molecular formula C6H9BrO2 B3419975 Methyl 3-bromocyclobutane-1-carboxylate CAS No. 1638771-96-6

Methyl 3-bromocyclobutane-1-carboxylate

Cat. No.: B3419975
CAS No.: 1638771-96-6
M. Wt: 193.04 g/mol
InChI Key: PXUHGFNZFJXRFN-UHFFFAOYSA-N
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Description

Methyl 3-bromocyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C6H9BrO2 and its molecular weight is 193.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 191.97859 g/mol and the complexity rating of the compound is 118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUHGFNZFJXRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80785181, DTXSID201192971, DTXSID601200815
Record name Methyl 3-bromocyclobutane-1-carboxylate
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Record name Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans-
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Record name Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis-
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Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4935-00-6, 1523618-35-0, 1638771-96-6
Record name Methyl 3-bromocyclobutane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis-
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Record name methyl rac-(1r,3r)-3-bromocyclobutane-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,3s)-methyl 3-bromocyclobutanecarboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Methyl 3-bromocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart conformational rigidity and metabolic stability to drug candidates.[1] Methyl 3-bromocyclobutane-1-carboxylate stands out as a particularly valuable bifunctional building block, offering two distinct points for chemical elaboration. This technical guide provides a detailed exploration of a robust and reproducible synthetic route to this key intermediate, starting from commercially available materials. We delve into the causality behind experimental choices, from reagent selection to purification strategies, and provide a comprehensive framework for the analytical characterization of the final product. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Strategic Value of the Cyclobutane Moiety in Drug Discovery

The incorporation of small, strained ring systems into molecular scaffolds is a powerful strategy in drug design. The cyclobutane ring, with a strain energy of 26.3 kcal mol⁻¹, offers a unique three-dimensional geometry that distinguishes it from more common cyclic and acyclic linkers.[1]

Key Advantages of the Cyclobutane Scaffold:

  • Conformational Restriction: Replacing flexible alkyl chains with a 1,3-disubstituted cyclobutane ring can significantly reduce the number of accessible conformations, potentially lowering the entropic penalty upon binding to a biological target.[1]

  • Improved Metabolic Stability: The cyclobutane core is generally inert to common metabolic pathways, offering an advantage over more labile structures. This was a key strategy in the development of the IDH1 inhibitor Ivosidenib, where replacing a metabolically vulnerable cyclohexane with a difluorocyclobutane moiety enhanced the drug's pharmacokinetic profile.

  • Vectorial Projection of Substituents: The defined cis and trans geometries of the cyclobutane ring allow for precise spatial orientation of key pharmacophoric groups, enabling chemists to finely tune interactions within a binding pocket.

  • Physicochemical Property Modulation: The introduction of this Fsp³-rich scaffold can reduce planarity and improve solubility compared to aromatic bioisosteres, properties that are critical for successful drug development.[2]

This compound is an exemplary building block that embodies these advantages. The methyl ester provides a handle for amide bond formation or reduction to a primary alcohol, while the bromine atom is primed for nucleophilic substitution or cross-coupling reactions.

A Recommended Synthetic Pathway

While numerous methods exist for constructing cyclobutane rings, such as [2+2] cycloadditions, a practical and scalable approach for this specific target involves the functional group interconversion of a readily available precursor.[3] The following three-step sequence starting from 3-oxocyclobutanecarboxylic acid is recommended for its reliability and use of standard laboratory transformations.

Synthetic_Pathway Start 3-Oxocyclobutanecarboxylic Acid Step1_int Methyl 3-oxocyclobutane-1-carboxylate Start->Step1_int Step A: Esterification (MeOH, H₂SO₄ cat.) Step2_int Methyl 3-hydroxycyclobutane-1-carboxylate (cis/trans mixture) Step1_int->Step2_int Step B: Reduction (NaBH₄, MeOH) Final This compound (cis/trans mixture) Step2_int->Final Step C: Bromination (PBr₃ or CBr₄/PPh₃)

Caption: Multi-step synthesis of the target compound.

  • Step A: Esterification: The initial step involves the protection of the carboxylic acid as a methyl ester. A Fischer esterification using methanol with a catalytic amount of strong acid is a cost-effective and straightforward method. This prevents the acidic proton from interfering with subsequent steps.

  • Step B: Reduction: The ketone is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This choice is critical as harsher reagents (e.g., LiAlH₄) could also reduce the ester functionality. This step typically yields a mixture of cis and trans diastereomers, which can often be carried forward into the next step.

  • Step C: Bromination: The hydroxyl group is converted to the target bromide. Several methods are effective, including the use of phosphorus tribromide (PBr₃) or an Appel reaction (CBr₄/PPh₃). The choice of reagent depends on factors like scale, desired stereochemical outcome (inversion or retention), and ease of purification.

Detailed Experimental Protocol & Workflow

The following protocol details a representative procedure for the synthesis and purification of this compound.

Synthesis of Methyl 3-hydroxycyclobutane-1-carboxylate
  • Esterification: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 3-oxocyclobutanecarboxylate, which can often be used without further purification.

  • Reduction: Dissolve the crude keto-ester in methanol (5-10 mL per gram) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of acetone, followed by water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 3-hydroxycyclobutane-1-carboxylate as a mixture of diastereomers.

Synthesis of this compound

This procedure should be performed in a well-ventilated fume hood as PBr₃ is corrosive and reacts violently with water.

  • Reaction Setup: Dissolve the crude Methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) in anhydrous diethyl ether or dichloromethane (10-15 mL per gram) in a flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet.

  • Cool the solution to -10 °C or 0 °C using an appropriate cooling bath.

  • Bromination: Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and finally with brine.[4]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless to light yellow liquid.

Experimental_Workflow cluster_0 Synthesis Module cluster_1 Work-up & Purification Module cluster_2 Characterization Module Start Starting Materials Reaction Reaction (Esterification/Reduction/Bromination) Start->Reaction Quench Quenching & Aqueous Wash Reaction->Quench Drying Drying over Na₂SO₄ Quench->Drying Purification Flash Chromatography or Distillation Drying->Purification Analysis NMR, MS, IR Analysis Purification->Analysis Final_Product Pure Product (>97%) Analysis->Final_Product

Caption: Overall experimental workflow diagram.

Comprehensive Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized product. The presence of both cis and trans isomers will result in two sets of signals in the NMR spectra.

Property Value Reference
Molecular Formula C₆H₉BrO₂
Molecular Weight 193.04 g/mol [5]
Appearance Colorless to light yellow liquid
Purity >97% (typically achieved post-chromatography)
Storage Store in freezer, under -20°C, sealed in dry conditions[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis Expected Chemical Shift (δ, ppm) Key Features
¹H NMR (CDCl₃)~ 3.75 (s, 3H)Methoxy (-OCH₃) protons.
~ 4.2-4.5 (m, 1H)Proton on the bromine-bearing carbon (CH-Br).
~ 2.5-3.2 (m, 3H)Remaining cyclobutane ring protons.
~ 2.2-2.5 (m, 2H)Remaining cyclobutane ring protons.
¹³C NMR (CDCl₃)~ 173-175Ester carbonyl carbon (C=O).
~ 52Methoxy carbon (-OCH₃).
~ 40-45Carbon bearing the bromine atom (C-Br).
~ 30-38Remaining cyclobutane carbons (CH₂ and CH).

Note: The exact chemical shifts and multiplicities will vary between the cis and trans isomers.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Functional Group Expected Frequency (cm⁻¹) Appearance
C=O (Ester) ~ 1735Strong, sharp
C-O (Ester) ~ 1170-1250Strong
C(sp³)-H ~ 2850-3000Medium to strong
C-Br ~ 550-650Medium to strong
Mass Spectrometry (MS)

Mass spectrometry is particularly diagnostic due to the characteristic isotopic signature of bromine.

Analysis Expected m/z Interpretation
Molecular Ion 192 / 194M⁺ and [M+2]⁺ peaks in an approximate 1:1 ratio, characteristic of a single bromine atom (⁷⁹Br/⁸¹Br).[6]
Fragmentation 161 / 163Loss of the methoxy group (-OCH₃).
Fragmentation 113Loss of the bromine atom (-Br).
Fragmentation 59Carbomethoxy fragment ([COOCH₃]⁺).

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis of this compound, a high-value building block for drug discovery. By understanding the rationale behind each synthetic step and employing a robust purification and characterization strategy, research and development teams can confidently produce this intermediate for incorporation into their synthetic programs. The unique conformational and physicochemical properties imparted by the cyclobutane core will continue to make it an attractive scaffold for the development of next-generation therapeutics.[7]

References

  • Willems, S., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(1), 1-19. Available at: [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]

  • Davies, H. M. L., & Morton, D. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1836–1849. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. Available at: [Link]

  • Namyslo, J. C., & Stanitzek, T. (2007). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 107(12), 5501–5566. Available at: [Link]

  • Bellus, D. (1994). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 94(3), 567–590. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. Available at: [Link]

  • Chemistry World. (2019). Flexible route to enantiomerically enriched cyclobutanes. Available at: [Link]

  • Google Patents. (n.d.). CN101209953A - Applied synthesis method for bromocyclobutane.
  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.
  • ResearchGate. (n.d.). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Available at: [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Available at: [Link]

  • SpectraBase. (n.d.). Methyl 1-(4-bromo-butyl)-2-oxo-cyclopentane-1-carboxylate - Optional[13C NMR]. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-methylcyclobutene-1-carboxylate. Available at: [Link]

  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Available at: [Link]

  • NIST WebBook. (n.d.). Butane, 1-bromo-3-methyl-. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

  • NIST WebBook. (n.d.). Butane, 1-bromo-3-methyl- Mass Spectrum. Available at: [Link]

  • PubChem. (n.d.). 3-Bromocyclobutane-1-carboxylic acid. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-bromocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The puckered conformation of the cyclobutane ring introduces a layer of complexity to its NMR spectra, influencing chemical shifts and coupling constants in a predictable manner. A thorough understanding of these conformational dynamics is essential for the accurate interpretation of the spectral data.[1] This guide will delve into these nuances, providing a detailed rationale for the assignment of spectral features.

Molecular Structure and Isomerism

Methyl 3-bromocyclobutane-1-carboxylate (C₆H₉BrO₂) exists as two diastereomers: cis and trans. The spatial relationship between the bromo and the methoxycarbonyl substituents dictates the overall stereochemistry of the molecule. This guide will consider the spectroscopic features of both isomers, as commercial samples are often available as a mixture.

graph "Molecular_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=21540882&t=l", imagescale=true, labelloc=b]; "this compound"; } Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. The predicted ¹H NMR spectrum of this compound provides key insights into its structure.

Experimental Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A spectral width of 12-16 ppm is typically sufficient.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Interpretation
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.2 - 4.5Multiplet1HCH-BrThe proton attached to the carbon bearing the bromine atom is expected to be significantly deshielded due to the electronegativity of bromine.
~3.7Singlet3HO-CH₃The methyl protons of the ester group are in a distinct chemical environment and appear as a singlet.
~3.0 - 3.3Multiplet1HCH-COOCH₃The proton on the carbon bearing the ester group is deshielded by the electron-withdrawing nature of the carbonyl group.
~2.4 - 2.9Multiplet4HCH₂The four methylene protons on the cyclobutane ring will be diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling. The cis and trans isomers will have distinct patterns in this region.

Expert Insights: The complexity of the methylene proton signals arises from the puckered nature of the cyclobutane ring, which leads to different magnetic environments for the axial and equatorial protons.[1] The coupling constants between these protons can provide valuable information about the ring's conformation. For instance, the vicinal coupling constants (Jcis and Jtrans) will differ, and long-range coupling across the ring may also be observed.

graph "1H_NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; A [label="Sample Preparation\n(5-10 mg in 0.6 mL CDCl3)"]; B [label="Data Acquisition\n(400 MHz Spectrometer)"]; C [label="Data Processing\n(FT, Phasing, Baseline Correction)"]; D [label="Spectral Analysis\n(Integration, Multiplicity, Chemical Shift)"]; A -> B -> C -> D; } Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer, observing the ¹³C nucleus (at ~100 MHz).

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 512 to 2048 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~173C=OThe carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield shift.
~52O-CH₃The carbon of the methyl ester group.
~40 - 45CH-BrThe carbon atom bonded to bromine is deshielded.
~35 - 40CH-COOCH₃The carbon atom bonded to the ester group.
~30 - 35CH₂The two methylene carbons of the cyclobutane ring. These may be non-equivalent depending on the isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: A thin film of the neat liquid sample is placed between two salt (NaCl or KBr) plates.

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2950-3000Medium-StrongC-H stretch (sp³)Stretching vibrations of the C-H bonds in the cyclobutane ring and methyl group.[2]
~1735Strong, SharpC=O stretch (ester)The strong, sharp absorption is characteristic of the carbonyl group in a saturated ester.[3][4][5]
~1170-1250StrongC-O stretch (ester)Stretching vibrations of the C-O single bonds of the ester functional group.[5]
~550-650Medium-StrongC-Br stretchThe carbon-bromine stretching vibration appears in the fingerprint region of the spectrum.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. Due to the presence of bromine, the molecular ion peak will appear as a doublet with roughly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Predicted Key Fragments:

  • m/z 192/194: Molecular ion peak ([C₆H₉BrO₂]⁺).

  • m/z 161/163: Loss of a methoxy group (•OCH₃) from the molecular ion.

  • m/z 113: Loss of a bromine radical (•Br) from the molecular ion. This is a common fragmentation pathway for alkyl halides.[7]

  • m/z 59: Fragment corresponding to the methoxycarbonyl group ([COOCH₃]⁺).

  • m/z 54: Loss of both the bromine and the methoxycarbonyl group, corresponding to the cyclobutyl radical cation.

Expert Insights: The fragmentation of cyclic esters can be complex, often involving ring-opening followed by further fragmentation.[8][9] The presence of the bromine atom provides a distinct isotopic signature that is invaluable for identifying bromine-containing fragments.

graph "Mass_Spec_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#E8F0FE", fontcolor="#1967D2"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; A [label="[M]⁺•\nm/z 192/194"]; B [label="[M - •OCH₃]⁺\nm/z 161/163"]; C [label="[M - •Br]⁺\nm/z 113"]; D [label="[COOCH₃]⁺\nm/z 59"]; A -> B [label="- •OCH₃"]; A -> C [label="- •Br"]; A -> D [label="fragmentation"]; } Caption: Predicted fragmentation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing predicted NMR, IR, and MS data, provides a detailed and instructive guide for its structural elucidation. The interpretation of the ¹H and ¹³C NMR spectra requires careful consideration of the conformational dynamics of the cyclobutane ring. The IR spectrum confirms the presence of the key ester and alkyl halide functional groups, while the mass spectrum provides definitive information on the molecular weight and characteristic fragmentation patterns. This guide serves as a valuable resource for researchers in synthetic chemistry and drug development, enabling the confident identification and characterization of this important chemical building block.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Mestrelab Research. (n.d.). NMR Predict. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • PubMed. (2000). Mass spectrometric study of six cyclic esters. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • VCU Scholars Compass. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

Sources

Introduction: The Strategic Value of Strained Scaffolds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-bromocyclobutane-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

In the landscape of contemporary drug discovery and materials science, the pursuit of novel molecular architectures that confer unique three-dimensional properties is paramount. Among these, strained carbocyclic systems, particularly the cyclobutane motif, have emerged as powerful tools for medicinal chemists.[1] this compound (CAS No: 4935-00-6) represents a key building block in this class. It is a bifunctional molecule featuring a reactive bromine atom and a versatile methyl ester, both anchored to a compact, puckered cyclobutane ring.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer field-proven insights into the compound's properties, reactivity, synthesis, and strategic applications, grounded in established scientific principles. We will explore the causality behind its chemical behavior and provide a framework for its effective utilization in research and development programs.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its successful application. The data presented below has been consolidated from multiple sources to provide a reliable reference.

Physicochemical Properties

This compound is typically supplied as a mixture of cis and trans isomers.[2] The presence of these stereoisomers is a critical consideration for subsequent synthetic steps and final product characterization. It appears as a colorless to light yellow liquid under standard conditions.[2][3][4]

PropertyValueSource(s)
CAS Number 4935-00-6[2][3][4][5][6]
Molecular Formula C₆H₉BrO₂[3][5][7][8]
Molecular Weight 193.04 g/mol [3][4][5][8]
Appearance Colorless to Light Yellow Liquid[2][3][4]
Predicted Density 1.570 ± 0.06 g/cm³[4]
Specific Gravity (20/20) 1.48
Predicted Boiling Point 193.8 ± 33.0 °C (at 760 mmHg)[4]
Flash Point 71 °C
Purity (Typical) >98.0% (GC, total of isomers)[2]
Storage Conditions Sealed in a dry, well-ventilated place. Refrigerated (0-10°C).[4] Heat sensitive.
Stereochemistry: The cis/trans Isomer Landscape

The substitution pattern on the cyclobutane ring gives rise to cis and trans diastereomers. The relative orientation of the bromo and carboxylate groups significantly influences the molecule's shape, dipole moment, and reactivity. For applications where specific three-dimensional orientations are required to fit into a protein's active site, separation of these isomers or stereoselective synthesis may be necessary. Commercially available products are often sold as a mixture, and researchers should confirm the isomeric ratio via techniques like GC or NMR before use.

Spectroscopic Signature for Structural Verification

Confirming the identity and purity of this compound is a self-validating step in any experimental workflow. The following are the expected spectroscopic characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring and the presence of cis/trans isomers. Key signals would include:

    • A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.

    • Multiplets for the methine protons (CH-Br and CH-CO₂Me) in the 3.0-4.5 ppm range. The proton alpha to the bromine will be significantly downfield.

    • Multiplets for the methylene protons (-CH₂-) of the cyclobutane ring, likely between 2.0-3.0 ppm.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each carbon environment:

    • The carbonyl carbon (-C=O) of the ester at ~170-175 ppm.

    • The methoxy carbon (-OCH₃) around 52 ppm.

    • The carbon bearing the bromine (C-Br) at ~40-50 ppm.

    • The methine carbon bearing the ester group (C-CO₂Me).

    • The methylene carbons of the ring.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peaks [M]⁺ and [M+2]⁺ would be expected at m/z 192 and 194, respectively.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. C-H stretching and bending vibrations for the aliphatic ring and methyl group will also be present.

Part 2: Chemical Reactivity and Synthetic Strategy

From a synthetic chemist's perspective, this compound is a versatile intermediate. Its reactivity is dominated by the chemistry of the carbon-bromine bond, influenced by the strained four-membered ring.

Core Reactivity Pathways

The primary utility of this molecule stems from the C-Br bond, which allows for two major transformation types: nucleophilic substitution and elimination. The choice of reagents and conditions dictates the outcome.

G cluster_main Reactivity Pathways cluster_products Potential Products Compound This compound Sub_Product Substitution Product (e.g., Azide, Amine, Ether) Compound->Sub_Product  Nucleophilic  Substitution (Sₙ2)  Reagent: Nu⁻ Elim_Product Elimination Product (Methyl cyclobut-2-ene-1-carboxylate) Compound->Elim_Product  Elimination (E2)  Reagent: Strong, non-nucleophilic base

Caption: Primary reaction pathways for this compound.

  • Nucleophilic Substitution: The bromine atom serves as an excellent leaving group. This allows for the introduction of a wide variety of nucleophiles (e.g., amines, azides, thiols, cyanides) via an Sₙ2 mechanism. This is the most common application, enabling the construction of more complex molecules. The strained nature of the ring can influence reaction rates compared to acyclic analogues.

  • Elimination: In the presence of a strong, non-nucleophilic base (e.g., DBU, t-BuOK), an E2 elimination can occur to form the corresponding cyclobutene derivative. This pathway is useful for creating unsaturated four-membered rings.

Representative Synthetic Protocol: Bromination of a Hydroxy Ester

A common and reliable method to synthesize the title compound is via the bromination of a precursor alcohol, Methyl 3-hydroxycyclobutanecarboxylate. This multi-step approach, often starting from 3-oxocyclobutanecarboxylic acid, is a staple in synthetic labs.[8]

Workflow: From Ketone to Bromoester

G Start Methyl 3-oxocyclobutanecarboxylate Intermediate Methyl 3-hydroxycyclobutanecarboxylate Start->Intermediate  Reduction  (e.g., NaBH₄, MeOH)  Conditions: 0 °C Product This compound Intermediate->Product  Bromination  (e.g., PPh₃, CBr₄)  Conditions: 0 °C to RT

Caption: A typical synthetic workflow to produce the target compound.

Step-by-Step Methodology:

  • Reduction of the Ketone:

    • Dissolve Methyl 3-oxocyclobutanecarboxylate in a suitable solvent like methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions.

    • Slowly add sodium borohydride (NaBH₄) portion-wise, monitoring for gas evolution. The borohydride serves as the reducing agent, converting the ketone to a secondary alcohol.

    • Stir the reaction for 30-60 minutes at 0 °C, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction carefully with a weak acid (e.g., saturated NH₄Cl solution) and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer (e.g., over MgSO₄), filter, and concentrate under reduced pressure to yield Methyl 3-hydroxycyclobutanecarboxylate.

  • Bromination of the Alcohol (Appel Reaction):

    • Causality Note: This step converts the hydroxyl group, a poor leaving group, into a bromide, an excellent leaving group, via a phosphonium intermediate.

    • In a separate flask under an inert atmosphere, dissolve the crude alcohol from the previous step and triphenylphosphine (PPh₃) in a dry, aprotic solvent like tetrahydrofuran (THF).

    • Cool the mixture to 0 °C.

    • Add carbon tetrabromide (CBr₄) portion-wise. This generates the reactive brominating species in situ.

    • Allow the reaction to warm to room temperature and stir for several hours (typically 12-48h) until the reaction is complete by TLC/GC-MS.

    • Concentrate the reaction mixture and purify the crude product via column chromatography on silica gel to isolate the final product, this compound.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a strategic building block. The cyclobutane ring is not merely a passive spacer; it actively imparts desirable properties to drug candidates.[1]

  • Scaffold Hopping and Bioisosterism: The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or larger cyclic systems. This allows chemists to "hop" from a known chemical scaffold to a novel one, potentially escaping patent limitations or improving properties like solubility.

  • Improving Metabolic Stability: Aromatic rings are often sites of metabolic oxidation by cytochrome P450 enzymes. Replacing a phenyl ring with a saturated cyclobutane ring can block this metabolic pathway, increasing the drug's half-life and bioavailability.[1]

  • Conformational Restriction and 3D Shape: Unlike flexible alkyl chains, the puckered cyclobutane ring locks substituents into well-defined spatial orientations. This conformational rigidity can enhance binding affinity to a biological target by reducing the entropic penalty of binding. This allows for precise positioning of key pharmacophoric groups.[1]

  • Vectorial Exit: The defined substitution patterns on the cyclobutane ring allow chemists to project functional groups into specific regions of a protein's binding pocket, optimizing interactions and filling hydrophobic pockets.

Part 4: Safety, Handling, and Storage

As with any reactive chemical, adherence to proper safety protocols is non-negotiable. The following information is synthesized from available Safety Data Sheets (SDS).[2][5][9]

Hazard InformationDetailsSource(s)
GHS Pictogram(s) Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[10]
Precautionary Statements P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.[10]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • In case of Contact: If skin contact occurs, wash off with soap and plenty of water.[5] In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • Fire Safety: The compound is a combustible liquid.[2] Keep away from heat, sparks, and open flames.[2][9] Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing.[5][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9] It is noted to be heat sensitive.

Conclusion

This compound is more than a simple halogenated ester; it is a sophisticated chemical tool that provides access to the valuable cyclobutane scaffold. Its well-defined reactivity, combined with the unique stereochemical and metabolic advantages conferred by the four-membered ring, makes it an indispensable building block for the modern medicinal chemist. By understanding its core properties, reactivity, and safe handling procedures as outlined in this guide, researchers can confidently and effectively leverage this compound to advance their scientific objectives.

References

  • MSDS of this compound. (n.d.). Retrieved January 3, 2026, from [Link]

  • Methyl 3-methylcyclobutene-1-carboxylate | C7H10O2 | CID 12523845 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

  • Wessjohann, L. A., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(17). Available from [Link]

Sources

An In-depth Technical Guide to CAS Numbers 4935-00-6 and 4919-33-9

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: Initial research into CAS number 4935-00-6 reveals a common association in chemical databases with the compound Methyl 3-Bromocyclobutanecarboxylate. However, searches for this CAS number also frequently yield results for 4-Ethoxyphenylacetic acid, which has the distinct CAS number 4919-33-9. This guide will therefore provide a comprehensive overview of both compounds to ensure clarity and address any potential ambiguity for the researcher.

Part 1: Methyl 3-Bromocyclobutanecarboxylate (CAS 4935-00-6)

Chemical Identity and Overview

Methyl 3-Bromocyclobutanecarboxylate is a halogenated organic compound belonging to the class of cyclobutanes and esters.[1] Its structure consists of a cyclobutane ring substituted with a bromine atom and a methyl carboxylate group. This compound is primarily utilized as a building block in organic synthesis.[2]

Physicochemical Properties

The key physicochemical properties of Methyl 3-Bromocyclobutanecarboxylate are summarized in the table below.

PropertyValueSource(s)
CAS Number 4935-00-6[2][]
Molecular Formula C6H9BrO2[2][]
Molecular Weight 193.04 g/mol []
IUPAC Name methyl 3-bromocyclobutane-1-carboxylate[]
Appearance Liquid[2]
Purity Typically >95-98%[2]
Boiling Point 193.8±33.0 °C (Predicted)[4]
Density 1.570±0.06 g/cm3 (Predicted)[4]
Storage Temperature Sealed in dry, under -20°C or ambient[4]
Canonical SMILES COC(=O)C1CC(C1)Br[]
InChI Key PXUHGFNZFJXRFN-UHFFFAOYSA-N[2]
Synthesis and Reactivity

Detailed synthesis routes for Methyl 3-Bromocyclobutanecarboxylate are not extensively described in the provided search results. However, its structure suggests it is likely synthesized from cyclobutane precursors. As a halogenated ester, it is expected to undergo reactions typical of these functional groups, such as nucleophilic substitution at the carbon bearing the bromine and hydrolysis or transesterification of the ester group.

Applications in Research and Development

Methyl 3-Bromocyclobutanecarboxylate is primarily positioned as a research chemical and a building block in organic synthesis.[2][] Its utility lies in the introduction of the cyclobutane moiety into larger, more complex molecules. The presence of both a bromo and an ester functional group allows for sequential and regioselective reactions, making it a versatile intermediate for medicinal chemistry and materials science.

Safety and Handling

Detailed safety data for Methyl 3-Bromocyclobutanecarboxylate is not extensively provided in the search results. As with all halogenated organic compounds, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Commercial Suppliers

Several chemical suppliers offer Methyl 3-Bromocyclobutanecarboxylate for research and development purposes. Notable suppliers include:

  • BOC Sciences[]

  • Sigma-Aldrich

  • Tokyo Chemical Industry (TCI)[1]

  • Ambeed[5]

  • CymitQuimica[2]

Part 2: 4-Ethoxyphenylacetic Acid (CAS 4919-33-9)

Chemical Identity and Overview

4-Ethoxyphenylacetic acid is an aromatic carboxylic acid.[7] It is a derivative of benzeneacetic acid with an ethoxy group at the para position.[8] This compound is a significant intermediate in the synthesis of pharmaceuticals, pesticides, and liquid crystal materials.[9] It is also used as a fuel additive.[9]

Physicochemical Properties

The key physicochemical properties of 4-Ethoxyphenylacetic acid are summarized below.

PropertyValueSource(s)
CAS Number 4919-33-9[10][11][12]
Synonyms 2-(4-ethoxyphenyl)acetic acid, p-ethoxyphenylacetic acid[7][11]
Molecular Formula C10H12O3[8][13]
Molecular Weight 180.20 g/mol [8][10]
Appearance White to cream crystalline powder or solid[13][14]
Melting Point 86-91 °C[9][14]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water[7]
Purity Typically ≥97.5%[14]
Canonical SMILES CCOC1=CC=C(CC(=O)O)C=C1[15]
InChI Key ZVVWZNFSMIFGEP-UHFFFAOYSA-N[14]
Synthesis and Manufacturing

A patented method for preparing 4-Ethoxyphenylacetic acid involves a three-step process designed to be safer and more environmentally friendly than older methods that used sodium cyanide.[16]

Workflow for the Synthesis of 4-Ethoxyphenylacetic Acid

G cluster_0 Step 1: Aromatic Formylation cluster_1 Step 2: Phase Transfer Catalysis cluster_2 Step 3: Hydrogenolysis phenetole Phenetole aldehyde 4-Ethoxybenzaldehyde phenetole->aldehyde Reaction dmf Dimethylformamide (DMF) dmf->aldehyde pocli3 POCl3 (catalyst) pocli3->aldehyde aldehyde_ref 4-Ethoxybenzaldehyde chloroform Chloroform hydroxy_acid 4-Ethoxy-α-hydroxyphenylacetic acid chloroform->hydroxy_acid ptc Phase Transfer Catalyst ptc->hydroxy_acid hydroxy_acid_ref 4-Ethoxy-α-hydroxyphenylacetic acid aldehyde_ref->hydroxy_acid Reaction reducing_agent Reducing Agent final_product 4-Ethoxyphenylacetic Acid reducing_agent->final_product hydroxy_acid_ref->final_product Reduction

Caption: Synthesis of 4-Ethoxyphenylacetic Acid via a three-step reaction.

This process begins with the formylation of phenetole, followed by a phase transfer catalysis reaction with chloroform, and concludes with a reduction (hydrogenolysis) to yield the final product.[16] This method avoids the use of highly toxic reagents like sodium cyanide and reduces the formation of byproducts, simplifying purification.[16]

Applications and Research Areas

4-Ethoxyphenylacetic acid is a versatile intermediate with applications in several fields:

  • Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[9] Its structural motif is found in compounds being investigated for various therapeutic effects. While not extensively detailed, its derivatives are of interest in drug discovery.

  • Agrochemicals: It is used in the production of certain pesticides.[9]

  • Materials Science: It is an intermediate in the manufacturing of liquid crystal materials.[9]

While the biological activity of 4-Ethoxyphenylacetic acid itself is not well-documented in the provided results, related compounds like 4-hydroxyphenylacetic acid have shown anti-inflammatory properties and can modulate the catecholamine neurotransmitter system.[17][18] This suggests that derivatives of phenylacetic acid are a rich area for further investigation in drug development.

Experimental Protocol: General Esterification

The carboxylic acid functional group of 4-Ethoxyphenylacetic acid allows for standard esterification reactions, a common step in derivatizing the molecule for drug development or other synthetic processes.

Objective: To synthesize the methyl ester of 4-Ethoxyphenylacetic acid.

Materials:

  • 4-Ethoxyphenylacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable organic solvent)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Ethoxyphenylacetic acid (1 equivalent) in an excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reflux: Attach a condenser and heat the mixture to reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl 4-ethoxyphenylacetate.

  • Purification: The crude product can be further purified by column chromatography if necessary.

Safety and Handling

4-Ethoxyphenylacetic acid presents several hazards that require careful handling.[13]

  • Classification: It is classified as harmful if swallowed (Acute Oral Toxicity, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2). It may also cause respiratory irritation.[13]

  • Handling Precautions: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Storage: Keep in a dry, cool, and well-ventilated place with the container tightly closed.[13]

Commercial Suppliers

4-Ethoxyphenylacetic acid is readily available from a variety of chemical suppliers, including:

  • Thermo Fisher Scientific (Alfa Aesar)[13][14]

  • INDOFINE Chemical Company[10]

  • Santa Cruz Biotechnology[8]

  • Sigma-Aldrich

  • ChemicalBook[9]

  • ALFA CHEMICAL[19]

  • Sunway Pharm Ltd[20]

References

  • Thermo Fisher Scientific. (2025, September 5).
  • ChemicalBook.
  • INDOFINE Chemical Company. 4-ETHOXYPHENYLACETIC ACID | 4919-33-9.
  • ChemicalBook.
  • Wokai Biological Technology.
  • BOC Sciences.
  • Google Patents. (2012). CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.
  • ChemicalBook. 4-ETHOXYPHENYLACETIC ACID | 4919-33-9.
  • Thermo Fisher Scientific. 4-Ethoxyphenylacetic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
  • Santa Cruz Biotechnology. 4-Ethoxyphenylacetic acid | CAS 4919-33-9 | SCBT.
  • ALFA CHEMICAL. Good Price CAS:4919-33-9 | 4-Ethoxyphenylacetic Acid for Sale.
  • ChemicalBook.
  • CymitQuimica.
  • Sigma-Aldrich.
  • CymitQuimica. CAS 4919-33-9: 4-Ethoxybenzeneacetic acid.
  • TCI AMERICA. Cyclobutanes and Cyclobutenes [Chemical Structural Class].
  • Tokyo Chemical Industry Co., Ltd. (APAC). Cyclobutanes and Cyclobutenes [Chemical Structural Class].
  • Chemos GmbH & Co.KG. (2020, June 8).
  • Ambeed.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78631, Benzeneacetic acid, 4-ethoxy-.
  • Sigma-Aldrich. 4-Ethoxyphenylacetic acid | 4919-33-9.
  • The Good Scents Company. 4-methoxyphenyl acetic acid, 104-01-8.
  • Sinocure Chemical Group.
  • Guidechem.
  • Sunway Pharm Ltd. 4-Ethoxyphenylacetic acid - CAS:4919-33-9.
  • Fisher Scientific. 4-Ethoxyphenylacetic acid, 98%.
  • National Center for Biotechnology Information. (n.d.).
  • CAS. (n.d.). 4-Ethoxybenzeneacetic acid - CAS Common Chemistry.

Sources

An In-depth Technical Guide to the Cis/Trans Isomerism in Methyl 3-bromocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical examination of the cis/trans isomerism in methyl 3-bromocyclobutane-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the stereochemical nuances of substituted cyclobutane systems. The document delves into the conformational analysis of the cyclobutane ring, the relative stabilities of the cis and trans isomers, and detailed experimental protocols for their synthesis, separation, and characterization. By integrating theoretical principles with practical methodologies, this guide aims to serve as an authoritative resource for the precise manipulation and analysis of these important chemical entities.

Introduction: The Stereochemical Landscape of 1,3-Disubstituted Cyclobutanes

Cyclobutane, a four-membered cycloalkane, deviates significantly from the ideal tetrahedral bond angles of sp³ hybridized carbons, resulting in considerable angle and torsional strain.[1][2] To alleviate this strain, the cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation.[1][3][4][5] This puckering is a dynamic process, with the ring rapidly interconverting between equivalent conformations at room temperature.[1]

When substituents are introduced onto the cyclobutane ring, the conformational landscape and the potential for stereoisomerism become more complex. In 1,3-disubstituted cyclobutanes, such as this compound, the substituents can be on the same side of the ring (cis) or on opposite sides (trans), leading to the formation of diastereomers.[6][7][8] These isomers possess distinct physical and chemical properties, which is of paramount importance in fields like drug development where specific stereoisomers can exhibit vastly different biological activities.

Conformational Analysis and Stability of Cis/Trans Isomers

The puckered nature of the cyclobutane ring gives rise to pseudo-axial and pseudo-equatorial positions for the substituents.[9] The relative stability of the cis and trans isomers in 1,3-disubstituted cyclobutanes is a subject of considerable interest and can be counterintuitive.

Generally, for 1,3-disubstituted cyclobutanes with bulky substituents, the cis isomer is often more stable than the trans isomer.[10][11][12] This is because in the puckered conformation of the cis isomer, both bulky groups can occupy pseudo-equatorial positions, minimizing steric interactions.[9][11][13] In contrast, for the trans isomer to accommodate a puckered conformation, one substituent must occupy a pseudo-axial position, leading to unfavorable 1,3-diaxial interactions with a hydrogen atom on the same side of the ring.[11][13]

However, this generalization is not absolute. Factors such as dipole-dipole interactions and the specific nature of the substituents can influence the relative stabilities.[12] For this compound, a detailed computational and experimental analysis would be required to definitively assign the more stable isomer, though the principle of minimizing steric hindrance by placing the larger groups in pseudo-equatorial positions provides a strong predictive framework.

cluster_cis Cis Isomer (diequatorial) cluster_trans Trans Isomer (axial-equatorial) cis Cis-Methyl 3-bromocyclobutane-1-carboxylate (Both substituents equatorial) cis_stability Generally More Stable (Minimized Steric Hindrance) cis->cis_stability trans Trans-Methyl 3-bromocyclobutane-1-carboxylate (One substituent axial, one equatorial) trans_stability Generally Less Stable (1,3-Diaxial Interactions) trans->trans_stability start 3-Oxocyclobutanecarboxylic Acid step1 Esterification (MeOH, H₂SO₄) start->step1 intermediate1 Methyl 3-oxocyclobutanecarboxylate step1->intermediate1 step2 Reduction (NaBH₄) intermediate1->step2 intermediate2 Methyl 3-hydroxycyclobutanecarboxylate step2->intermediate2 step3 Bromination (PBr₃ or SOBr₂) intermediate2->step3 end Mixture of Cis and Trans This compound step3->end

Sources

Methyl 3-bromocyclobutane-1-carboxylate: A Guide to Chemical Stability and Optimal Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromocyclobutane-1-carboxylate is a versatile bifunctional molecule increasingly utilized as a key building block in medicinal chemistry and materials science.[1][2] Its strained cyclobutane ring, coupled with the reactive centers of an ester and an alkyl bromide, makes it an attractive scaffold for introducing unique three-dimensional motifs into novel compounds. However, these same structural features contribute to its potential chemical instability if not handled and stored with precision. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines scientifically-grounded storage and handling protocols, and details a methodology for assessing its purity over time, ensuring its integrity for critical research and development applications.

Core Physicochemical Properties

A foundational understanding of the compound's properties is essential for its proper management in a laboratory setting. It is typically supplied as a mixture of cis- and trans- isomers.[3]

PropertyValueSource(s)
Molecular Formula C₆H₉BrO₂[1][4]
Molecular Weight 193.04 g/mol [4][5]
Appearance Colorless to light yellow liquid[3][5]
Boiling Point 193.8 ± 33.0 °C (Predicted)[5]
Density 1.570 ± 0.06 g/cm³ (Predicted)[5]
Purity (Typical) >98.0% (by GC)[3]
CAS Number 4935-00-6[2][3][5]

Chemical Stability and Potential Degradation Pathways

The chemical structure of this compound contains two primary functional groups susceptible to degradation: the methyl ester and the secondary alkyl bromide. Understanding these potential degradation routes is paramount to preventing sample decomposition and ensuring experimental reproducibility.

Hydrolysis

The ester linkage is susceptible to cleavage via hydrolysis, a reaction catalyzed by the presence of water, with the rate significantly accelerated by acidic or basic conditions.

  • Base-Catalyzed Hydrolysis (Saponification): Exposure to strong or even weak bases can rapidly and irreversibly hydrolyze the ester to the corresponding carboxylate salt and methanol. This is often the most significant and rapid degradation pathway in the presence of contaminants.

  • Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis, acidic conditions can also promote the cleavage of the ester back to the carboxylic acid and methanol.

Nucleophilic Substitution and Elimination

The bromine atom, being a good leaving group, makes the C3 position of the cyclobutane ring electrophilic and susceptible to reaction with nucleophiles.

  • Nucleophilic Substitution (Sₙ2): Nucleophiles (e.g., water, alcohols, amines) can displace the bromide, leading to the formation of hydroxyl, alkoxy, or amino derivatives.

  • Elimination (E2): In the presence of a strong, non-nucleophilic base, an elimination reaction can occur, leading to the formation of a cyclobutene derivative.

Thermal and Photochemical Decomposition

The compound is noted to be heat-sensitive.[3] Elevated temperatures can provide the activation energy needed to drive the degradation reactions mentioned above or potentially cause other decomposition or polymerization pathways. Furthermore, alkyl halides can be sensitive to UV light, which can induce homolytic cleavage of the carbon-bromine bond to form radical intermediates, initiating a cascade of unwanted side reactions.

The diagram below illustrates the primary degradation vulnerabilities of the molecule.

Diagram 1: Potential Degradation Pathways cluster_main cluster_degradation Degradation Products cluster_factors Contributing Factors M3BC This compound Hydrolysis_Acid 3-Bromocyclobutane-1-carboxylic Acid + Methanol M3BC->Hydrolysis_Acid H₂O / H⁺ Hydrolysis_Base 3-Bromocyclobutane-1-carboxylate Salt + Methanol M3BC->Hydrolysis_Base H₂O / OH⁻ Substitution Nucleophilic Substitution Product (e.g., 3-Hydroxy Derivative) M3BC->Substitution Nucleophile (e.g., H₂O) Elimination Methyl Cyclobut-2-ene-1-carboxylate M3BC->Elimination Strong Base Moisture Moisture Base Base Contamination Heat Heat / Light

Caption: Primary degradation pathways for this compound.

Recommended Storage Conditions

To mitigate the degradation pathways described above, a multi-faceted approach to storage is required. The primary goals are to minimize exposure to moisture, heat, light, and chemical contaminants. While different suppliers provide slightly varied recommendations, the following protocol represents the most rigorous and scientifically sound approach for ensuring long-term stability.[3][5]

ParameterRecommendationRationale
Temperature -20°C (Freezer) Minimizes thermal degradation and significantly slows the rate of potential hydrolytic and nucleophilic reactions.[5][6] This is the preferred condition for long-term storage (> 6 months). For short-term use, 0-10°C is acceptable but carries a higher risk.[3]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidation. This is critical after the manufacturer's seal is broken.
Light Amber Glass Vial / Dark Protects the compound from potential UV-induced photodegradation of the C-Br bond.
Container Tightly Sealed Borosilicate Glass Vial with PTFE-lined Cap Ensures a non-reactive storage surface and a tight seal to prevent moisture ingress and leakage.[7]

Handling and Chemical Incompatibilities

Safe and effective handling is as crucial as proper storage. Due to its classification as a combustible liquid and potential irritant, appropriate precautions must be taken.[4]

4.1. Safe Handling Procedures

  • Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[4]

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Keep the compound away from all sources of ignition, such as open flames, hot plates, and spark-producing equipment.[7]

  • Use spark-proof tools and ground equipment when transferring large quantities.[7]

  • After dispensing, flush the container headspace with an inert gas before re-sealing to protect the remaining material.

4.2. Chemical Incompatibilities To prevent violent reactions and degradation, segregate this compound from the following chemical classes:[8][9]

  • Strong Oxidizing Agents: Can react vigorously with the organic material.[7]

  • Strong Bases: Will rapidly catalyze ester hydrolysis and may promote elimination reactions.[7]

  • Strong Acids: Can catalyze ester hydrolysis.

  • Alkali Metals: Halogenated compounds can react explosively with reactive metals like sodium or potassium.[9]

Protocol for Stability Assessment by Gas Chromatography (GC)

A periodic assessment of purity is a self-validating system that ensures the compound's integrity before use in a critical synthesis. Gas chromatography with a Flame Ionization Detector (GC-FID) is an excellent method for this purpose, given its ability to separate the parent compound from potential volatile degradation products.[3]

Experimental Workflow

The workflow involves preparing a standardized sample, analyzing it via GC-FID, and comparing the peak area of the parent compound against potential degradation products or an internal standard over time.

Caption: Experimental workflow for assessing compound purity via GC-FID.

Step-by-Step Methodology
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable high-purity solvent in which the compound is soluble (e.g., Ethyl Acetate, Dichloromethane). This is the stock solution.

    • Prepare a working sample by diluting the stock solution 1:100 in the same solvent.

  • Instrumentation (Example GC-FID Conditions):

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Column: A non-polar or mid-polarity column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp at 15°C/min to 220°C, hold for 5 minutes.

    • Detector (FID): 280°C.

    • Carrier Gas: Helium or Hydrogen, constant flow.

    • Note: This is a starting point; the method must be optimized for the specific instrument and column in use.

  • Analysis and Data Interpretation:

    • Inject 1 µL of the working sample.

    • Integrate the area of all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • For a time-point study, analyze samples stored under various conditions (e.g., -20°C vs. 4°C vs. room temperature) at T=0, 1 month, 3 months, etc. A decrease in the main peak's area percent and the appearance of new peaks would indicate degradation.

Conclusion

The chemical integrity of this compound is contingent upon a rigorous and scientifically informed approach to its storage and handling. The principal threats to its stability are moisture, elevated temperatures, and contamination with bases or other nucleophiles. By adhering to a protocol of freezer storage (-20°C) under an inert atmosphere and in tightly sealed containers, users can significantly mitigate the risk of degradation. Regular purity assessments via techniques like Gas Chromatography provide an essential quality control check, ensuring that this valuable building block performs reliably and reproducibly in complex synthetic applications.

References

  • MSDS of this compound. MSDS of this compound. [Link]

  • University of Colorado Colorado Springs. Handling and Storage of Hazardous Materials. [Link]

  • Chapman University. Guidelines for Chemical Storage. [Link]

  • University of California, Berkeley. Safe Storage of Hazardous Chemicals. [Link]

  • Health and Safety Authority. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

Sources

Commercial availability and purity of Methyl 3-bromocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-bromocyclobutane-1-carboxylate: Commercial Availability and Purity for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 4935-00-6) is a key building block in modern medicinal chemistry and organic synthesis. Its rigid cyclobutane scaffold provides a unique three-dimensional framework that is increasingly sought after in the design of novel therapeutics. The incorporation of this moiety can significantly influence the conformational rigidity, metabolic stability, and cell permeability of a drug candidate, making it a valuable tool for lead optimization.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the commercial availability and purity of this compound. As a Senior Application Scientist, the focus will be on the practical implications of purity, the analytical methods for its determination, and the potential impact of impurities on research outcomes.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers. It is typically sold as a mixture of cis and trans isomers and is characterized as a colorless to light yellow liquid. The purity of commercially available material generally ranges from 95% to over 98%, with gas chromatography (GC) being a common method for purity assessment.[3]

When sourcing this reagent, it is crucial to consider not just the stated purity but also the analytical techniques used to determine it and the information provided about the isomeric ratio. For applications sensitive to stereochemistry, knowing the cis:trans ratio is of paramount importance.

Below is a table summarizing the offerings from a selection of commercial suppliers. This is not an exhaustive list but represents a snapshot of the current market.

SupplierProduct NumberStated PurityAnalytical MethodIsomer Information
TCI AmericaM3616>98.0%GCcis- and trans- mixture
CymitQuimicaN/A97%Not SpecifiedSynonyms include cis and trans
ChemicalBook4935-00-699% (from some suppliers)Not SpecifiedNot Specified
AbovchemAC01138895%Not SpecifiedNot Specified
BLD PharmBD00773949Not SpecifiedNot Specifiedcis-isomer available separately
Key Sourcing Considerations:
  • Certificate of Analysis (CoA): Always request a lot-specific CoA. This document should provide the measured purity, the method of analysis, and ideally, the isomeric ratio.

  • Isomer Specification: If your synthesis is stereospecific, seek suppliers who can provide information on the cis:trans ratio or offer the separated isomers.[4]

  • Intended Use: For early-stage research, a 95-97% purity mixture of isomers may be sufficient. For later-stage development and GMP synthesis, a higher purity, well-characterized material is essential.

Purity Analysis and Common Impurities

Ensuring the purity of this compound is critical for the reproducibility and success of synthetic transformations. The primary methods for assessing purity and isomeric ratio are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Synthesis-Related Impurities

Understanding the synthetic origin of this compound helps in anticipating potential impurities. A common synthetic route starts from methyl 3-oxocyclobutanecarboxylate.[5][6] This involves a reduction of the ketone followed by a bromination step.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start Methyl 3-oxocyclobutane-1-carboxylate Intermediate Methyl 3-hydroxycyclobutane-1-carboxylate Start->Intermediate Reduction (e.g., NaBH4) Product This compound Intermediate->Product Bromination (e.g., PBr3, CBr4/PPh3) Impurity1 Unreacted Starting Material Product->Impurity1 Impurity2 Hydroxy Intermediate Product->Impurity2 Impurity3 Solvents Product->Impurity3 Impurity4 By-products of Bromination Product->Impurity4

Caption: Synthetic route and potential impurities.

Based on this pathway, common impurities may include:

  • Unreacted Starting Material: Methyl 3-oxocyclobutane-1-carboxylate.

  • Intermediate: Methyl 3-hydroxycyclobutane-1-carboxylate.

  • By-products: From the brominating agent (e.g., triphenylphosphine oxide).

  • Solvents: Residual solvents from reaction and purification (e.g., dichloromethane, tetrahydrofuran).

Analytical Methodologies
1. Gas Chromatography (GC)

GC is an excellent method for assessing the overall purity of volatile compounds like this compound. It separates compounds based on their boiling points and interaction with the stationary phase.

Experimental Protocol:

  • Instrument: Agilent GC system with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Carrier Gas: Helium, constant flow of 1 mL/min.

  • Sample Preparation: Dilute 1 µL of the material in 1 mL of dichloromethane or ethyl acetate. Inject 1 µL.

Data Interpretation: The area percent of the main peak(s) corresponding to the cis and trans isomers relative to the total area of all peaks gives the purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is invaluable for structural confirmation and determining the isomeric ratio. The chemical shifts and coupling constants of the cyclobutane protons will differ between the cis and trans isomers.

Experimental Protocol:

  • Instrument: Bruker 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.

  • Acquisition: Standard proton experiment.

Data Interpretation:

  • Structural Confirmation: The presence of the methoxy singlet (around 3.7 ppm) and the multiplets for the cyclobutane protons confirms the basic structure.[7]

  • Isomeric Ratio: By integrating the distinct signals corresponding to each isomer, the cis:trans ratio can be accurately determined. For example, a proton adjacent to the bromine atom may have a different chemical shift in the cis and trans isomers.

3. High-Performance Liquid Chromatography (HPLC)

While GC is common, HPLC can also be used, especially for monitoring reactions or for preparative separation of isomers. A reverse-phase method would be a typical starting point.

Experimental Protocol:

  • Instrument: Waters Alliance HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water gradient.

    • A: Water

    • B: Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg/mL in acetonitrile.

Quality Control Workflow

A robust quality control (QC) process is essential before using this compound in any synthesis.

cluster_qc QC Analysis Steps Start Procure Material CoA Review Supplier CoA Start->CoA QC_Analysis Internal QC Analysis CoA->QC_Analysis Decision Purity & Isomer Ratio Acceptable? QC_Analysis->Decision NMR 1H NMR for Identity and Isomer Ratio QC_Analysis->NMR GC GC-FID for Purity QC_Analysis->GC KF Karl Fischer for Water Content QC_Analysis->KF Release Release for Use in Synthesis Decision->Release Yes Reject Reject Lot / Purify Decision->Reject No

Caption: Quality control workflow for incoming material.

Impact on Research and Drug Development

The purity of this compound can have a profound impact on research outcomes.

  • Reaction Stoichiometry: Inaccurate assessment of purity can lead to incorrect stoichiometry in subsequent reactions, potentially reducing yield and generating more by-products.

  • Biological Screening: If the compound itself is being screened for biological activity, impurities may lead to false positives or negatives.

  • Structure-Activity Relationships (SAR): In drug discovery, the presence of an unknown ratio of cis and trans isomers will confound SAR studies, as the two isomers will likely have different biological activities and properties.

Conclusion

This compound is a valuable and accessible building block for chemical research and drug development. A thorough understanding of its commercial availability and a rigorous approach to purity assessment are paramount for ensuring the reliability and reproducibility of experimental results. Researchers should not rely solely on the supplier's stated purity but should implement an internal quality control process, utilizing techniques like GC and NMR, to confirm identity, purity, and isomeric ratio before use. This due diligence is a cornerstone of scientific integrity and will ultimately accelerate the path to discovery.

References

Reaction precursors for Methyl 3-bromocyclobutane-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-bromocyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, offering a versatile scaffold for the synthesis of complex molecules in medicinal chemistry and materials science. The inherent ring strain of the cyclobutane moiety, combined with the orthogonal reactivity of the ester and bromide functional groups, provides a rich platform for molecular diversification. This guide delivers a comprehensive analysis of the predominant synthetic strategies for this compound, with a focus on the selection of precursors, reaction mechanisms, and detailed experimental protocols. We critically evaluate two primary synthetic routes, originating from 3-oxocyclobutanecarboxylic acid and cyclobutane-1,3-dicarboxylic acid, to provide researchers with the necessary insights for making informed decisions in their synthetic endeavors.

Introduction: The Significance of the Functionalized Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable structural motif in a wide array of biologically active compounds and natural products.[1][2] Its rigid, three-dimensional structure can impart unique conformational constraints on a molecule, which can be advantageous for optimizing binding interactions with biological targets. This compound serves as an exemplary building block, where the methyl ester can undergo hydrolysis, amidation, or reduction, and the bromo group is a versatile handle for nucleophilic substitution or cross-coupling reactions.

Strategic Considerations for Synthesis

The construction of the target molecule hinges on the strategic formation and functionalization of the cyclobutane core.[3] While numerous methods exist for creating cyclobutane rings, such as [2+2] cycloadditions and the ring expansion of cyclopropanes, the most practical approaches for this specific target often begin with readily available, pre-formed cyclobutane precursors.[3][4] This guide will focus on the two most prominent and well-documented precursors: 3-oxocyclobutanecarboxylic acid and cyclobutane-1,3-dicarboxylic acid .

Synthetic Route I: A Practical Approach from 3-Oxocyclobutanecarboxylic Acid

This pathway is frequently the method of choice due to the commercial availability and relatively straightforward transformations of 3-oxocyclobutanecarboxylic acid.[5] The synthetic strategy is logical and sequential: esterification of the carboxylic acid, reduction of the ketone, and subsequent conversion of the resulting hydroxyl group to a bromide.

Reaction Pathway

G cluster_0 Route 1: From 3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic acid 3-Oxocyclobutanecarboxylic acid Methyl 3-oxocyclobutane-1-carboxylate Methyl 3-oxocyclobutane-1-carboxylate 3-Oxocyclobutanecarboxylic acid->Methyl 3-oxocyclobutane-1-carboxylate Esterification (MeOH, H+) Methyl 3-hydroxycyclobutane-1-carboxylate Methyl 3-hydroxycyclobutane-1-carboxylate Methyl 3-oxocyclobutane-1-carboxylate->Methyl 3-hydroxycyclobutane-1-carboxylate Reduction (e.g., NaBH4) This compound This compound Methyl 3-hydroxycyclobutane-1-carboxylate->this compound Bromination (e.g., PBr3)

Caption: Synthetic pathway from 3-oxocyclobutanecarboxylic acid.

Detailed Experimental Protocols

Step 1: Fischer Esterification of 3-Oxocyclobutanecarboxylic Acid

The initial step involves the protection of the carboxylic acid as its methyl ester to prevent interference in the subsequent reduction step. The Fischer esterification is a classic and efficient method for this purpose.[6][7][8]

  • Methodology:

    • In a round-bottom flask, dissolve 3-oxocyclobutanecarboxylic acid in a 10-fold excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the moles of the carboxylic acid).

    • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford crude Methyl 3-oxocyclobutane-1-carboxylate, which can be used in the next step or purified by silica gel chromatography.

Step 2: Diastereoselective Reduction of the Ketone

The ketone is reduced to a secondary alcohol using a mild reducing agent. Sodium borohydride is ideal for this transformation, as it is selective for ketones in the presence of esters.

  • Methodology:

    • Dissolve Methyl 3-oxocyclobutane-1-carboxylate in methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) in small portions to the stirred solution over 15-20 minutes.

    • Continue stirring the reaction at 0 °C for 30-60 minutes.[9]

    • Quench the reaction by the cautious, dropwise addition of 1 M hydrochloric acid until the effervescence ceases.

    • Extract the product from the aqueous mixture with dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3-hydroxycyclobutane-1-carboxylate. This product is often a mixture of cis and trans diastereomers.

Step 3: Bromination of the Secondary Alcohol

The conversion of the hydroxyl group to a bromide is the final key step. Phosphorus tribromide is an effective reagent for this transformation.

  • Methodology:

    • Dissolve Methyl 3-hydroxycyclobutane-1-carboxylate in dry diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

    • Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic fractions and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the final product, this compound, by vacuum distillation or column chromatography.

Synthetic Route II: An Alternative from Cyclobutane-1,3-dicarboxylic Acid

This route provides an alternative synthetic design, which can be particularly useful for accessing specific stereoisomers if a stereochemically pure dicarboxylic acid is used as the starting material. The synthesis of cyclobutane-1,3-dicarboxylic acid has a rich history, and modern photochemical methods have made it more accessible.[4][10]

Reaction Pathway

G cluster_1 Route 2: From Cyclobutane-1,3-dicarboxylic Acid Cyclobutane-1,3-dicarboxylic acid Cyclobutane-1,3-dicarboxylic acid 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid Cyclobutane-1,3-dicarboxylic acid->3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid Monoesterification This compound This compound 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid->this compound Hunsdiecker-type Bromodecarboxylation

Sources

Molecular structure and stereochemistry of Methyl 3-bromocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Methyl 3-bromocyclobutane-1-carboxylate

Introduction: The Significance of the Cyclobutane Scaffold

This compound is a bifunctional organic molecule belonging to the class of 1,3-disubstituted cyclobutanes. The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a crucial structural element in modern medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional geometry provides a well-defined spatial arrangement for substituents, a feature highly sought after in the rational design of bioactive molecules.[3] 1,3-Disubstituted cyclobutanes are particularly valuable as they can serve as bioisosteres for aromatic rings, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[3]

This guide provides a comprehensive analysis of this compound, focusing on its fundamental molecular structure, the nuances of its stereochemistry, its conformational landscape, and the analytical techniques essential for its characterization. We will delve into the causality behind its structural preferences and provide a framework for its synthesis and identification, offering field-proven insights for professionals in chemical research and development.

PART 1: Molecular Structure and Stereoisomerism

As a 1,3-disubstituted cyclobutane, this compound exists as a pair of diastereomers: cis and trans. This isomerism arises from the relative orientation of the bromine atom and the methyl carboxylate group with respect to the plane of the cyclobutane ring.[4]

  • cis-isomer : Both the bromo and methyl carboxylate substituents are on the same face of the cyclobutane ring.

  • trans-isomer : The bromo and methyl carboxylate substituents are on opposite faces of the ring.

The distinction between these isomers is critical, as their differing three-dimensional structures lead to distinct physical, chemical, and biological properties. The correct identification and separation of these isomers are paramount for their application in targeted synthesis.[1]

Caption: Chemical structures of cis- and trans-Methyl 3-bromocyclobutane-1-carboxylate.

PART 2: Conformational Analysis: A Puckered Reality

Contrary to simplistic polygonal drawings, the cyclobutane ring is not planar. A planar conformation would induce significant torsional strain from eclipsing C-H bonds.[5] To alleviate this strain, the ring adopts a puckered or "butterfly" conformation, where one carbon atom is bent out of the plane of the other three by approximately 25 degrees.[5][6][7] This puckering creates two distinct substituent positions: axial and equatorial, analogous to the cyclohexane chair conformation.[8][9]

The thermodynamic stability of the cis and trans isomers is dictated by the steric interactions of the substituents in these positions.

  • cis-Isomer Conformation : To minimize steric hindrance, the cis isomer preferentially adopts a diequatorial conformation. A diaxial arrangement would result in a significant transannular steric clash between the bulky bromine atom and the methyl carboxylate group across the ring.[7]

  • trans-Isomer Conformation : The trans isomer is constrained to an axial-equatorial arrangement of its substituents.

Interestingly, for many 1,3-disubstituted cyclobutanes, the cis isomer with a diequatorial arrangement is more stable than the trans (axial-equatorial) isomer, a counterintuitive finding compared to cyclohexane systems.[7] This highlights the unique conformational energetics of the four-membered ring.

G Conformational Preferences of Isomers cluster_0 cis-Isomer (Diequatorial is Favored) cluster_1 trans-Isomer (Axial-Equatorial) cis_diaxial Diaxial (Unfavored) cis_diequatorial Diequatorial (Favored) cis_diaxial->cis_diequatorial Ring Flip trans_ax_eq Axial-Equatorial

Caption: Puckered conformations of cis- and trans-isomers.

PART 3: Synthesis and Spectroscopic Characterization

Synthetic Approach: A Plausible Workflow

The synthesis of this compound can be envisioned from commercially available precursors such as methyl 3-oxocyclobutanecarboxylate.[10] A logical and robust synthetic strategy involves a two-step process: reduction of the ketone followed by nucleophilic substitution to introduce the bromine atom. This approach allows for potential diastereoselective control depending on the choice of reagents and reaction conditions.

start Methyl 3-oxocyclobutanecarboxylate step1 Step 1: Reduction Reagent: NaBH₄ Solvent: Methanol start->step1 intermediate Intermediate: Methyl 3-hydroxycyclobutane-1-carboxylate step1->intermediate step2 Step 2: Bromination Reagent: PBr₃ or CBr₄/PPh₃ Solvent: Dichloromethane intermediate->step2 product Product: This compound (cis/trans mixture) step2->product purification Purification (Column Chromatography) product->purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)
  • Reduction of Ketone:

    • Dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (N₂ or Ar).

    • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of acetone, followed by water.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-hydroxycyclobutane-1-carboxylate.

  • Bromination of Alcohol:

    • Dissolve the intermediate alcohol (1.0 eq) in anhydrous dichloromethane at 0 °C.

    • Slowly add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Carefully pour the reaction mixture over ice water and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the resulting crude product via silica gel column chromatography to separate the cis and trans isomers.

Data Presentation: Properties and Spectroscopy

Precise characterization is essential to confirm the identity and stereochemistry of the final product. A combination of spectroscopic methods provides a complete picture of the molecule.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular FormulaC₆H₉BrO₂[11][12]
Molecular Weight193.04 g/mol [11][12]
CAS Number4935-00-6 (mixture)[13][14]
AppearanceColorless to light yellow liquid

Table 2: Expected Spectroscopic Data

TechniqueCharacteristic Features
¹H NMR Ring Protons (CH, CH₂): Complex multiplets in the 2.0-4.5 ppm range. The chemical shifts and coupling constants will differ significantly between cis and trans isomers due to different dihedral angles and anisotropic effects. Methine Proton (CH-Br): ~4.0-4.5 ppm. Methine Proton (CH-CO₂Me): ~3.0-3.5 ppm. Methyl Protons (-OCH₃): Singlet around 3.7 ppm.
¹³C NMR Carbonyl Carbon (C=O): ~170-175 ppm. Methine Carbon (C-Br): ~45-55 ppm. Methine Carbon (C-CO₂Me): ~40-50 ppm. Methylene Carbons (-CH₂-): ~30-40 ppm. Methyl Carbon (-OCH₃): ~52 ppm.
IR Spectroscopy C=O Stretch (Ester): Strong absorption band around 1730-1740 cm⁻¹. C-Br Stretch: Absorption in the 500-600 cm⁻¹ region.
Mass Spectrometry (EI) Molecular Ion (M⁺): A pair of peaks at m/z 192 and 194 with approximately 1:1 intensity, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

PART 4: Applications in Drug Discovery and Chemical Synthesis

This compound is a valuable synthetic building block. The two functional groups—the ester and the bromide—can be manipulated independently to construct more complex molecular architectures.

  • Medicinal Chemistry: The rigid cyclobutane core is an attractive scaffold for positioning pharmacophores in precise orientations to optimize binding with biological targets.[3] The bromo group can be displaced by various nucleophiles (amines, thiols, azides) in Sₙ2 reactions, while the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing numerous pathways for diversification.

  • Organic Synthesis: This compound serves as a precursor for a wide range of cyclobutane-containing molecules, which are themselves intermediates in the synthesis of natural products and other complex organic targets.[1]

Conclusion

This compound is more than a simple halogenated ester; it is a molecule defined by the subtle interplay of ring strain, stereoisomerism, and conformational dynamics. A thorough understanding of its puckered structure and the resulting stereochemical relationships of its cis and trans isomers is fundamental to its effective use. The synthetic and analytical protocols outlined in this guide provide a self-validating framework for researchers to produce, isolate, and confidently characterize this versatile building block, enabling its application in the sophisticated landscape of modern drug development and chemical synthesis.

References

  • Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. Available at: [Link]

  • Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. Available at: [Link]

  • X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). ResearchGate. Available at: [Link]

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Organic Syntheses. Available at: [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]

  • Stereochemistry of Cyclobutane and Heterocyclic Analogs. ResearchGate. Available at: [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Oklahoma Digital Prairie. Available at: [Link]

  • Conformations of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

  • Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

  • Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. PubMed. Available at: [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. National Institutes of Health. Available at: [Link]

  • Butane, 1-bromo-3-methyl-. NIST WebBook. Available at: [Link]

  • Conformers of Cycloalkanes. Lumen Learning. Available at: [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. ACS Publications. Available at: [Link]

  • cis-Cyclobutane-1,3-dicarboxylic acid. PubChem. Available at: [Link]

  • Conformation of Cyclobutane and Cyclopentane. YouTube. Available at: [Link]

  • Conformational Studies of Cyclobutane Systems. Journal of the American Chemical Society. Available at: [Link]

  • Methyl trans-3-bromocyclobutane-1-carboxylate, 1 gram. CP Lab Safety. Available at: [Link]

  • Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. ACS Publications. Available at: [Link]

  • [Chemistry] Draw the cis and trans isomers for the following. YouTube. Available at: [Link]

  • Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. ResearchGate. Available at: [Link]

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Methodological & Application

Use of Methyl 3-bromocyclobutane-1-carboxylate in [2+2] cycloaddition reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: The Cyclobutane Core in Modern Synthesis

Focus: Strategic Use of [2+2] Cycloaddition for Synthesis and Application of Functionalized Scaffolds like Methyl 3-bromocyclobutane-1-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Enduring Value of a Strained Ring

In the landscape of medicinal chemistry and natural product synthesis, the cyclobutane motif is a privileged scaffold.[1] Its rigid, puckered three-dimensional structure provides a unique conformational constraint that is increasingly exploited to enhance potency, selectivity, and pharmacokinetic profiles in drug candidates. While thermodynamically strained, the cyclobutane ring is often kinetically stable, making it an ideal building block for exploring new chemical space.[1]

The most powerful and direct method for constructing this four-membered ring is the [2+2] cycloaddition reaction.[2][3] This reaction, typically mediated by light (photochemical [2+2] cycloaddition), involves the coupling of two alkene-containing components to form two new carbon-carbon single bonds, yielding the cyclobutane core.[4] This application note will first detail the foundational principles and a representative protocol for forming cyclobutane structures via photochemical [2+2] cycloaddition. It will then pivot to the strategic application of highly functionalized cyclobutane products, using this compound as a prime exemplar of a versatile intermediate for downstream diversification in drug discovery programs.

Part 1: Constructing the Cyclobutane Core via Photochemical [2+2] Cycloaddition

Mechanistic Rationale & Causality

Under thermal conditions, the suprafacial-suprafacial [2+2] cycloaddition of two simple alkenes is a symmetry-forbidden process according to Woodward-Hoffmann rules, resulting in a high activation energy barrier.[5] However, upon photochemical excitation, an electron in the Highest Occupied Molecular Orbital (HOMO) of one alkene is promoted to the Lowest Unoccupied Molecular Orbital (LUMO). This excited state possesses different orbital symmetry, rendering the reaction symmetry-allowed and highly efficient.[6]

The reaction can proceed either by direct irradiation of one of the alkene partners or, more commonly, through the use of a triplet photosensitizer.[7] A sensitizer (e.g., thioxanthone, benzophenone) is excited by light to its singlet state, undergoes efficient intersystem crossing (ISC) to a longer-lived triplet state, and then transfers this triplet energy to one of the alkene reactants. This process allows the use of longer, less damaging wavelengths of light (e.g., visible light) and can improve reaction efficiency and selectivity.[8]

The regioselectivity of the cycloaddition is often governed by the stability of the diradical intermediate formed during the stepwise reaction mechanism, while the stereoselectivity depends on the geometry of the approach of the two reactants.[9]

Caption: Mechanism of a photosensitized [2+2] cycloaddition.

Protocol 1: General Procedure for Photosensitized [2+2] Cycloaddition

This protocol describes the synthesis of a substituted cyclobutane from an electron-deficient alkene (e.g., a maleimide derivative) and an alkene partner (e.g., styrene), a common strategy for building functionalized cyclobutane scaffolds.[8]

Materials:

  • N-Aryl Maleimide (1.0 equiv)

  • Alkene (e.g., Styrene) (2.0 equiv)

  • Thioxanthone (Photosensitizer, 20 mol%)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Reaction Vial (borosilicate glass)

  • LED Light Source (e.g., 440 nm Blue LED)

  • Stir Plate and Stir Bar

  • Argon or Nitrogen supply

Procedure:

  • Reaction Setup: In a clean, dry glass vial equipped with a magnetic stir bar, add the N-aryl maleimide (1.0 equiv, 0.20 mmol), the alkene (2.0 equiv, 0.40 mmol), and the thioxanthone photosensitizer (0.04 mmol, 9 mg).

    • Rationale: Using an excess of one alkene partner can improve the yield of the desired cross-cycloaddition product and minimize self-dimerization.[4] Thioxanthone is an effective sensitizer for this transformation under visible light.[8]

  • Solvent Addition: Add anhydrous dichloromethane (2.0 mL) to dissolve the reagents. The concentration is critical; overly dilute solutions can reduce the rate of intermolecular reaction.

  • Inerting: Seal the vial with a rubber septum and purge the reaction mixture with argon or nitrogen for 5-10 minutes.

    • Rationale: Oxygen can quench the excited triplet state of the sensitizer or the alkene, inhibiting the desired reaction. Removing dissolved oxygen is crucial for efficiency.

  • Irradiation: Place the vial on a stir plate approximately 5-10 cm from the LED light source. Begin vigorous stirring and turn on the light. To prevent overheating, a small fan can be directed at the reaction setup.

    • Rationale: Consistent stirring ensures homogenous irradiation of the solution. The choice of a 440 nm blue LED corresponds to the absorption wavelength of the thioxanthone sensitizer.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 16-24 hours.

  • Workup & Purification: Once the starting material is consumed, turn off the light and concentrate the reaction mixture in vacuo. The crude residue can be directly purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to isolate the desired cyclobutane product.

  • Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and HRMS. The stereochemistry can often be assigned based on coupling constants in the ¹H NMR spectrum and by comparison to literature values.

Reactant 1Reactant 2SensitizerLight SourceYield (%)Diastereomeric Ratio (dr)Reference
N-PhenylmaleimideStyreneThioxanthone440 nm LED92>20:1[8]
N-Methylmaleimide1-HexeneNone (Direct)370 nm UVA LED754:1[8]
Methyl CinnamateEthyleneAcetoneMedium-Pressure Hg Lamp~70N/A[7]

Table 1: Representative examples of photochemical [2+2] cycloaddition reactions.

Part 2: this compound as a Strategic Intermediate

While [2+2] cycloaddition is the key to forming the cyclobutane ring, the resulting products are often not the final target but rather versatile intermediates. A prime example is This compound (CAS 4935-00-6) .[10] This molecule is an ideal building block for library synthesis in drug discovery for several reasons:

  • Defined Stereochemistry: It exists as cis and trans isomers, allowing for precise control over the spatial orientation of substituents.

  • Orthogonal Functionality: It possesses two distinct functional groups. The bromine atom is an excellent leaving group for nucleophilic substitution (Sₙ2) reactions, while the methyl ester can be hydrolyzed, reduced, or converted into an amide. This orthogonality allows for selective, stepwise diversification.

  • Scaffold Rigidity: The cyclobutane core acts as a non-planar, rigid spacer, holding the two functional groups in a well-defined orientation.[1]

Caption: Workflow from precursors to a diversified library.

Protocol 2: Nucleophilic Substitution of this compound

This protocol demonstrates the utility of the bromine as a leaving group by reacting the trans isomer with a primary amine to generate a 3-amino-substituted cyclobutane, a common motif in medicinal chemistry.

Materials:

  • trans-Methyl 3-bromocyclobutane-1-carboxylate (1.0 equiv)

  • Benzylamine (Nucleophile, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃, base, 2.0 equiv)

  • Acetonitrile (CH₃CN, polar aprotic solvent)

  • Reaction vial or round-bottom flask

  • Stir plate and stir bar

Procedure:

  • Reagent Charging: To a round-bottom flask containing a stir bar, add trans-methyl 3-bromocyclobutane-1-carboxylate (1.0 equiv, 193 mg, 1.0 mmol) and potassium carbonate (2.0 equiv, 276 mg, 2.0 mmol).

  • Solvent and Nucleophile Addition: Add anhydrous acetonitrile (5 mL). To the resulting suspension, add benzylamine (1.2 equiv, 129 mg, 1.2 mmol) via syringe.

    • Rationale: Acetonitrile is a suitable polar aprotic solvent for Sₙ2 reactions. K₂CO₃ is a mild base used to neutralize the HBr generated during the reaction, driving it to completion.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 60 °C in an oil bath.

    • Rationale: Gentle heating increases the rate of substitution. The trans isomer is often used as it can lead to less steric hindrance during the nucleophilic attack compared to the cis isomer.

  • Monitoring: Monitor the reaction by TLC, staining with ninhydrin to visualize the amine-containing product. The reaction is typically complete in 6-12 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be purified by silica gel chromatography to yield the desired 3-(benzylamino)cyclobutane-1-carboxylate.

Conclusion & Outlook

The [2+2] cycloaddition remains an indispensable tool for the synthesis of the cyclobutane core, providing access to a wide array of structurally diverse scaffolds.[2][3] By understanding the mechanistic principles behind these reactions, researchers can rationally design and execute syntheses of functionalized building blocks. Molecules such as this compound represent the next critical stage in the synthetic workflow, serving as robust and versatile intermediates. Their well-defined stereochemistry and orthogonal functional handles empower medicinal chemists to rapidly generate libraries of novel compounds, accelerating the discovery of new therapeutic agents.[11] The strategic combination of ring formation via cycloaddition followed by targeted functionalization of such intermediates is a cornerstone of modern drug development.

References

Application Notes and Protocols: Ring-Opening Reactions of Methyl 3-bromocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of Strained Carbocycles

Cyclobutane derivatives are valuable building blocks in organic synthesis and medicinal chemistry. Their inherent ring strain, a consequence of non-ideal bond angles, provides a thermodynamic driving force for a variety of chemical transformations.[1] The strategic functionalization of the cyclobutane core allows for its use as a versatile scaffold, enabling the synthesis of complex molecular architectures, including those found in biologically active compounds. Methyl 3-bromocyclobutane-1-carboxylate, a readily accessible reagent, is a prime candidate for strain-release-driven ring-opening reactions, offering pathways to functionalized cyclopentane and acyclic derivatives. This document provides a detailed guide to the key ring-opening reactions of this substrate, including mechanistic insights and step-by-step protocols for researchers in organic synthesis and drug development.

Core Concepts: Mechanistic Pathways of Ring Opening

The reactivity of this compound is dominated by the interplay of its key structural features: the strained four-membered ring, the bromine atom as a good leaving group, and the electron-withdrawing methyl ester. These elements dictate the course of its ring-opening reactions, which can be broadly categorized into three main pathways:

  • Nucleophilic Substitution (SN1 and SN2 type): Direct displacement of the bromide by a nucleophile can occur, either through a concerted (SN2) or a stepwise (SN1) mechanism involving a carbocation intermediate. The strained nature of the cyclobutane ring can influence the stability and rearrangement of such carbocations.

  • Solvolysis: In the presence of a nucleophilic solvent, the solvent itself can act as the nucleophile, leading to substitution products. These reactions often proceed through a carbocationic intermediate, making them susceptible to rearrangements.

  • Lewis Acid Catalysis: The coordination of a Lewis acid to the bromine atom can facilitate its departure, promoting the formation of a carbocation and subsequent ring-opening or rearrangement cascades, even with less reactive nucleophiles.[2]

A significant and often desired outcome of these reactions is ring expansion , where the four-membered ring rearranges to a thermodynamically more stable five-membered cyclopentane ring.[3] This process is driven by the relief of ring strain and the formation of a more stable carbocation intermediate.

Application Note 1: Ring Expansion via Solvolysis

Objective: To synthesize methyl 3-hydroxycyclopentane-1-carboxylate through a silver-assisted solvolysis and ring expansion of this compound.

Scientific Rationale: The solvolysis of 3-halocyclobutane derivatives can be significantly accelerated by the addition of a silver salt. The silver ion coordinates to the bromine atom, facilitating its departure as a silver bromide precipitate and promoting the formation of a secondary cyclobutyl carbocation. This unstable intermediate can then undergo a 1,2-alkyl shift, leading to a more stable cyclopentyl carbocation. Subsequent trapping of this carbocation by the solvent (e.g., water) yields the ring-expanded product.

Experimental Workflow Diagram:

solvolysis_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Acetone/Water reagents Add Silver Nitrate Solution start->reagents Step 1 react Stir at Room Temp. (Monitor by TLC) reagents->react Step 2 filter Filter off AgBr react->filter Step 3 extract Extract with Ethyl Acetate filter->extract Step 4 purify Column Chromatography extract->purify Step 5 end Isolated Product purify->end Final Product

Caption: Workflow for the silver-assisted solvolysis and ring expansion.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a solution of this compound (1.0 eq.) in a 3:1 mixture of acetone and water.

    • Prepare a solution of silver nitrate (1.1 eq.) in water.

  • Reaction Setup:

    • To the solution of the substrate, add the silver nitrate solution dropwise at room temperature with vigorous stirring.

    • A white precipitate of silver bromide should form upon addition.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of celite to remove the silver bromide precipitate.

    • Wash the celite pad with acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 3-hydroxycyclopentane-1-carboxylate.

Expected Outcome and Data:

ParameterValue
Starting Material This compound
Key Reagents Silver Nitrate, Acetone, Water
Reaction Time 4-6 hours
Temperature Room Temperature
Product Methyl 3-hydroxycyclopentane-1-carboxylate
Expected Yield 60-75%

Application Note 2: Nucleophilic Ring Opening with Azide

Objective: To synthesize methyl 3-azidocyclobutane-1-carboxylate, a precursor for cyclobutane amino acids, via nucleophilic substitution.

Scientific Rationale: Sodium azide is a potent nucleophile that can displace the bromide from this compound. This reaction typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the carbon center bearing the bromine. The resulting azido-cyclobutane can be a valuable intermediate for the synthesis of various nitrogen-containing compounds, including amino acids, through subsequent reduction of the azide group.

Reaction Mechanism Diagram:

sn2_mechanism reagents This compound + NaN3 transition_state [Transition State] reagents->transition_state S N 2 Attack product Methyl 3-azidocyclobutane-1-carboxylate + NaBr transition_state->product Inversion of Stereochemistry

Caption: SN2 mechanism for the reaction with sodium azide.

Detailed Protocol:

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq.) in dimethylformamide (DMF).

    • Add sodium azide (1.5 eq.) to the solution.

  • Reaction Setup:

    • Heat the reaction mixture to 60-70 °C with stirring under a nitrogen atmosphere.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 8-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with diethyl ether (3 x 25 mL).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 3-azidocyclobutane-1-carboxylate.

Expected Outcome and Data:

ParameterValue
Starting Material This compound
Key Reagents Sodium Azide, DMF
Reaction Time 8-12 hours
Temperature 60-70 °C
Product Methyl 3-azidocyclobutane-1-carboxylate
Expected Yield 70-85%

Application Note 3: Lewis Acid-Catalyzed Friedel-Crafts Alkylation

Objective: To achieve a ring-opening C-C bond formation with an aromatic nucleophile.

Scientific Rationale: In the presence of a Lewis acid, such as aluminum chloride (AlCl3), the carbon-bromine bond is polarized, facilitating a Friedel-Crafts type reaction with an electron-rich aromatic compound. This reaction can proceed through a ring-opening mechanism, where the aromatic nucleophile attacks one of the carbons of the cyclobutane ring, leading to a functionalized acyclic product. The regioselectivity of the ring opening will be influenced by the stability of the developing carbocationic character in the transition state.

Logical Relationship Diagram:

fc_logic start Substrate + Arene + Lewis Acid activation Lewis Acid Activation of C-Br Bond start->activation attack Nucleophilic Attack by Arene activation->attack ring_opening Concomitant Ring Opening attack->ring_opening product Acyclic Alkylated Arene Product ring_opening->product

Caption: Logical flow of the Lewis acid-catalyzed ring-opening alkylation.

Detailed Protocol:

  • Reagent Preparation:

    • Dissolve the electron-rich aromatic compound (e.g., anisole, 2.0 eq.) in a dry, inert solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Setup:

    • Add aluminum chloride (AlCl3, 1.2 eq.) portion-wise to the cooled solution with stirring under a nitrogen atmosphere.

    • Add a solution of this compound (1.0 eq.) in DCM dropwise to the reaction mixture.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

    • Monitor the reaction by TLC for the consumption of the starting material (typically 3-5 hours).

  • Work-up:

    • Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired ring-opened product.

Expected Outcome and Data:

ParameterValue
Starting Material This compound
Key Reagents Aluminum Chloride, Anisole, Dichloromethane
Reaction Time 3-5 hours
Temperature 0 °C to Room Temperature
Product Methyl 4-(4-methoxyphenyl)-2-(bromomethyl)butanoate (and isomers)
Expected Yield 50-65%

Conclusion

This compound is a versatile substrate for a range of ring-opening reactions. The protocols outlined in these application notes provide a foundation for accessing a variety of functionalized molecules, from cyclopentane derivatives to acyclic structures. The choice of reaction conditions—be it solvolytic, nucleophilic substitution, or Lewis acid-catalyzed—allows for a significant degree of control over the reaction outcome. These methodologies are of considerable interest to researchers and professionals in the fields of organic synthesis and drug discovery, offering strategic pathways to novel chemical entities.

References

  • Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. (n.d.). RSC Publishing. Retrieved January 3, 2026, from [Link]

  • A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. (2023). MDPI. Retrieved January 3, 2026, from [Link]

  • Ring Expansion Rearrangements. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]

Sources

Methyl 3-bromocyclobutane-1-carboxylate as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Methyl 3-bromocyclobutane-1-carboxylate: A Versatile 3D Scaffold for the Design of Next-Generation Kinase Inhibitors

Abstract

The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery. However, challenges such as off-target effects and acquired resistance often stem from the structural similarity of the ATP-binding site across the kinome. A promising strategy to overcome these hurdles is the incorporation of three-dimensional (3D), sp³-rich scaffolds that can exploit unique structural features of the target kinase. This guide details the application of this compound as a superior building block for this purpose. Its conformationally restricted, non-planar structure provides well-defined exit vectors for pharmacophoric groups, enabling precise orientation within the kinase active site.[1][2] This document provides the scientific rationale, key physicochemical data, and detailed, field-proven protocols for leveraging this versatile scaffold in the synthesis of novel kinase inhibitors.

The Strategic Advantage of Cyclobutane Scaffolds in Kinase Inhibitor Design

Historically, many kinase inhibitor designs have relied on flat, aromatic linkers. While effective, this can lead to planar molecules with suboptimal physicochemical properties and potential cross-reactivity. The deliberate introduction of 3D character is a critical step toward developing more sophisticated and selective drug candidates.[3]

The cyclobutane ring, in particular, offers distinct advantages:

  • Conformational Rigidity: Unlike flexible aliphatic chains, the puckered cyclobutane ring locks substituents into well-defined spatial orientations. This pre-organization can reduce the entropic penalty upon binding to the target, potentially leading to higher potency.

  • Defined Exit Vectors: The cis and trans relationships of substituents on the 1,3-disubstituted cyclobutane core act as precise directional vectors. This allows for the strategic positioning of a hinge-binding moiety towards the ATP-binding site's hinge region and another functional group towards the solvent-exposed region, enabling the exploration of unique selectivity pockets.

  • Improved Physicochemical Properties: Incorporating a cyclobutane scaffold increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates.[1] It can also enhance metabolic stability and solubility compared to more lipophilic aromatic linkers.[1][4]

The diagram below illustrates a conceptual model for a kinase inhibitor built around a 1,3-disubstituted cyclobutane scaffold, demonstrating how the scaffold orients the key pharmacophoric elements.

G cluster_0 Kinase Active Site cluster_1 Inhibitor Molecule hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket solvent Solvent Front scaffold Cyclobutane Scaffold solvent_group Solvent-Interacting Group scaffold->solvent_group Vector 2 hinge_binder Hinge-Binding Moiety (e.g., Aminopyrazole) hinge_binder->hinge hinge_binder->scaffold Vector 1 solvent_group->solvent

Caption: Kinase inhibitor concept using a cyclobutane scaffold.

Physicochemical Properties & Handling

This compound is a readily available building block. Understanding its properties is crucial for successful experimentation.

PropertyValueSource(s)
CAS Number 4935-00-6[5]
Molecular Formula C₆H₉BrO₂[6]
Molecular Weight 193.04 g/mol [6]
Appearance Colorless to light yellow liquid[6][7]
Isomeric Form Typically supplied as a mixture of cis and trans isomers[7]
Purity >98% (GC)[7]
Storage Conditions Store in freezer (-20°C), sealed under a dry, inert atmosphere[5]

Handling Note: The compound is an ester and an alkyl bromide. To prevent hydrolysis and potential degradation, it is imperative to store it under anhydrous conditions and handle it using inert atmosphere techniques (e.g., nitrogen or argon) when setting up reactions.

Core Synthetic Applications & Protocols

The true utility of this compound lies in its ability to undergo sequential, regioselective functionalization at the C-Br bond and the ester moiety. The following protocols describe robust methods for key transformations.

Application 1: C-N Bond Formation via Buchwald-Hartwig Amination

This reaction is paramount for attaching nitrogen-containing heterocycles, which are common hinge-binding motifs in kinase inhibitors.[8][9] The protocol below details the coupling of the title compound with a generic aminopyridine, a common pharmacophore.

Protocol: Synthesis of Methyl 3-(pyridin-4-ylamino)cyclobutane-1-carboxylate

  • Materials:

    • This compound (1.0 equiv)

    • 4-Aminopyridine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add NaOtBu (1.4 equiv), 4-aminopyridine (1.2 equiv), XPhos (0.04 equiv), and Pd₂(dba)₃ (0.02 equiv).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

    • Add this compound (1.0 equiv) via syringe.

    • Seal the flask and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Expert Insights:

    • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for coupling with electron-rich heteroaromatic amines and sterically accessible alkyl bromides.[8][10]

    • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido complex.[9][11]

    • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Maintaining a strict inert atmosphere is critical to prevent catalyst decomposition and ensure high yields.[10]

G start Start prep Prepare Schlenk Flask (Add solids: Base, Amine, Ligand, Pd) start->prep inert Evacuate & Backfill with Argon (3x) prep->inert solvents Add Anhydrous Solvent & Bromocyclobutane inert->solvents react Heat Reaction (e.g., 100 °C, 4-12h) solvents->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute, & Filter through Celite monitor->workup Complete extract Aqueous Workup (Wash with H₂O, Brine) workup->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end

Caption: General workflow for Buchwald-Hartwig amination.

Application 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki reaction is an excellent method for installing aryl or heteroaryl groups, which can serve to occupy hydrophobic pockets or form other key interactions within the kinase active site.[12][13]

Protocol: Synthesis of Methyl 3-phenylcyclobutane-1-carboxylate

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

    • Potassium Carbonate (K₂CO₃) (3.0 equiv)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).

    • Add the 1,4-dioxane/water solvent mixture.

    • Fit the flask with a reflux condenser and flush the system with an inert gas (Argon or Nitrogen).

    • Heat the mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion (typically 6-18 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Expert Insights:

    • Base and Solvent: The base (K₂CO₃) is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[12][14] A mixed aqueous-organic solvent system is often required to solubilize both the organic substrates and the inorganic base.

    • Catalyst: Pd(dppf)Cl₂ is a robust and versatile precatalyst that is effective for a wide range of Suzuki couplings.[15]

Application 3: Derivatization of the Carboxylate Group

The methyl ester provides a secondary handle for diversification, most commonly through hydrolysis followed by amide coupling. This allows for the introduction of functionality designed to interact with the solvent-exposed region of the kinase.

Protocol: Two-Step Synthesis of a Cyclobutyl-Amide Derivative

  • Step A: Saponification

    • Dissolve the ester-containing cyclobutane derivative (from Application 1 or 2) in a mixture of THF/Methanol/Water (e.g., 3:1:1).

    • Add Lithium Hydroxide (LiOH·H₂O, ~3 equiv) and stir at room temperature until TLC/LC-MS confirms complete consumption of the starting material.

    • Acidify the mixture to pH ~3-4 with 1M HCl.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude carboxylic acid, which is often used directly in the next step.

  • Step B: Amide Coupling

    • Dissolve the crude carboxylic acid (1.0 equiv) in an anhydrous solvent like DMF or CH₂Cl₂.

    • Add an amine (1.1 equiv) and a coupling agent such as HATU (1.2 equiv) or EDC/HOBt.

    • Add a non-nucleophilic base like DIPEA (3.0 equiv).

    • Stir at room temperature until the reaction is complete.

    • Perform an appropriate aqueous workup and purify by chromatography or crystallization.

Conclusion

This compound is more than just a simple building block; it is a strategic tool for medicinal chemists aiming to design superior kinase inhibitors. Its inherent 3D structure, conformational rigidity, and bifunctional nature provide a robust platform for creating molecules with improved potency, selectivity, and drug-like properties.[1][2] The reliable and scalable protocols presented herein for C-N and C-C bond formation, as well as carboxylate derivatization, empower researchers to efficiently explore the rich chemical space afforded by this valuable scaffold. The adoption of such sp³-rich building blocks is a critical step in moving beyond flatland and into the next dimension of kinase inhibitor design.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Cross, J. B., et al. (2019). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Molecules, 24(19), 3562. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Cross, J. B., et al. (2019). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Tata, R. R., et al. (2019). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Erlanson, D. A., et al. (2019). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, 10(9), 1338-1344. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Pathak, D., & Yadav, P. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • The Modern Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening?. [Link]

  • Davies, H. M. L., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(14), 6471–6483. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

Sources

Application Note: Strategic Synthesis of Novel Carbocyclic Nucleoside Analogs from Methyl 3-bromocyclobutane-1-carboxylate for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details strategic synthetic pathways for the development of novel carbocyclic nucleoside analogs, a promising class of antiviral agents, utilizing methyl 3-bromocyclobutane-1-carboxylate as a versatile starting material. The rigid, puckered conformation of the cyclobutane scaffold can offer significant advantages in drug design by improving metabolic stability and binding affinity to viral enzymes.[1] We present two detailed, step-by-step protocols for the synthesis of both purine and pyrimidine-based carbocyclic nucleoside analogs. These protocols focus on key transformations including regioselective N-alkylation of nucleobases and chemoselective reduction of the ester functionality. Furthermore, this guide provides comprehensive protocols for the biological evaluation of the synthesized compounds, including cytotoxicity assays (MTT and XTT) and antiviral screening assays against key viral pathogens such as Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Hepatitis B Virus (HBV).

Introduction: The Potential of Cyclobutane Scaffolds in Antiviral Therapy

Nucleoside analogs are a cornerstone of antiviral therapy, primarily functioning by inhibiting viral polymerases and terminating the nascent DNA or RNA chain. Carbocyclic nucleoside analogs, where the furanose oxygen is replaced by a methylene group, often exhibit enhanced metabolic stability due to the absence of a labile glycosidic bond.[2] The cyclobutane ring, in particular, offers a unique three-dimensional and conformationally constrained scaffold that can orient pharmacophoric elements in a spatially precise manner, potentially leading to improved potency and selectivity.[3] The synthesis of such analogs from readily available precursors is a key step in the discovery of new antiviral therapeutics. This compound is an attractive starting material, featuring two distinct functional handles that allow for sequential and controlled introduction of a nucleobase and modification of the carboxylate group to mimic the 5'-hydroxymethyl group of natural nucleosides.

Synthetic Strategy Overview

The overall synthetic strategy involves two main phases: 1) introduction of the nucleobase via nucleophilic substitution of the bromide, and 2) modification of the methyl ester to the corresponding hydroxymethyl group. This approach allows for the synthesis of a diverse library of compounds by varying the nucleobase in the first step. The stereochemistry of the final compounds, both cis and trans isomers, can be controlled or separated chromatographically to investigate structure-activity relationships (SAR).

Synthetic_Workflow start This compound intermediate Methyl 3-(Nucleobase)-cyclobutane-1-carboxylate start->intermediate N-Alkylation (Purine or Pyrimidine) final_product Carbocyclic Nucleoside Analog (cis/trans isomers) intermediate->final_product Ester Reduction (e.g., LiAlH4)

Caption: General synthetic workflow for antiviral compounds.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Synthesis of a Purine-Based Carbocyclic Nucleoside Analog

This protocol outlines the synthesis of a carbocyclic analog of adenosine.

Part A: N-Alkylation of 6-Chloropurine

The direct alkylation of purines can often lead to a mixture of N7 and N9 isomers.[4][5] The ratio of these isomers can be influenced by reaction conditions.

  • Preparation: To a solution of 6-chloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an argon atmosphere.

  • Reaction: Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Addition of Alkylating Agent: Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Incubation: Stir the reaction mixture at 80 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the N7 and N9 regioisomers.

Part B: Reduction of the Methyl Ester

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols.[1][6]

  • Preparation: In a flame-dried, three-necked flask under an argon atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the suspension to 0 °C and add a solution of the purified methyl 3-(6-chloro-9H-purin-9-yl)cyclobutane-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cautiously quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser work-up).

  • Filtration and Extraction: Filter the resulting white precipitate through a pad of Celite and wash thoroughly with THF. Concentrate the filtrate and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired carbocyclic nucleoside analog.

Protocol 2: Synthesis of a Pyrimidine-Based Carbocyclic Nucleoside Analog

This protocol details the synthesis of a carbocyclic analog of thymidine.

Part A: N-Alkylation of Thymine

The alkylation of pyrimidines can be achieved under basic conditions.[7]

  • Preparation: To a suspension of thymine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous DMF, add this compound (1.2 eq).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the DMF under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel.

Part B: Reduction of the Methyl Ester

This step is analogous to the reduction in Protocol 1, Part B.

  • Follow the procedure outlined in Protocol 1, Part B , using the purified methyl 3-(thymin-1-yl)cyclobutane-1-carboxylate as the starting material.

Characterization of Synthesized Compounds

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of stereochemistry.Characteristic shifts for the cyclobutane ring protons and carbons, as well as signals corresponding to the nucleobase and the hydroxymethyl group. NOESY experiments can help determine the cis/trans stereochemistry.[2]
Mass Spectrometry Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the target compound.
HPLC Purity assessment and separation of diastereomers.A single major peak for each purified isomer, with purity typically >95%. Chiral HPLC can be used for enantiomeric separation if a racemic starting material is used.[8][9]
FT-IR Spectroscopy Functional group analysis.Presence of characteristic absorption bands for O-H (alcohol) and N-H (amine) stretching, and absence of the C=O (ester) stretch from the starting material.

Biological Evaluation Protocols

A critical step in the drug discovery process is the evaluation of the biological activity and toxicity of the synthesized compounds.

Cytotoxicity Assays

It is essential to determine the concentration at which the compounds become toxic to host cells. The 50% cytotoxic concentration (CC₅₀) is a key parameter.

Protocol 5.1.1: MTT Assay

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10]

  • Cell Seeding: Seed host cells (e.g., Vero for HSV, HeLa for HIV) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the CC₅₀ value from the dose-response curve.

Protocol 5.1.2: XTT Assay

The XTT assay is similar to the MTT assay but produces a water-soluble formazan product, simplifying the procedure.[10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Addition: Add the XTT reagent (prepared according to the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37 °C.

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: Calculate the CC₅₀ value.

Antiviral Activity Assays

The antiviral efficacy of the compounds is determined by measuring the inhibition of viral replication. The 50% effective concentration (EC₅₀) is the standard metric.

Protocol 5.2.1: Plaque Reduction Assay for Herpes Simplex Virus (HSV)

This assay quantifies the reduction in the number of viral plaques in the presence of the test compound.[10][11]

  • Cell Seeding: Seed Vero cells in a 6-well plate to form a confluent monolayer.

  • Infection: Infect the cells with HSV-1 or HSV-2 at a known titer (e.g., 100 plaque-forming units/well) for 1 hour.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing carboxymethylcellulose and serial dilutions of the test compound.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC₅₀ value.

Antiviral_Evaluation cluster_0 In Vitro Evaluation cytotoxicity Cytotoxicity Assays (MTT, XTT) Determine CC50 si Calculate Selectivity Index (SI) SI = CC50 / EC50 cytotoxicity->si antiviral Antiviral Assays (Plaque Reduction, RT Assay, etc.) Determine EC50 antiviral->si

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions with Methyl 3-Bromocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, a strained four-membered carbocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling enhanced binding to biological targets and improved pharmacokinetic properties. Methyl 3-bromocyclobutane-1-carboxylate is a key building block for introducing this valuable motif, offering a versatile platform for nucleophilic substitution reactions to generate a diverse array of 3-substituted cyclobutane derivatives.

This comprehensive guide provides detailed application notes and protocols for conducting nucleophilic substitution reactions on this compound. We will delve into the mechanistic nuances, stereochemical considerations, and practical experimental procedures for reactions with common nucleophiles, empowering researchers to effectively utilize this versatile reagent in their drug discovery endeavors.

Mechanistic Insights: Navigating the Reactivity of a Strained Ring System

The reactivity of this compound in nucleophilic substitution is governed by a delicate interplay of factors, including ring strain, the nature of the nucleophile, and the potential for neighboring group participation.

The Role of Ring Strain

The inherent ring strain of the cyclobutane ring influences both the rate and mechanism of substitution reactions. The relief of some of this strain in the transition state can accelerate reactions compared to their acyclic counterparts. However, the puckered conformation of the cyclobutane ring can also present steric hindrance to the approaching nucleophile.

SN1 vs. SN2 Pathways

Both SN1 and SN2 mechanisms are plausible for nucleophilic substitution on cyclobutyl systems. The secondary nature of the carbon bearing the bromine atom suggests that both pathways could be operative. Strong, unhindered nucleophiles and polar aprotic solvents will favor the bimolecular SN2 pathway, which proceeds with inversion of stereochemistry. Conversely, weak nucleophiles and polar protic solvents can promote a unimolecular SN1-type mechanism, proceeding through a cyclobutyl cation intermediate. This cation is known to be unstable and can lead to rearranged products, although the presence of the electron-withdrawing ester group may disfavor its formation.

Neighboring Group Participation: The Influence of the Ester Moiety

A critical aspect of the reactivity of this compound is the potential for neighboring group participation (NGP) by the ester functionality. The carbonyl oxygen of the ester can act as an internal nucleophile, displacing the bromide to form a bicyclic acyloxonium ion intermediate. Subsequent attack by an external nucleophile on this intermediate can lead to the final product. A key consequence of NGP is the retention of stereochemistry, as two consecutive inversions occur.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with a selection of common nucleophiles. These protocols are designed to be robust and reproducible, with explanations for the choice of reagents and conditions.

Protocol 1: Synthesis of Methyl 3-Azidocyclobutane-1-carboxylate

This protocol details the synthesis of an azide-substituted cyclobutane, a versatile intermediate for the introduction of an amine functionality via reduction or for use in "click" chemistry.

Materials:

  • This compound (cis- and trans- mixture)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 3-azidocyclobutane-1-carboxylate.

Rationale:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves both the substrate and the sodium azide, facilitating the SN2 reaction.

  • Temperature: Heating the reaction accelerates the rate of substitution.

  • Excess Nucleophile: A slight excess of sodium azide is used to ensure complete conversion of the starting material.

Protocol 2: Synthesis of Methyl 3-Aminocyclobutane-1-carboxylate

This protocol describes the synthesis of the corresponding amine via direct amination with ammonia.

Materials:

  • This compound (cis- and trans- mixture)

  • Ammonia (7 N solution in methanol)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add a 7 N solution of ammonia in methanol (5.0 eq) at room temperature.

  • Stir the reaction mixture in a sealed vessel at 60 °C for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 3-aminocyclobutane-1-carboxylate.

Rationale:

  • Excess Ammonia: A large excess of ammonia is used to minimize the formation of di- and tri-alkylated byproducts.

  • Sealed Vessel: A sealed vessel is necessary to prevent the escape of volatile ammonia.

  • Work-up: The basic work-up with sodium bicarbonate is to neutralize any ammonium salts formed during the reaction.

Protocol 3: Synthesis of Methyl 3-Hydroxycyclobutane-1-carboxylate

This protocol outlines the hydrolysis of the bromide to the corresponding alcohol.

Materials:

  • This compound (cis- and trans- mixture)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add sodium hydroxide (1.2 eq) and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 3-hydroxycyclobutane-1-carboxylate.

Rationale:

  • Mixed Solvent System: The THF/water mixture ensures the solubility of both the organic substrate and the inorganic base.

  • Stoichiometric Base: A slight excess of sodium hydroxide is used for the hydrolysis.

  • Neutralization: Acidification is necessary to protonate the resulting alkoxide and facilitate extraction.

Data Presentation

NucleophileReagent(s)SolventTemperature (°C)Time (h)Typical Yield (%)Product
AzideNaN₃DMF8012-1685-95Methyl 3-azidocyclobutane-1-carboxylate
AmineNH₃ in MeOHMethanol602460-70Methyl 3-aminocyclobutane-1-carboxylate
HydroxideNaOHTHF/H₂ORoom Temp.4-670-80Methyl 3-hydroxycyclobutane-1-carboxylate

Visualization of Reaction Pathways

Nucleophilic_Substitution_Pathways Substrate This compound SN2_TS SN2 Transition State Substrate->SN2_TS Nu⁻ (direct attack) NGP_Intermediate Acyloxonium Ion Intermediate Substrate->NGP_Intermediate Intramolecular attack Inversion_Product Inversion Product SN2_TS->Inversion_Product Retention_Product Retention Product NGP_Intermediate->Retention_Product Nu⁻ (attack on intermediate) caption Possible reaction pathways for nucleophilic substitution.

Caption: Possible reaction pathways for nucleophilic substitution.

Experimental_Workflow Start Start: this compound Reaction Reaction with Nucleophile (e.g., NaN₃, NH₃, NaOH) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 3-Substituted Product Purification->Product caption General experimental workflow for nucleophilic substitution.

Caption: General experimental workflow for nucleophilic substitution.

Conclusion and Future Directions

This compound is a powerful and versatile building block for the synthesis of novel cyclobutane-containing molecules. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this substrate. The choice of nucleophile, solvent, and temperature can be tailored to achieve the desired 3-substituted cyclobutane derivatives with good to excellent yields. Further investigations into the stereochemical outcomes of these reactions, particularly in elucidating the competition between direct SN2 and neighboring group participation pathways, will continue to be an area of active research. The ability to stereoselectively synthesize either cis or trans isomers will undoubtedly expand the utility of this important synthetic intermediate in the development of next-generation therapeutics.

References

  • Neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals - PMC - NIH. (2020-05-11). [Link]

  • Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals - ACS Publications. [Link]

  • Neighbouring group participation - Wikipedia. [Link]

  • (PDF) Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals - ResearchGate. [Link]

  • Synthesis of cis 3-Azidocyclobutane carboxylic acid - PrepChem.com. [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. [Link]

  • Neighboring Group Participation - Chemistry LibreTexts. [Link]

  • Stereochemistry of Cyclobutane and Heterocyclic Analogs | Request PDF - ResearchGate. [Link]

  • The Neighbouring Group Mechanisms - Dalal Institute. [Link]

  • SN2 Stereochemistry - Chemistry Steps. [Link]

  • Identification of Stereochemistry in Substituted Cycloalkanes - Chemistry School. [Link]

  • Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate | C6H11NO2 | CID 39871617 - PubChem. [Link]

  • How does ring size affect SN2 reactions? - Chemistry Stack Exchange. [Link]

Application Notes & Protocols: The Strategic Incorporation of Methyl 3-bromocyclobutane-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of drug discovery, the pursuit of molecules with enhanced three-dimensionality, improved physicochemical properties, and novel intellectual property is paramount. Saturated carbocycles, particularly strained ring systems, have emerged as powerful tools for medicinal chemists. Among these, the cyclobutane scaffold offers a unique combination of conformational restriction and metabolic stability. This document provides a detailed guide on the application of Methyl 3-bromocyclobutane-1-carboxylate , a key synthetic building block, for the strategic introduction of the 1,3-disubstituted cyclobutane motif into drug candidates. We will explore its properties, reactivity, and provide detailed protocols for its use in nucleophilic substitution reactions, a cornerstone of modern synthetic chemistry.

The Ascendancy of the Cyclobutane Scaffold in Drug Design

The over-reliance on flat, aromatic structures in drug discovery has led to challenges in achieving selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The incorporation of three-dimensional (3D) scaffolds is a proven strategy to overcome these limitations. The cyclobutane ring, while less common than its five- and six-membered counterparts, provides distinct advantages that make it an increasingly attractive motif for medicinal chemists.[1]

Key contributions of the cyclobutane moiety include:

  • Enhanced 3D Character: The puckered conformation of the cyclobutane ring moves molecules out of planarity, enabling more specific and novel interactions with protein binding pockets.[2]

  • Conformational Restriction: Replacing flexible linkers with a rigid cyclobutane ring can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency.[2][3]

  • Metabolic Stability: The strained C-C bonds of the cyclobutane ring are generally robust to metabolic degradation, offering an alternative to more labile groups.[2][3]

  • Versatile Bioisostere: The cyclobutane ring can serve as a bioisosteric replacement for other chemical groups, such as alkenes (preventing cis/trans isomerization), gem-dimethyl groups, and even larger cyclic systems, allowing for fine-tuning of physicochemical properties.[2][3]

  • Hydrophobic Pocket Filling: The defined geometry of the cyclobutane scaffold is well-suited for filling small, hydrophobic sub-pockets within a protein's active site, a task that can be challenging for more flexible or planar moieties.[2][3]

This compound serves as an invaluable and versatile starting material, providing synthetic access to this privileged scaffold.[4]

Physicochemical Properties & Reactivity Profile

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. This compound is a bifunctional molecule, featuring a reactive secondary bromide and a modifiable methyl ester.

PropertyValueSource(s)
CAS Number 4935-00-6[5][6][7]
Molecular Formula C₆H₉BrO₂[4][5][7]
Molecular Weight 193.04 g/mol [4][5]
Appearance Liquid[4]
Isomeric Form Typically supplied as a cis and trans mixture[8]
Flash Point 71 °C[8][9]
Key Hazards Combustible liquid. Causes skin and serious eye irritation.[8][9]

The primary utility of this reagent lies in the nucleophilic substitution at the carbon atom bearing the bromine atom. This reaction allows for the covalent attachment of a wide array of nucleophiles, introducing diverse chemical functionality. The presence of the methyl ester provides a secondary handle for further chemical elaboration, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling.

logical_relationship cluster_0 Primary Reaction Site cluster_1 Secondary Functional Handle start This compound c_br C-Br Bond (Secondary Bromide) start->c_br ester Methyl Ester start->ester reaction1 Nucleophilic Substitution (SN2) c_br->reaction1 reaction2 Ester Hydrolysis / Amide Coupling ester->reaction2 product1 Diverse 1,3-disubstituted cyclobutane derivatives reaction1->product1 product2 Elaborated Drug Scaffolds reaction2->product2 product1->reaction2

Caption: Reactivity pathways of the bifunctional building block.

Core Application: Nucleophilic Substitution Protocols

The displacement of the bromide is the most common and powerful application of this reagent. The following section details a general protocol for this transformation with various nucleophiles.

General Protocol for Nucleophilic Substitution

This protocol is designed as a robust starting point for the reaction of this compound with primary/secondary amines, phenols, and thiols. Optimization of temperature, base, and solvent may be required for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., R₂NH, ArOH, RSH) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., DMF, DMSO, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation nuc 1. Dissolve Nucleophile & Base in Solvent reagent 2. Add Methyl 3-bromocyclobutane- 1-carboxylate solution nuc->reagent heat 3. Heat reaction mixture (e.g., 60-100 °C) reagent->heat monitor 4. Monitor progress by TLC or LC-MS heat->monitor quench 5. Cool, Quench with H₂O & Extract with Organic Solvent monitor->quench dry 6. Dry organic layer (e.g., Na₂SO₄) & Concentrate quench->dry purify 7. Purify by Flash Chromatography dry->purify final_product Pure 1,3-disubstituted cyclobutane product purify->final_product

Caption: General workflow for nucleophilic substitution.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the chosen nucleophile (1.2 eq) and base (e.g., powdered anhydrous K₂CO₃, 2.5 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) to create a stirrable slurry. A typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reagent Addition: Add this compound (1.0 eq) to the mixture at room temperature, either neat or as a solution in a small amount of the reaction solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80 °C is recommended). The reaction is typically sluggish at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 1,3-disubstituted cyclobutane product.

Causality and Experimental Choices:

  • Why an inert atmosphere? To prevent the introduction of water, which can hydrolyze the ester and react with some sensitive nucleophiles.

  • Why a base? The reaction generates HBr as a byproduct. A base is required to neutralize this acid, preventing the protonation and deactivation of the nucleophile. A non-nucleophilic base like K₂CO₃ is preferred to avoid competition with the desired nucleophile.

  • Why heat? Nucleophilic substitution on a secondary carbon, especially within a strained ring, can have a significant activation energy barrier. Heating provides the necessary energy to drive the reaction to completion at a reasonable rate.

  • Why a polar aprotic solvent (DMF/DMSO)? These solvents are excellent at solvating the cations of the base (K⁺, Cs⁺) while leaving the nucleophile's anion relatively "naked" and more reactive, accelerating SN2-type reactions.

Summary of Applications with Common Nucleophile Classes

The general protocol can be adapted for various nucleophiles to generate a library of useful intermediates.

Nucleophile ClassExampleProduct TypeKey Considerations
Amines Aniline, Benzylamine, Morpholine3-Aminocyclobutane-1-carboxylateA stronger base (e.g., Cs₂CO₃) or a hindered organic base (DIPEA) may be needed. Di-alkylation is possible with primary amines.
Phenols Phenol, 4-Methoxyphenol3-Aryloxycyclobutane-1-carboxylateCesium carbonate (Cs₂CO₃) is often a superior base for phenol alkylations, as it is more soluble and basic than K₂CO₃ in organic solvents.
Thiols Thiophenol, Benzyl mercaptan3-(Alkyl/Aryl)thiocyclobutane-1-carboxylateThiols are potent nucleophiles. Reactions may proceed at lower temperatures. The base is still required to deprotonate the thiol.

Synthetic Strategy: Building a Hypothetical Kinase Inhibitor Core

To illustrate the utility of this building block in a medicinal chemistry context, we present a hypothetical synthesis of a core structure suitable for elaboration into a kinase inhibitor library. This workflow demonstrates the sequential modification of both functional groups.

synthesis_scheme A This compound B Intermediate B 3-(4-Aminophenoxy)cyclobutane-1-carboxylate A->B Step 1: SN2 Reaction (4-Aminophenol, K₂CO₃, DMF) C Intermediate C 3-(4-Aminophenoxy)cyclobutane-1-carboxylic acid B->C Step 2: Ester Hydrolysis (LiOH, THF/H₂O) D Final Core Structure Amide Product C->D Step 3: Amide Coupling (R-NH₂, HATU, DIPEA)

Sources

Application Notes & Protocols: Total Synthesis of Natural Products Containing a Cyclobutane Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Natural products featuring a cyclobutane ring represent a fascinating, albeit relatively rare, class of molecules.[1] Their inherent ring strain, a consequence of compressed bond angles deviating from the ideal sp³ hybridization, imparts unique three-dimensional structures and often potent biological activities, making them compelling targets in drug discovery and chemical biology.[1][2] However, this same strain energy poses a significant hurdle for synthetic chemists. The construction of the four-membered carbocycle with precise stereochemical control is a formidable challenge that has spurred the development of elegant and powerful synthetic strategies.[2][3]

This comprehensive guide moves beyond a simple catalog of reactions. It is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights into the prevailing strategies for forging the cyclobutane core within the context of complex natural product total synthesis. We will explore the causality behind strategic decisions, delve into reaction mechanisms, and provide detailed, field-proven protocols for key transformations. The three principal pillars of cyclobutane construction will be examined: [2+2] Photocycloaddition , Thermal [2+2] Cycloaddition , and Ring Contraction Methodologies .

Part I: The [2+2] Photocycloaddition Approach

The [2+2] photocycloaddition is arguably the most intuitive and widely employed method for constructing cyclobutane rings.[4] This reaction class leverages the energy of light to overcome the symmetry-forbidden barrier of a thermal concerted [2+2] cycloaddition between two simple alkenes.[5][6]

Conceptual & Mechanistic Overview

The most common variant in natural product synthesis is the intermolecular or intramolecular reaction of an α,β-unsaturated carbonyl compound (enone) with an alkene. The process is initiated by the absorption of UV light by the enone chromophore, promoting it to an excited singlet state (S¹). This is followed by rapid intersystem crossing (ISC) to a more stable, longer-lived triplet state (T¹).[7] This excited triplet enone then interacts with the ground-state alkene to form a triplet 1,4-biradical intermediate. Subsequent spin inversion to a singlet biradical allows for the final carbon-carbon bond formation, closing the cyclobutane ring.[7][8]

A critical aspect of this reaction is its regioselectivity, which often dictates the strategic planning of a synthesis. The formation of "head-to-head" versus "head-to-tail" isomers is a common challenge, with the outcome influenced by electronic and steric factors in the 1,4-biradical intermediate.[7]

Illustrative Total Synthesis: (±)-Merrilactone A

The synthesis of (±)-merrilactone A by Mehta and Singh provides a classic example of an intermolecular [2+2] photocycloaddition strategy.[7] The key step involved the irradiation of enone 1 in the presence of trans-1,2-dichloroethylene (2 ) to construct the core cyclobutane ring in adduct 3 . This reaction sets the foundation for subsequent transformations to complete the intricate cage-like structure of the natural product.


Scheme 1: Key Photocycloaddition in the Synthesis of (±)-Merrilactone A Key Photocycloaddition in the Synthesis of (±)-Merrilactone A A simplified representation of the key [2+2] photocycloaddition step. The reaction yielded cyclobutane 3 , which was elaborated over several steps into the final natural product.


Application Protocol: Intermolecular Enone-Alkene [2+2] Photocycloaddition

This protocol provides a generalized procedure for the photochemical cycloaddition between an enone and an alkene. Optimization of solvent, temperature, concentration, and irradiation time is crucial for new substrates.

Materials:

  • Enone substrate (1.0 eq)

  • Alkene coupling partner (2.0-10.0 eq, often used in excess)

  • Anhydrous, degassed solvent (e.g., Acetone, Acetonitrile, Dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Photochemical reactor equipped with a medium-pressure mercury lamp and a cooling system.

  • Pyrex or Quartz immersion well (Pyrex filters out wavelengths < 300 nm, suitable for enones to prevent side reactions).

Protocol Steps:

  • Preparation: In a Pyrex reaction vessel, dissolve the enone (1.0 eq) in the chosen solvent. The concentration is critical and typically ranges from 0.01 M to 0.1 M to minimize photodimerization of the enone.

  • Degassing: Sparge the solution with argon or nitrogen for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Addition of Alkene: Add the alkene (2.0-10.0 eq) to the reaction mixture.

  • Photolysis: Assemble the reaction vessel in the photoreactor. Ensure the cooling system is active to maintain a constant temperature (typically 0 °C to 25 °C). Initiate irradiation with the mercury lamp.

  • Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots. The reaction time can vary from a few hours to over 24 hours.

  • Work-up: Once the starting enone is consumed, stop the irradiation. Concentrate the reaction mixture in vacuo.

  • Purification: Purify the resulting cyclobutane adduct(s) by column chromatography on silica gel. It may be necessary to separate regio- and stereoisomers.

Causality & Insights:

  • Why excess alkene? Using the alkene in excess maximizes the probability of the excited enone reacting with the alkene rather than another ground-state enone molecule (dimerization).

  • Why degas? Triplet oxygen is an efficient quencher of the desired triplet excited state of the enone, which would prevent the cycloaddition from occurring.

  • Why Pyrex? Enones can undergo other photochemical reactions at shorter UV wavelengths. A Pyrex filter removes this high-energy light, selectively allowing the desired n→π* transition that leads to the reactive triplet state.[9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up & Purification prep1 Dissolve Enone (1 eq) in Degassed Solvent prep2 Add Alkene (2-10 eq) prep1->prep2 react1 Assemble in Photoreactor (Pyrex Filter, Cooling) prep2->react1 react2 Irradiate with UV Lamp (Monitor by TLC/NMR) react1->react2 workup1 Concentrate in vacuo react2->workup1 workup2 Purify via Column Chromatography workup1->workup2 end end workup2->end Isolated Cyclobutane Product(s)

Caption: Workflow for a typical intermolecular [2+2] photocycloaddition.

Part II: Thermal [2+2] Cycloaddition of Ketenes

While thermal [2+2] cycloadditions are generally forbidden by Woodward-Hoffmann rules, reactions involving ketenes are a notable exception.[5][10] Ketenes are excellent substrates for [2+2] cycloadditions with alkenes and are thought to react via a concerted, but asynchronous, [π²s + π²a] mechanism, which is symmetry-allowed.[10] This approach provides direct access to cyclobutanones, which are versatile synthetic intermediates.

Illustrative Application: Dichloroketene in Synthesis

The cycloaddition of dichloroketene with olefins is a robust and widely used transformation. Dichloroketene is highly reactive and is generated in situ from trichloroacetyl chloride with an activating agent like zinc dust or triethylamine.[11] The resulting 2,2-dichlorocyclobutanone can then be readily dehalogenated under reductive conditions (e.g., with zinc dust) to yield the parent cyclobutanone.[11]


Scheme 2: General Strategy of Dichloroketene Cycloaddition In situ generation of dichloroketene followed by cycloaddition and subsequent reductive dehalogenation provides a reliable route to cyclobutanones.


Application Protocol: In Situ Dichloroketene Generation and Cycloaddition

This protocol describes the formation of a dichlorocyclobutanone from an alkene using trichloroacetyl chloride and activated zinc.

Materials:

  • Alkene (1.0 eq)

  • Trichloroacetyl chloride (1.5-2.0 eq)

  • Activated Zinc dust (2.0-3.0 eq)

  • Anhydrous diethyl ether or THF as solvent

  • Inert gas (Argon or Nitrogen)

Protocol Steps:

  • Apparatus Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Initial Charge: Charge the flask with the alkene (1.0 eq), activated zinc dust (2.0-3.0 eq), and anhydrous diethyl ether.

  • Reagent Addition: In the dropping funnel, prepare a solution of trichloroacetyl chloride (1.5-2.0 eq) in anhydrous diethyl ether.

  • Reaction: Heat the flask to a gentle reflux. Add the trichloroacetyl chloride solution dropwise to the stirred suspension over 1-2 hours. The reaction is often exothermic.

  • Completion: After the addition is complete, maintain the reflux for an additional 2-4 hours, monitoring the disappearance of the alkene by TLC.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove excess zinc and zinc salts, washing the pad with diethyl ether.

  • Purification: Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude dichlorocyclobutanone can often be used directly or purified by chromatography or distillation.

Causality & Insights:

  • Why in situ generation? Ketenes are highly reactive and prone to polymerization. Generating the ketene slowly in the presence of the alkene "trap" ensures it reacts in the desired cycloaddition pathway.

  • Why activated Zinc? Commercial zinc dust can have an oxide layer that reduces its reactivity. Activation (e.g., by washing with dilute HCl, water, ethanol, and ether, then drying) provides a fresh, reactive metal surface.

  • Stereochemical Outcome: The cycloaddition is generally stereospecific with respect to the alkene; the geometry of the double bond is retained in the product.

Reaction Mechanism Diagram

G cluster_ketene cluster_cycloaddition cluster_functionalization Amide Amide Keteniminium Keteniminium Salt (in situ) Amide->Keteniminium  Tf2O, Lutidine Borylated Cyclobutane Borylated Cyclobutane Keteniminium->Borylated Cyclobutane  + Vinyl Boronate (Thermal) Functionalized Cyclobutane Diverse Functionalized Cyclobutanes Borylated Cyclobutane->Functionalized Cyclobutane  e.g., Suzuki Coupling

Caption: A modern thermal [2+2] cycloaddition to form borylated cyclobutanes.[12]

Part III: Ring Contraction Strategies

Ring contraction methods offer a conceptually different and powerful approach to cyclobutanes, starting from more readily available five-membered rings.[13] These reactions often proceed with high stereocontrol, as the stereocenters present in the precursor ring can directly influence the stereochemistry of the newly formed cyclobutane.

Conceptual & Mechanistic Overview: Pyrrolidine Contraction

A recently developed strategy involves the stereospecific contraction of substituted pyrrolidines.[14][15][16] This transformation is mediated by iodonitrene chemistry. The proposed mechanism involves the reaction of the pyrrolidine with an in situ-generated iodonitrene species to form a reactive 1,1-diazene intermediate.[15] This intermediate readily extrudes molecular nitrogen (N₂) to generate a 1,4-biradical, which rapidly collapses to form the thermodynamically less stable, but kinetically favored, cyclobutane ring.[15][16] The stereospecificity arises from the rapid C-C bond formation from the biradical, which retains the stereochemical information of the pyrrolidine precursor.[14]

Illustrative Application: Formal Synthesis of (+)-Piperarborenine B

This novel ring contraction was elegantly applied in a concise formal synthesis of the natural product (+)-piperarborenine B.[14] The key step transformed a stereochemically defined pyrrolidine precursor into the corresponding cyclobutane core of the natural product with excellent stereocontrol, demonstrating the power of this methodology for accessing congested, multi-substituted cyclobutanes.[14][15]

Application Protocol: Stereoselective Pyrrolidine-to-Cyclobutane Ring Contraction

This protocol is based on the method developed by Antonchick and colleagues.[16]

Materials:

  • Substituted pyrrolidine (1.0 eq)

  • Hydroxy(tosyloxy)iodobenzene (HTIB) (1.2 eq)

  • Ammonium carbamate (NH₂COONH₄) (2.0 eq)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

Protocol Steps:

  • Preparation: To a reaction vial, add the pyrrolidine substrate (1.0 eq), ammonium carbamate (2.0 eq), and HTIB (1.2 eq).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Seal the vial and place it in a preheated block at 80 °C.

  • Monitoring: Stir the reaction mixture at this temperature for the required time (typically 1-3 hours), monitoring by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Purification: Wash the organic phase with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Causality & Insights:

  • Role of HTIB/NH₂COONH₄: This reagent combination serves as the source for the reactive iodonitrene species that initiates the reaction by reacting with the secondary amine of the pyrrolidine.[16]

  • Solvent Choice: 2,2,2-Trifluoroethanol (TFE) is a polar, non-coordinating solvent that is effective in promoting these types of oxidative transformations.

  • Stereospecificity: The key to this reaction's utility is its high stereoretention. The configuration of the substituents on the starting pyrrolidine is directly translated to the final cyclobutane product.[15]

Proposed Mechanism Diagram

G A Pyrrolidine (A) B 1,1-Diazene (B) A->B + Iodonitrene (Electrophilic Amination) C 1,4-Biradical (C) B->C - N2 (Nitrogen Extrusion) D Cyclobutane (D) C->D Intramolecular Cyclization (C-C formation)

Caption: Proposed mechanism for pyrrolidine ring contraction.[15]

Part IV: Summary of Key Strategies & Yields

The choice of synthetic strategy depends heavily on the target molecule's substitution pattern, stereochemistry, and the availability of starting materials. The following table summarizes the key features of the discussed approaches.

Synthetic StrategyKey ReactionCommon Reagents/ConditionsTypical YieldsKey Advantages
[2+2] Photocycloaddition Enone-Alkene CycloadditionUV light (Hg lamp), Pyrex filter, Acetone/MeCN40-70%[7]Convergent, builds complexity quickly.
Thermal [2+2] Cycloaddition Ketene-Alkene CycloadditionCl₃CCOCl, Zn, Et₂O, reflux50-85%Reliable, gives versatile cyclobutanone products.
Ring Contraction Pyrrolidine ContractionHTIB, NH₂COONH₄, TFE, 80 °C40-80%[16]Excellent stereocontrol from precursor.

Conclusion

The total synthesis of cyclobutane-containing natural products remains a vibrant and challenging area of organic chemistry. While classical methods like [2+2] photocycloadditions and ketene cycloadditions remain cornerstones of the field, newer innovations are continually expanding the synthetic toolkit. Ring contraction methodologies provide novel and highly stereocontrolled entries into complex cyclobutane systems. Furthermore, modern strategies focusing on the late-stage C-H functionalization of pre-formed cyclobutane rings, as demonstrated in the synthesis of piperarborenine B, offer new levels of synthetic efficiency and flexibility.[17][18] As our understanding of these strained systems deepens, the development of even more creative and powerful synthetic protocols is certain, paving the way for the synthesis and biological evaluation of novel cyclobutane-containing molecules for therapeutic applications.

References

Application Note: Strategic Derivation of Methyl 3-Bromocyclobutane-1-carboxylate for Novel Scaffold Generation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane ring is a valuable scaffold in medicinal chemistry, prized for its ability to confer conformational rigidity, improve metabolic stability, and serve as a three-dimensional bioisosteric replacement for other common groups.[1][2] Methyl 3-bromocyclobutane-1-carboxylate is a versatile bifunctional building block, offering two distinct points for chemical modification: the reactive carbon-bromine bond and the ester functionality. This application note provides a comprehensive guide for researchers, detailing key derivatization strategies including nucleophilic substitution, palladium-catalyzed cross-coupling, and amide bond formation. We present detailed, field-tested protocols and explain the rationale behind experimental choices to empower drug discovery professionals in the synthesis of novel, diverse chemical libraries for hit-to-lead development.

Introduction: The Value of the Cyclobutane Motif

In the quest for novel therapeutics, the structural complexity and sp³-richness of drug candidates are critical factors for achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Saturated carbocycles, particularly strained rings like cyclobutane, have emerged as powerful design elements.[3] The unique puckered conformation of the cyclobutane ring can enforce specific vectoral orientations of substituents, making it an excellent scaffold for probing interactions within protein binding pockets.[1][2] Its incorporation can lead to improved potency, selectivity, and pharmacokinetic profiles.

This compound[4][5] serves as an ideal starting point for exploring this chemical space. The bromine atom acts as a versatile handle for introducing a wide range of functional groups, while the methyl ester can be readily converted into amides, hydrazides, or other functionalities common in bioactive molecules.

Core Derivatization Strategies

The derivatization of this compound can be logically divided into three primary strategies, which can be employed sequentially or in parallel to generate a matrix of diverse compounds.

Logical Workflow for Library Synthesis

The following diagram illustrates a high-level workflow for diversifying the starting material into a library of final compounds, leveraging the orthogonal reactivity of the bromide and ester groups.

G start Methyl 3-bromocyclobutane- 1-carboxylate sub_amine Substitution (e.g., R-NH2) start->sub_amine sub_thiol Substitution (e.g., R-SH) start->sub_thiol suzuki Suzuki Coupling (e.g., Ar-B(OH)2) start->suzuki hydrolysis Ester Hydrolysis start->hydrolysis product_amine Methyl 3-(alkylamino)- cyclobutane-1-carboxylate sub_amine->product_amine product_thiol Methyl 3-(alkylthio)- cyclobutane-1-carboxylate sub_thiol->product_thiol product_aryl Methyl 3-arylcyclobutane- 1-carboxylate suzuki->product_aryl acid_intermediate 3-Bromocyclobutane- 1-carboxylic acid hydrolysis->acid_intermediate amide_coupling_1 Amide Coupling (R'-NH2) product_amine->amide_coupling_1 product_thiol->amide_coupling_1 product_aryl->amide_coupling_1 amide_coupling_2 Amide Coupling (R'-NH2) acid_intermediate->amide_coupling_2 final_product_1 Final Library A (Amide Derivatives) amide_coupling_1->final_product_1 final_product_2 Final Library B (Amide Derivatives) amide_coupling_2->final_product_2

Caption: Diversification workflow for this compound.

Nucleophilic Substitution (S_N2) Reactions

Scientific Rationale: The carbon-bromine bond on the cyclobutane ring is susceptible to nucleophilic attack.[6] This S_N2 reaction allows for the direct displacement of the bromide leaving group by a variety of nucleophiles, including amines, thiols, and azides, providing a straightforward route to 3-substituted derivatives.[7] The choice of a polar aprotic solvent like DMF or DMSO is crucial to solvate the cation of the nucleophile's salt without hindering the nucleophile's reactivity.

Protocol: Synthesis of Methyl 3-(benzylamino)cyclobutane-1-carboxylate

This protocol provides a representative method for the S_N2 amination of the title compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) and benzylamine (1.2 eq) to the stirred solution.

  • Heat the reaction mixture to 70 °C and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura coupling is one of the most powerful and widely used reactions for forming carbon-carbon bonds in drug discovery.[8][9][10] It involves the palladium-catalyzed reaction between an organohalide (in this case, our bromocyclobutane) and an organoboron compound (typically a boronic acid or ester).[11] This reaction is highly valued for its functional group tolerance and allows for the direct installation of aryl or heteroaryl moieties, which are privileged structures in medicinal chemistry.[12] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.[9][11]

Protocol: Synthesis of Methyl 3-(pyridin-3-yl)cyclobutane-1-carboxylate

This protocol details a typical Suzuki coupling to introduce a heteroaryl group.

Materials:

  • This compound (1.0 eq)

  • Pyridine-3-boronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), pyridine-3-boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.[12]

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers. Extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.[12]

  • Purify the crude material by silica gel column chromatography to obtain the final product.

Ester Manipulation and Amide Coupling

Scientific Rationale: The amide bond is a cornerstone of medicinal chemistry, found in a vast number of approved drugs.[13][14] The ester group of our scaffold can be readily hydrolyzed to the corresponding carboxylic acid, which is then activated for coupling with a diverse range of amines. Common coupling reagents like EDC/HOBt or HATU are used to form an activated ester intermediate, which is then susceptible to nucleophilic attack by an amine.[15][16] This two-step sequence is a robust and high-throughput-compatible method for library generation.[13]

Protocol 2.3.1: Ester Hydrolysis to 3-Bromocyclobutane-1-carboxylic acid

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF) and Water (3:1 mixture)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound in the THF/water mixture.

  • Add LiOH and stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used without further purification.

Protocol 2.3.2: EDC/HOBt Mediated Amide Coupling

Materials:

  • 3-Bromocyclobutane-1-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (e.g., morpholine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM under an inert atmosphere.[15]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA.[15]

  • Allow the reaction to warm to room temperature and stir for 16 hours.[15]

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the crude amide product by silica gel chromatography.

Data Summary and Comparison

The following table summarizes the expected outcomes for the representative reactions described above, providing a baseline for researchers. Yields are indicative and will vary based on the specific substrates used.

Reaction Type Substrates Key Reagents Typical Solvent Temp (°C) Avg. Yield (%)
S_N2 Amination This compound, BenzylamineK₂CO₃DMF7065-85%
Suzuki Coupling This compound, Pyridine-3-boronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O9050-75%
Amide Coupling 3-Bromocyclobutane-1-carboxylic acid, MorpholineEDC, HOBt, DIPEADCM0 to RT70-90%

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. The distinct reactivity of its two functional groups allows for the systematic and efficient application of fundamental synthetic transformations. By leveraging nucleophilic substitution, palladium-catalyzed cross-coupling, and robust amide bond formation protocols, medicinal chemists can rapidly generate libraries of novel, sp³-rich compounds. The methodologies detailed in this note provide a solid foundation for the exploration of this valuable chemical scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. PubMed Central. Available at: [Link]

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Application Note: A Scalable and Robust Protocol for the Synthesis of Methyl 3-bromocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 3-bromocyclobutane-1-carboxylate is a valuable building block in medicinal chemistry and materials science, frequently utilized for introducing the cyclobutane scaffold into larger molecules.[1][2] Its synthesis on a laboratory scale can be straightforward, but developing a protocol that is both scalable and reliable for industrial applications presents significant challenges. This application note provides a comprehensive, multi-step guide for the large-scale synthesis of this compound, starting from the readily available 3-oxocyclobutanecarboxylic acid. We detail a robust pathway involving ketone reduction, subsequent bromination, and final esterification. Each step is accompanied by in-depth protocols, mechanistic insights, safety considerations, and process optimization strategies tailored for researchers, scientists, and drug development professionals.

Strategic Overview of the Synthesis Pathway

The selected synthetic route is designed for scalability, cost-effectiveness, and high fidelity. It avoids hazardous or prohibitively expensive reagents where possible and focuses on well-established, high-yielding transformations. The overall strategy is a four-step process commencing with the synthesis of the key intermediate, 3-oxocyclobutanecarboxylic acid, followed by reduction, bromination, and esterification.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Hydroxyl-Halogen Exchange cluster_3 Step 4: Fischer Esterification A Acetone + Bromine + Malononitrile B 3-Oxocyclobutanecarboxylic Acid A->B [Ref. 5] C 3-Hydroxycyclobutane-1-carboxylic Acid B->C NaBH4 D 3-Bromocyclobutane-1-carboxylic Acid C->D PBr3 or HBr/H2SO4 E This compound (Final Product) D->E Methanol (MeOH), H2SO4 (cat.) [Ref. 12]

Caption: Overall 4-step synthesis pathway.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

Rationale: This precursor is a critical starting point. While commercially available, its synthesis from inexpensive raw materials is often more economical for large-scale campaigns. The method outlined in patent literature involves a multi-step reaction from acetone, bromine, and malononitrile, followed by hydrolysis.[3] This provides a cost-effective entry point to the cyclobutane core.

Step-by-Step Methodology:

  • Synthesis of 1,3-dibromoacetone: In a suitable jacketed reactor equipped with mechanical stirring, a dropping funnel, and a condenser, charge acetone and ethanol. Cool the mixture to 0-5 °C. Slowly add bromine dropwise while maintaining the temperature. The reaction is exothermic and releases HBr gas, which must be scrubbed. After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.[3]

  • Cyclization: In a separate reactor, prepare a solution of malononitrile in dimethylformamide (DMF) with potassium carbonate as the base. Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). Slowly add the 1,3-dibromoacetone solution from the previous step, maintaining a temperature of 60-90 °C. Stir for 16-24 hours.[3]

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and quench with water. Extract the dicyano intermediate with a suitable solvent like toluene. The crude intermediate is then subjected to strong acidic hydrolysis (e.g., 6M HCl) and heated to reflux for 16-24 hours. This step hydrolyzes the nitriles to carboxylic acids and induces decarboxylation to yield the final product.[3]

  • Purification: After cooling, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate or MTBE) and purified by recrystallization.

ParameterValueSource
Starting MaterialsAcetone, Bromine, Malononitrile[3]
Key ReagentsEthanol, DMF, K₂CO₃, 6M HCl[3]
Typical Yield75-85% (from dicyano intermediate)[3]
Purity (Post-Recrystallization)>98%
Protocol 2: Reduction to 3-Hydroxycyclobutane-1-carboxylic Acid

Rationale: The reduction of the ketone to a secondary alcohol is a pivotal transformation. Sodium borohydride (NaBH₄) is the reagent of choice for large-scale operations due to its high selectivity, safety profile (compared to LiAlH₄), and ease of handling. The reaction is typically performed in an aqueous basic solution to stabilize the NaBH₄ and control reactivity.

Step-by-Step Methodology:

  • Reaction Setup: In a reactor, dissolve 3-oxocyclobutanecarboxylic acid in an aqueous solution of sodium hydroxide (1-2 M) and cool the mixture to 0-5 °C in an ice/water bath.

  • Reagent Addition: Prepare a separate aqueous solution of sodium borohydride (NaBH₄). Add the NaBH₄ solution portion-wise to the cooled ketone solution, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen gas evolution will be observed.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until all starting material is consumed.

  • Work-up and Isolation: Slowly and carefully quench the reaction by adding 3M HCl to neutralize the excess NaBH₄ and adjust the pH to ~2-3. This step is highly exothermic and releases hydrogen; perform with caution. The acidic aqueous layer is then saturated with NaCl and extracted multiple times with ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-hydroxycyclobutane-1-carboxylic acid as a mixture of cis and trans isomers. This crude product is often of sufficient purity for the next step.

Protocol 3: Synthesis of 3-Bromocyclobutane-1-carboxylic Acid

Rationale: Converting the secondary alcohol into a bromide is achieved via nucleophilic substitution. Using phosphorus tribromide (PBr₃) is an effective method for this transformation on secondary alcohols. An alternative, greener approach for large-scale work involves using concentrated hydrobromic acid with a sulfuric acid catalyst, which avoids phosphorus-containing waste streams.

Step-by-Step Methodology (HBr/H₂SO₄ Method):

  • Reaction Setup: Charge the crude 3-hydroxycyclobutane-1-carboxylic acid into a reactor. Add 48% aqueous hydrobromic acid (HBr).

  • Catalyst Addition: Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (H₂SO₄) dropwise. The sulfuric acid acts as a dehydrating agent and catalyst.

  • Reaction Conditions: Heat the mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction's completion via TLC or GC-MS.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. Extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Wash the organic layer with water and then a saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under vacuum to afford the crude 3-bromocyclobutane-1-carboxylic acid.[4] Further purification can be achieved by vacuum distillation or recrystallization if necessary.

ParameterValueSource
Brominating Agent48% HBr / H₂SO₄[5]
Reaction Temperature60-80 °C[5]
Typical Yield60-75%
Key Safety NoteH₂SO₄ addition is highly exothermic.
Protocol 4: Fischer Esterification to Synthesize the Final Product

Rationale: The final step is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7] To achieve high yields, the equilibrium must be shifted towards the product. This is accomplished by using a large excess of the alcohol (methanol), which also serves as the solvent, and by removing the water that is formed.

G start Charge Reactor: 3-Bromocyclobutane-1-carboxylic Acid + Methanol (excess) add_acid Cool to 0-5 °C. Slowly add conc. H2SO4 (cat.) start->add_acid reflux Heat to Reflux (65 °C) for 4-8 hours add_acid->reflux monitor Monitor by GC/TLC reflux->monitor monitor->reflux Incomplete cool_down Cool to Room Temperature monitor->cool_down Complete neutralize Quench/Neutralize: Slowly pour into cold sat. NaHCO3 solution cool_down->neutralize extract Extract with Ethyl Acetate (2x) neutralize->extract wash Wash Organic Layer: 1. Brine Solution 2. Dry over Na2SO4 extract->wash concentrate Filter and Concentrate (Rotary Evaporation) wash->concentrate purify Purify by Vacuum Distillation concentrate->purify end Final Product: This compound purify->end

Caption: Experimental workflow for Fischer Esterification.

Step-by-Step Methodology:

  • Reaction Setup: In a reactor equipped with a reflux condenser and a Dean-Stark trap (optional for large scale, but reflux is sufficient with excess methanol), charge 3-bromocyclobutane-1-carboxylic acid and a large excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Cool the stirred solution to 0-5 °C and slowly add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

  • Reaction Conditions: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. The reaction progress can be monitored by GC-MS, observing the disappearance of the starting carboxylic acid.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.

  • Extraction and Isolation: Extract the product into ethyl acetate or diethyl ether. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.[8]

ParameterValueSource
ReagentsMethanol, H₂SO₄ (catalytic)[6]
Driving ForceExcess Methanol[6]
Typical Yield85-95%
Boiling Point~85-88 °C @ 12 mmHg (for similar structures)[9]
Final Purity>99% (Post-Distillation)

Safety and Handling

Bromine and Hydrobromic Acid: Bromine is highly toxic, corrosive, and a strong oxidizing agent.[10][11] All manipulations must be conducted in a well-ventilated chemical fume hood.[12] Personnel must wear appropriate PPE, including heavy-duty nitrile or butyl gloves, chemical splash goggles, a face shield, and a lab coat.[13][14] An emergency eyewash and shower must be accessible. Have a sodium thiosulfate solution readily available to neutralize any spills.

Phosphorus Tribromide (PBr₃): Reacts violently with water. It is corrosive and toxic. Handle with extreme care under an inert atmosphere (nitrogen or argon).

Strong Acids (H₂SO₄, HCl): Highly corrosive. Always add acid to water/solvent slowly and with cooling to dissipate the heat of dilution. Wear appropriate acid-resistant gloves and eye protection.

Sodium Borohydride (NaBH₄): Reacts with acid to produce flammable hydrogen gas. Quenching and pH adjustment steps must be performed slowly and with adequate ventilation, away from ignition sources.

References

  • Organic Syntheses. (2018).
  • Google Patents. (CN101209953A). Applied synthesis method for bromocyclobutane.
  • ChemBK. (2024). 1-Bromocyclobutane-1-carboxylic acid ethyl ester.
  • ResearchGate. (2019).
  • Google Patents. (CN103232340A). Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Organic Chemistry Portal. Cyclobutane synthesis.
  • Master Organic Chemistry. (2013). In Summary: Free Radicals.
  • Organic Chemistry Portal. Hunsdiecker Reaction.
  • Carl ROTH.
  • BLD Pharm. 3-Bromocyclobutane-1-carboxylic acid.
  • Organic Chemistry. Chapter 11 Free Radical Substitution and Addition Reactions.
  • Master Organic Chemistry.
  • Journal of the American Chemical Society. (2023).
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  • ICL Group Sustainability. BROMINE BROMINE - Safety Handbook.
  • NJ.gov. Bromine - Hazardous Substance Fact Sheet.
  • Alfa Chemistry. Hunsdiecker Reaction.
  • ResearchGate.
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  • Google Patents. (CN101555205B). Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
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  • Stanford University.
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  • The Chemical Educator. (2005). Free Radical Bromination of 2-Methylbutane and Analysis by 1H NMR Spectroscopy.
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  • YouTube. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice).
  • Organic Syntheses Procedure.
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  • Google Patents. (CN103467270A). Preparation method of 3-oxocyclobutanecarboxylic acid.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-bromocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-bromocyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. As a key building block in medicinal chemistry, the purity and yield of this compound are paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring a robust and reproducible synthetic protocol.

Introduction to the Synthesis

The most common and reliable laboratory-scale synthesis of this compound involves the bromination of its precursor, Methyl 3-hydroxycyclobutane-1-carboxylate. This transformation is typically achieved using reagents that favor a nucleophilic substitution pathway, such as phosphorus tribromide (PBr₃) or conditions for an Appel reaction (triphenylphosphine and a bromine source like carbon tetrabromide). These methods are generally preferred over the use of hydrobromic acid (HBr) to minimize the risk of carbocation-mediated rearrangements and elimination side reactions, which are prevalent in strained ring systems like cyclobutanes.

The choice of brominating agent and reaction conditions is critical in determining the product purity and the profile of byproducts. This guide will delve into the specifics of these choices and their consequences.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent synthetic strategy is the nucleophilic substitution of the hydroxyl group in Methyl 3-hydroxycyclobutane-1-carboxylate. The two most reliable methods for this conversion are:

  • Reaction with Phosphorus Tribromide (PBr₃): This is a classic method for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via an Sₙ2 mechanism, leading to an inversion of stereochemistry at the carbon center.

  • The Appel Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a bromine source, most commonly carbon tetrabromide (CBr₄). Similar to the PBr₃ reaction, it follows an Sₙ2 pathway, resulting in stereochemical inversion.

Q2: Why is direct bromination with HBr not recommended?

While seemingly straightforward, the use of strong acids like HBr with secondary alcohols on a strained ring system like cyclobutane can lead to a host of undesirable side reactions. The protonated hydroxyl group can depart to form a secondary carbocation, which is susceptible to:

  • Rearrangement: The strained cyclobutane ring can undergo rearrangement to form a more stable cyclopropylmethyl cation, leading to the formation of brominated cyclopropane derivatives.

  • Elimination: Deprotonation of an adjacent carbon can lead to the formation of methyl cyclobutene-1-carboxylate as a significant byproduct.

Q3: What is the expected stereochemical outcome of the reaction?

Assuming you start with a specific stereoisomer of Methyl 3-hydroxycyclobutane-1-carboxylate (either cis or trans), both the PBr₃ and Appel reactions will proceed with inversion of configuration at the C-3 position due to the Sₙ2 mechanism. For example, if you start with the cis-hydroxy ester, the major product will be the trans-bromo ester.

Q4: What are the primary byproducts I should expect to see?

The byproduct profile is highly dependent on the chosen synthetic route.

  • For the PBr₃ reaction:

    • Unreacted Starting Material: Incomplete reaction will leave Methyl 3-hydroxycyclobutane-1-carboxylate.

    • Phosphorous Acid (H₃PO₃) and its esters: These are inorganic byproducts from the PBr₃ reagent.

    • Elimination Product (Methyl cyclobutene-1-carboxylate): Can form if the reaction is heated too aggressively or in the presence of a base.

  • For the Appel Reaction:

    • Triphenylphosphine oxide (TPPO): This is the major byproduct and can often be challenging to remove.

    • Bromoform (CHBr₃): Formed from the reaction of CBr₄.

    • Unreacted Starting Material and Triphenylphosphine.

    • Elimination Product (Methyl cyclobutene-1-carboxylate): Less common than with HBr, but can still occur.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material. - Extend reaction time: If the reaction has stalled, consider extending the reaction time at the recommended temperature. - Increase reagent stoichiometry: A slight excess of the brominating agent can drive the reaction to completion. However, be cautious as a large excess can lead to more byproducts.
Degradation of Product - Maintain low temperatures: Both the PBr₃ and Appel reactions are typically run at or below room temperature to prevent side reactions. - Ensure anhydrous conditions: Water can hydrolyze PBr₃ and interfere with the Appel reaction intermediates. Use dry solvents and glassware.
Product Loss During Workup - Careful extraction: Ensure proper phase separation during aqueous workup. Multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether) will maximize recovery. - Avoid overly basic or acidic conditions: The ester functionality can be sensitive to hydrolysis under harsh pH conditions during workup.
Issue 2: Presence of Significant Amounts of Unreacted Starting Material
Potential Cause Recommended Solution
Insufficient Brominating Agent - Check the quality of your reagents: PBr₃ can degrade over time. Use a freshly opened bottle or distill it before use. Ensure your PPh₃ and CBr₄ are of high purity for the Appel reaction. - Optimize stoichiometry: A slight excess (1.1-1.3 equivalents) of the brominating agent is often necessary.
Low Reaction Temperature - Gradual warming: While high temperatures are to be avoided, some reactions may require warming to room temperature to proceed at a reasonable rate. Monitor by TLC to find the optimal temperature.
Issue 3: Formation of Elimination Byproduct (Methyl cyclobutene-1-carboxylate)
Potential Cause Recommended Solution
Excessive Heat - Run the reaction at 0°C or below: This will significantly disfavor the elimination pathway.
Presence of a Strong Base - Use a non-nucleophilic base if necessary: If a base is required to scavenge acid, use a sterically hindered, non-nucleophilic base like 2,6-lutidine or proton sponge in minimal quantities.
Issue 4: Difficulty in Removing Triphenylphosphine Oxide (TPPO) from Appel Reaction
Potential Cause Recommended Solution
High Polarity and Solubility of TPPO - Crystallization: TPPO is often less soluble in non-polar solvents. After the reaction, concentrate the mixture and triturate with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate to precipitate the TPPO.[1] - Column Chromatography: A carefully performed silica gel column chromatography can separate the product from TPPO. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture can be effective.[1] - Precipitation with Metal Salts: In some cases, adding ZnCl₂ to a solution in a polar solvent can precipitate a TPPO-ZnCl₂ complex.[2]

Experimental Protocols

Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)
  • Dissolve Methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) in anhydrous diethyl ether or dichloromethane in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, slowly quench the reaction by adding it to ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: The Appel Reaction
  • To a solution of triphenylphosphine (1.2 eq) in anhydrous acetonitrile or dichloromethane at 0°C under an inert atmosphere, add carbon tetrabromide (1.2 eq) portion-wise.

  • Stir the resulting mixture for 10-15 minutes at 0°C.

  • Add a solution of Methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C and then warm to room temperature over 2-3 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Add a non-polar solvent (e.g., diethyl ether or a 1:1 mixture of hexanes/ethyl acetate) to the residue and stir to precipitate the triphenylphosphine oxide.

  • Filter the mixture, washing the solid with more of the non-polar solvent.

  • Concentrate the filtrate and purify by silica gel column chromatography.

Visualizing the Synthetic Pathways and Potential Issues

Diagram 1: Synthetic Routes to this compound

Synthesis_Pathways cluster_start Starting Material cluster_product Target Product cluster_byproducts Potential Byproducts Start Methyl 3-hydroxycyclobutane-1-carboxylate Product This compound Start->Product  PBr₃ or  PPh₃/CBr₄ (Sₙ2) Elimination Methyl cyclobutene-1-carboxylate Start->Elimination  Heat / Base  (E2) Rearrangement Cyclopropane Derivatives Start->Rearrangement  HBr (Sₙ1)  Carbocation Intermediate

Caption: Synthetic pathways to the target molecule and potential side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is the reaction complete? (TLC/GC-MS) Start->Check_Completion Check_Reagents Are reagents active and anhydrous? Check_Completion->Check_Reagents No Check_Workup Was product lost during workup? Check_Completion->Check_Workup Yes Check_Reagents->Start Yes, replace reagents Optimize_Conditions Optimize reaction time and reagent stoichiometry Check_Reagents->Optimize_Conditions No Improve_Extraction Improve extraction protocol Check_Workup->Improve_Extraction Yes Check_Degradation Is there evidence of product degradation? Check_Workup->Check_Degradation No Control_Temp Maintain lower reaction temperature Check_Degradation->Control_Temp Yes

Caption: A logical workflow for troubleshooting low product yields.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer.
  • PBr3 and SOCl2. (2015, March 20). Master Organic Chemistry. [Link]

  • Appel Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • PBr3 Reaction. (n.d.). BYJU'S. Retrieved January 3, 2026, from [Link]

  • Alcohol to Bromide - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 3, 2026, from [Link]

  • Appel reaction. (2023, November 28). In Wikipedia. [Link]

  • Preparing Alkyl Halides from Alcohols. (2024, March 17). Chemistry LibreTexts. [Link]

  • How we can remove triphenylphosphine oxide from mitsunobu mixture without column? (2014, September 6). ResearchGate. [Link]

  • Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. (n.d.). Chemia. [Link]

  • Alkyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Appel Reaction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 3, 2026, from [Link]

  • Workup: Triphenylphosphine Oxide. (n.d.). University of Rochester Chemistry. Retrieved January 3, 2026, from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2022). ChemMedChem, 17(12), e202200020. [Link]

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Technical Support Center: Purification of Methyl 3-bromocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-bromocyclobutane-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. Here, we address common challenges encountered during its isolation from complex reaction mixtures, providing field-proven insights and detailed protocols to enhance purity and yield.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of this compound that I should know before purification?

A: Understanding the physical properties is critical for selecting the appropriate purification strategy. Key data is summarized below.

PropertyValueSignificance for Purification
Appearance Colorless to light yellow liquid[1][2][3]A distinct yellow color may indicate impurities or decomposition.
Molecular Weight 193.04 g/mol [4]Suitable for both distillation and chromatography.
Predicted Boiling Point 193.8 ± 33.0 °C (at 760 mmHg)[2]The high boiling point necessitates vacuum distillation to prevent thermal decomposition.
Predicted Density 1.570 ± 0.06 g/cm³[1][2]It is denser than water, meaning it will form the lower layer during an aqueous extraction with less dense organic solvents.
Storage Conditions Store in freezer, under -20°C, sealed in dry conditions[1][2]Suggests potential instability at room temperature or sensitivity to moisture and air over long periods.

Q: My crude reaction mixture is a dark, oily residue. After workup, the NMR spectrum is complex and I can't clearly see my product peaks. Has the reaction failed?

A: Not necessarily. A messy crude NMR is a common issue and can be misleading.[5] Several factors could be at play:

  • Reagent or Solvent Peaks: High boiling point solvents or excess reagents can obscure your product's signals in the crude spectrum.[5]

  • Isomeric Mixtures: The product itself is a mix of cis and trans isomers, which will result in a more complex NMR spectrum than a single isomer.[3][6]

  • Paramagnetic Impurities: Trace amounts of metal catalysts (e.g., from upstream reactions) can cause significant peak broadening, making signals difficult to interpret.

  • Viscous Sample: A thick, oily sample may lead to poor shimming and broad peaks. Diluting the NMR sample with more deuterated solvent can sometimes help.

Recommendation: Perform a preliminary purification step. A simple filtration through a small plug of silica gel can remove baseline impurities and catalysts.[7] Re-acquiring the NMR on this partially purified material often provides a much clearer picture.

Q: My final product has a persistent yellow tint, even after column chromatography. What causes this and is it a concern?

A: A yellow color often points to trace impurities that may co-elute with your product.[8] Potential causes include:

  • Oxidation: Alkyl halides can be sensitive to air and light, forming colored oxides or degradation products.[8]

  • Elimination Byproducts: Under basic conditions or heat, HBr can be eliminated to form conjugated olefinic byproducts, which are often colored.

  • Residual Palladium: If a palladium-catalyzed reaction (like a Catellani-type reaction) was used in the synthesis, trace palladium species can impart color.[8]

Troubleshooting Steps:

  • Activated Carbon: Stirring the product in a suitable solvent (e.g., diethyl ether) with a small amount of activated carbon, followed by filtration, can remove color.[8]

  • Potassium Permanganate Wash: A very dilute, slightly acidic solution of KMnO₄ can be used to wash the organic solution during the workup. This will oxidize some colored impurities but must be used with caution as it can potentially react with the desired product.

  • Re-purification: Consider a second purification method. If you used chromatography, a short-path vacuum distillation might remove the impurity, and vice-versa.

Purification Workflows & Troubleshooting

The purification of this compound typically follows a multi-step process. The choice between distillation and chromatography as the primary purification method depends on the scale of the reaction and the nature of the impurities.[9]

General Purification Workflow

G A Crude Reaction Mixture B Aqueous Workup (Quench & Extraction) A->B C Dry Organic Layer (e.g., Na2SO4, MgSO4) B->C D Solvent Removal (Rotary Evaporation) C->D E Crude Product Oil D->E F Primary Purification E->F G Column Chromatography (< 5g scale, difficult separation) F->G Small Scale / Isomeric Impurities H Vacuum Distillation (> 5g scale, bp difference) F->H Large Scale / Non-volatile Impurities I Purity Analysis (NMR, GC-MS) G->I H->I J Pure Product I->J

Caption: General purification workflow for this compound.

Troubleshooting Guide: Decision Tree

G Start Is product pure by NMR/GC after initial purification? Impurity_ID What is the nature of the main impurity? Start->Impurity_ID No End_Good Purity Acceptable: STOP Start->End_Good Yes Polar Polar Impurity (baseline on TLC) Impurity_ID->Polar Polar NonPolar Non-Polar Impurity (high Rf on TLC) Impurity_ID->NonPolar Non-Polar SM Unreacted Starting Material Impurity_ID->SM Starting Material Decomp Product is degrading on silica/during heating Impurity_ID->Decomp Decomposition Action_Polar Action: Re-wash with water/brine or pass through a silica plug. Polar->Action_Polar Action_NonPolar Action: Re-run column with a less polar eluent or distill. NonPolar->Action_NonPolar Action_SM Action: Push reaction to completion or optimize chromatography for separation. SM->Action_SM Action_Decomp Action: Use deactivated silica/alumina or use lower temperature distillation. Decomp->Action_Decomp

Caption: Troubleshooting decision tree for purification issues.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is designed to remove water-soluble acids, bases, and salts from the crude reaction mixture.

Rationale: The stability of the ester and bromo functionalities must be considered. Prolonged exposure to strong acid or base can cause hydrolysis or elimination, respectively.[5] Therefore, mild washing agents are preferred.

Step-by-Step Methodology:

  • Quench: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes any excess acid.

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, methanol), add an immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Add an equal volume of deionized water.

  • Separate Layers: Shake the funnel gently at first, venting frequently to release any pressure. Allow the layers to separate. Since the product is denser than water, it will be in the lower organic layer if using a solvent like DCM.

  • Wash: Drain the organic layer. Wash the organic layer sequentially with:

    • 1M HCl (if basic impurities like amines are present).

    • Saturated NaHCO₃ solution (to remove any remaining acid).

    • Brine (saturated NaCl solution) to remove bulk water and help break any emulsions.

  • Dry: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl for 5-10 minutes.

  • Filter & Concentrate: Filter the drying agent and concentrate the filtrate using a rotary evaporator. Caution: Do not use excessive heat (>40°C) on the water bath to avoid product decomposition.

Protocol 2: Flash Column Chromatography

This is the preferred method for small-scale purification (<5 g) or for separating isomers and impurities with similar boiling points.

Rationale: this compound is a moderately polar compound. Normal-phase silica gel chromatography with a non-polar/polar solvent gradient is effective for its purification.[10][11]

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is 10-20% ethyl acetate in hexanes. The target compound should have an Rf value of approximately 0.3-0.4 for good separation.[7]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar solvent (e.g., 5% ethyl acetate/hexanes).

  • Sample Loading: Dissolve the crude oil in a minimal amount of the column solvent or a stronger solvent like DCM.[7] Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (e.g., from 5% to 15% to 30% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography:

  • Problem: The compound streaks or doesn't move from the baseline.

    • Solution: The compound may be too polar for the solvent system, or it might be degrading on the acidic silica gel.[7] Try a more polar solvent system (e.g., adding methanol to your eluent) or switch to a deactivated support like neutral alumina.[7]

  • Problem: All fractions are mixed, despite a good Rf separation on TLC.

    • Solution: You may have overloaded the column with too much crude material. Another possibility is that the compound is decomposing during the long elution process, creating impurities in later fractions.[7] Check for stability by spotting the crude mixture on a TLC plate and letting it sit for an hour before eluting to see if new spots appear (a "2D TLC" stability test).[7]

Protocol 3: Vacuum Distillation

This method is ideal for larger-scale purification (>5 g) where the primary impurities are non-volatile (e.g., baseline material, salts).[9]

Rationale: The predicted atmospheric boiling point of ~194°C is high enough to cause decomposition.[2] Applying a vacuum lowers the boiling point to a safe temperature.

Step-by-Step Methodology:

  • Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stir bar for smooth boiling.

  • Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. A typical laboratory vacuum pump (1-10 mmHg) is sufficient.

  • Heating: Place the distillation flask in a heating mantle. Begin stirring and slowly increase the temperature.

  • Fraction Collection:

    • A low-boiling forerun containing residual solvents may distill first.

    • Collect the main fraction at a stable head temperature. The exact boiling point will depend on the vacuum achieved.

    • Stop the distillation when the temperature rises or drops, or when the pot residue begins to darken significantly.

  • Analysis: Analyze the collected fraction for purity.

Troubleshooting Distillation:

  • Problem: The material is "bumping" violently instead of boiling smoothly.

    • Solution: Ensure vigorous stirring. If bumping persists, the vacuum may be fluctuating. Check all connections for leaks.

  • Problem: The material darkens and decomposes before it begins to distill.

    • Solution: The temperature is too high, or the vacuum is not low enough. Improve the vacuum or consider a different purification method like chromatography, as the compound may be thermally labile even under vacuum.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]

  • Reddit. (2023, May 16). Purification Troubleshooting. r/chemistry. [Link]

  • ACS Omega. (2019). Bromoacetate Olefination Protocol for Norbixin and Julia–Kocienski Olefination for Its Ester Syntheses. [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. [Link]

Sources

Technical Support Center: Chromatographic Separation of Cis and Trans Isomers of Brominated Cyclobutane Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of cis and trans isomers of brominated cyclobutane esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The separation of these geometric isomers can be challenging due to their similar physicochemical properties.[1] This resource offers practical, field-proven insights to help you overcome common hurdles in your experiments.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic separation of brominated cyclobutane ester isomers.

Issue 1: Poor Resolution Between Cis and Trans Isomer Peaks

Question: I am observing broad, overlapping peaks for my cis and trans brominated cyclobutane ester isomers, resulting in poor resolution. What are the likely causes and how can I improve the separation?

Answer:

Poor resolution is a common challenge when separating geometric isomers. The primary factors influencing resolution are column efficiency, selectivity, and retention. Here’s a breakdown of potential causes and solutions:

Probable Causes & Solutions:

  • Suboptimal Stationary Phase Selection: The choice of stationary phase is critical for achieving selectivity between cis and trans isomers.[2] The subtle differences in the spatial arrangement of these isomers require a stationary phase that can effectively discriminate between them.

    • For Gas Chromatography (GC):

      • Consider Liquid Crystal Stationary Phases: These phases are known for their unique selectivity towards rigid solute isomers based on their length-to-breadth ratio and planarity.[3]

      • Experiment with Different Polarity Phases: While a non-polar phase might seem intuitive, an intermediate polarity phase (e.g., those containing cyanopropyl groups) can sometimes offer better selectivity through dipole-dipole interactions.[4]

    • For High-Performance Liquid Chromatography (HPLC):

      • Normal-Phase Chromatography: Unmodified silica columns are often favored for isomer separations.[5] The polar surface of the silica can interact differently with the slightly different dipole moments of the cis and trans isomers.

      • Reversed-Phase Chromatography: While less common for this specific separation, C18 or C30 columns with specific selectivities can be effective.[6] The longer carbon chains of C30 columns can provide better shape selectivity.

  • Inadequate Mobile Phase Composition (HPLC): The mobile phase composition directly impacts retention and selectivity.[7]

    • Normal-Phase: The ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol or ethanol) is crucial. A systematic variation of the modifier percentage can significantly impact the separation.

    • Reversed-Phase: Adjusting the ratio of water to organic solvent (e.g., acetonitrile or methanol) will alter the retention times.[7] Sometimes, switching the organic solvent can change the selectivity.

  • Incorrect Column Temperature (GC & HPLC): Temperature affects both viscosity of the mobile phase and the thermodynamics of partitioning.

    • GC: A lower initial oven temperature and a slower temperature ramp can enhance separation.[8]

    • HPLC: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity, leading to sharper peaks.[9]

  • Flow Rate Optimization: The flow rate of the mobile phase influences the time analytes spend interacting with the stationary phase.

    • GC & HPLC: A lower flow rate generally increases the number of theoretical plates and can improve resolution, although it will also increase the analysis time.

Issue 2: Peak Tailing for One or Both Isomer Peaks

Question: My chromatogram shows significant peak tailing for the brominated cyclobutane ester isomers. What could be causing this and how can I fix it?

Answer:

Peak tailing can compromise both resolution and accurate quantification.[10] It is often caused by chemical interactions within the system or physical issues with the setup.[11]

Probable Causes & Solutions:

  • Active Sites in the GC System: The polar nature of the ester and bromine functional groups can lead to interactions with active sites in the GC inlet or column.

    • Inlet Contamination: The inlet liner is a common source of activity. Replace the liner with a fresh, deactivated one.[12]

    • Column Activity: The stationary phase can degrade over time, exposing active silanol groups. Trimming the first few centimeters of the column can remove contaminated sections.[12] If the problem persists, the column may need to be replaced.

    • Use of Ultra Inert Columns: For sensitive compounds, using columns specifically designed to be highly inert can prevent these interactions.

  • Poor Column Installation (GC): An improperly installed column can create dead volume or disrupt the sample flow path, leading to tailing.[10][12]

    • Incorrect Insertion Depth: Ensure the column is inserted to the correct depth in both the inlet and the detector according to the manufacturer's instructions.

    • Poor Column Cut: A jagged or uneven column cut can cause turbulence and peak distortion. Always use a ceramic scoring wafer or a specialized tool to ensure a clean, square cut.[11]

  • Mobile Phase and Analyte Mismatch (HPLC):

    • pH Mismatch (Reversed-Phase): If the mobile phase pH is close to the pKa of any acidic or basic impurities, it can cause peak tailing. While the esters themselves are neutral, impurities from the synthesis could be problematic. Buffering the mobile phase can help.

    • Solvent-Phase Polarity Mismatch: A mismatch between the solvent used to dissolve the sample and the mobile phase can cause peak distortion.[12] Ideally, the sample should be dissolved in the mobile phase.

Issue 3: Irreproducible Retention Times

Question: The retention times for my cis and trans isomers are shifting between injections. What is causing this instability?

Answer:

Fluctuating retention times are a sign of an unstable chromatographic system. Pinpointing the source of the instability is key to achieving reliable results.

Probable Causes & Solutions:

  • Leaking System: A leak in the system will cause pressure and flow rate fluctuations, leading to shifting retention times.

    • GC: Check all fittings and connections, including the septum and O-rings in the inlet.

    • HPLC: Inspect all pump seals, fittings, and connections for any signs of leakage.

  • Inconsistent Temperature Control:

    • GC Oven: Ensure the oven temperature is stable and accurately controlled.

    • HPLC Column Compartment: Using a thermostatted column compartment is essential for reproducible retention times, as even small fluctuations in ambient temperature can have an effect.

  • Mobile Phase Preparation Issues (HPLC):

    • Inconsistent Composition: Ensure accurate and consistent preparation of the mobile phase for each run.

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing pressure fluctuations.

  • Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient run, can lead to shifting retention times. Ensure the column is fully re-equilibrated to the initial conditions before each injection.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the separation of brominated cyclobutane ester isomers.

Q1: Which technique is generally better for separating cis and trans isomers of brominated cyclobutane esters: GC or HPLC?

A1: Both GC and HPLC can be suitable, and the best choice depends on the specific properties of the esters (e.g., volatility, thermal stability) and the available instrumentation.

  • Gas Chromatography (GC): If the esters are sufficiently volatile and thermally stable, GC can be an excellent choice, often providing high efficiency and resolution. GC-MS can also provide valuable structural information for isomer identification.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that is well-suited for less volatile or thermally labile compounds. Normal-phase HPLC on a silica column is often a good starting point for separating geometric isomers.[5][14] Supercritical fluid chromatography (SFC) is another powerful technique for diastereomer separation that can offer faster analysis times and reduced solvent consumption compared to HPLC.[15][16]

Q2: How can I confirm the identity of the cis and trans isomer peaks in my chromatogram?

A2: Peak identification can be achieved through several methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between cis and trans isomers.[17] The coupling constants (J-values) between protons on the cyclobutane ring can provide definitive structural information.[18] In many cases, the trans isomer is thermodynamically more stable and may be the major product of a synthesis.

  • Mass Spectrometry (MS): While the mass spectra of cis and trans isomers are often very similar, subtle differences in fragmentation patterns may be observed. GC-MS is particularly useful for this.

  • X-ray Crystallography: If one of the isomers can be crystallized, X-ray crystallography provides unambiguous structural determination.[19]

Q3: My brominated cyclobutane ester is also chiral. How does this affect the separation?

A3: If your compound is chiral, you will have diastereomers (cis and trans) and each of these will be a pair of enantiomers.

  • Separating Diastereomers: The separation of the cis and trans diastereomers can typically be achieved on a standard achiral column (either GC or HPLC), as diastereomers have different physical properties.[19][20]

  • Separating Enantiomers: To separate the enantiomers of the cis isomer from each other, and the enantiomers of the trans isomer from each other, a chiral separation technique is required.[21][22] This can be done directly using a chiral stationary phase (CSP) in either GC or HPLC, or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers that can then be separated on an achiral column.[21]

Q4: Can I use supercritical fluid chromatography (SFC) for this separation?

A4: Yes, SFC is an excellent technique for the separation of diastereomers and is often more successful than traditional HPLC.[15] SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol. It can provide fast and efficient separations.

III. Experimental Protocols & Data

Protocol 1: General HPLC Method for Cis/Trans Isomer Separation

This protocol provides a starting point for developing an HPLC method for the separation of brominated cyclobutane ester isomers.

Step-by-Step Methodology:

  • Column Selection: Start with a standard normal-phase silica column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase of 98:2 (v/v) n-hexane:isopropanol. Filter and degas the mobile phase before use.

  • Instrumentation Setup:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detection wavelength based on the chromophore of your ester (e.g., 220 nm).

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase.

  • Injection and Analysis: Inject 10 µL of the sample and run the analysis.

  • Optimization: Based on the initial chromatogram, adjust the mobile phase composition to improve resolution. Increasing the percentage of isopropanol will decrease retention times, while decreasing it will increase retention times and potentially improve separation.

Data Presentation

Table 1: Example HPLC Mobile Phase Compositions and Their Effect on Resolution

Mobile Phase (Hexane:Isopropanol)Retention Time - Isomer 1 (min)Retention Time - Isomer 2 (min)Resolution (Rs)
99:112.513.81.8
98:28.28.91.5
95:54.54.81.1

Note: These are example values and will vary depending on the specific compound and column.

IV. Visualization of Concepts

Workflow for Troubleshooting Poor Resolution

The following diagram illustrates a logical workflow for addressing poor resolution in the separation of cis and trans isomers.

TroubleshootingWorkflow Start Poor Resolution Observed CheckStationaryPhase Is the Stationary Phase Optimal? Start->CheckStationaryPhase ChangeStationaryPhase Select a Different Stationary Phase (e.g., different polarity, liquid crystal) CheckStationaryPhase->ChangeStationaryPhase No OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio) CheckStationaryPhase->OptimizeMobilePhase Yes ChangeStationaryPhase->OptimizeMobilePhase AdjustTemperature Adjust Column Temperature OptimizeMobilePhase->AdjustTemperature AdjustFlowRate Adjust Flow Rate AdjustTemperature->AdjustFlowRate ResolutionImproved Resolution Improved AdjustFlowRate->ResolutionImproved

Sources

Technical Support Center: Optimizing Reaction Conditions for Substitutions on Methyl 3-bromocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for substitutions on methyl 3-bromocyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing nucleophilic substitutions on this compound?

A1: The main challenges stem from the inherent strain of the cyclobutane ring and the potential for competing side reactions.[1][2] Key issues include:

  • Low Reaction Rates: The rigid structure of the cyclobutane ring can hinder the ideal orbital overlap required for substitution reactions, leading to sluggish conversions.

  • Elimination Reactions: The formation of cyclobutene byproducts through E2 elimination is a common competitive pathway, especially with strong, sterically hindered bases.

  • Ring-Opening: Under certain conditions, particularly with Lewis acids or strong nucleophiles, the strained cyclobutane ring can undergo ring-opening, leading to undesired linear products.[3][4][5][6]

  • Stereochemical Control: Achieving the desired stereochemistry (cis or trans) in the product can be challenging and is highly dependent on the reaction mechanism (SN1 vs. SN2) and the nature of the nucleophile and solvent.

Q2: How does the stereochemistry of the starting material (cis- vs. trans- this compound) affect the substitution reaction?

A2: The stereochemistry of the starting material is crucial. In an SN2 reaction, which is common for this substrate under many conditions, an inversion of stereochemistry at the reaction center is expected. Therefore, a cis-bromo starting material will yield a trans-substituted product, and vice versa. If the reaction proceeds through an SN1 mechanism, a racemic or near-racemic mixture of products is likely, as the reaction involves a planar carbocation intermediate.

Q3: What are the general recommendations for solvent and temperature for these substitution reactions?

A3:

  • Solvents: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. Protic solvents like alcohols or water can lead to solvolysis and may favor SN1 pathways.

  • Temperature: The reaction temperature should be carefully optimized. Higher temperatures can increase the rate of the desired substitution but may also favor the competing elimination reaction. It is often advisable to start at a lower temperature (e.g., room temperature) and gradually increase it if the reaction is too slow.

Section 2: Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to common issues encountered during substitutions on this compound.

Issue 1: Low or No Product Yield

Potential Causes & Solutions

  • Cause: Insufficient reactivity of the nucleophile.

    • Solution:

      • Increase Nucleophilicity: If using a neutral nucleophile, consider deprotonating it with a suitable non-nucleophilic base (e.g., NaH, K2CO3) to generate a more reactive anionic nucleophile.

      • Change the Counter-ion: For anionic nucleophiles, the choice of counter-ion can be important. For example, using a potassium salt instead of a sodium salt can sometimes increase reactivity due to better solubility.

  • Cause: Poor solubility of reagents.

    • Solution:

      • Solvent Selection: Ensure that both the substrate and the nucleophile are sufficiently soluble in the chosen solvent. A solvent screen with small-scale reactions may be necessary.

      • Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the reaction between reactants in different phases.

  • Cause: Deactivation of the nucleophile.

    • Solution: Ensure all reagents and solvents are anhydrous, as water can protonate and deactivate many nucleophiles.

Issue 2: Formation of Significant Elimination Byproduct (Methyl Cyclobut-2-ene-1-carboxylate)

Potential Causes & Solutions

  • Cause: The nucleophile is acting as a strong base.

    • Solution:

      • Nucleophile Choice: Select a nucleophile that is known to have low basicity (e.g., azide, cyanide, or thiolate anions).

      • Temperature Control: Lowering the reaction temperature generally disfavors elimination more than substitution.

  • Cause: Use of a sterically hindered base/nucleophile.

    • Solution: Opt for a smaller, less sterically demanding nucleophile if possible.

The decision-making process for minimizing elimination is outlined in the following workflow:

Caption: Troubleshooting workflow for high elimination.

Issue 3: Evidence of Ring-Opening Products

Potential Causes & Solutions

  • Cause: Presence of a strong Lewis acid.

    • Solution: Avoid the use of Lewis acidic reagents. If a Lewis acid is necessary for another part of the molecule, consider a protecting group strategy.

  • Cause: Highly reactive or "hard" nucleophiles.

    • Solution: Use "softer" nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, a soft nucleophile is more likely to attack the carbon atom of the C-Br bond (a soft electrophile) rather than inducing ring-opening.

Issue 4: Lack of Stereochemical Control

Potential Causes & Solutions

  • Cause: The reaction is proceeding through an SN1 mechanism.

    • Solution: To favor an SN2 pathway and achieve inversion of stereochemistry, use a high concentration of a strong nucleophile in a polar aprotic solvent. Avoid conditions that would stabilize a carbocation intermediate, such as protic solvents or high temperatures.

Section 3: Experimental Protocols

General Protocol for a Model SN2 Reaction: Synthesis of Methyl 3-azidocyclobutane-1-carboxylate

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add sodium azide (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Various Nucleophiles

NucleophileBase (if needed)SolventTemperature (°C)Expected Primary Mechanism
NaN3-DMF25-50SN2
KCN-DMSO25-60SN2
NaSPh-THF0-25SN2
R-OHNaHTHF0-25SN2
R-NH2K2CO3Acetonitrile50-82SN2

Section 4: Mechanistic Overview

The primary competition in these reactions is between SN2 and E2 pathways. The following diagram illustrates these competing mechanisms.

G cluster_0 Reaction Pathways cluster_1 SN2 Pathway cluster_2 E2 Pathway Start This compound + Nu- SN2_TS [Nu---C---Br]‡ Start->SN2_TS Nucleophilic Attack E2_TS [B---H---C---C---Br]‡ Start->E2_TS Proton Abstraction SN2_Prod Substituted Product (Inversion of Stereochemistry) SN2_TS->SN2_Prod E2_Prod Elimination Product (Cyclobutene) E2_TS->E2_Prod

Caption: Competing SN2 and E2 reaction pathways.

References

  • Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. Organic Letters. [3]

  • Cyclobutene Ring Opening Reactions. ResearchGate. [4]

  • Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. [5]

  • Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews. [6]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [1]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [2]

Sources

Technical Support Center: Scale-Up Synthesis of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted cyclobutanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing cyclobutane rings, particularly during scale-up operations. Here, you will find practical, in-depth guidance to troubleshoot common challenges and optimize your synthetic strategies.

Introduction

The cyclobutane motif is a valuable structural component in medicinal chemistry, offering a unique three-dimensional scaffold that can serve as a bioisostere for larger, more flexible linkers or aromatic rings.[1][2] However, the synthesis of substituted cyclobutanes is often fraught with challenges, including issues with stereocontrol, regioselectivity, and overall yield, which are exacerbated during scale-up.[1][3] This guide provides a structured approach to identifying and resolving these issues, drawing upon established synthetic methodologies and mechanistic principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of substituted cyclobutanes.

Q1: My [2+2] photocycloaddition is giving very low yields. What are the likely causes?

A1: Low yields in [2+2] photocycloadditions are a frequent issue. Several factors could be at play:

  • Insufficient Light Penetration: As reaction scale increases, the path length for light to travel through the reaction mixture increases. This can lead to inefficient photoexcitation of the substrate, especially if the solution is concentrated or colored. Consider using a more powerful lamp or a reactor designed for larger-scale photochemical reactions, such as a continuous flow reactor, which offers a much shorter path length.[4]

  • Inappropriate Wavelength: The wavelength of the UV light source must be appropriate to excite the substrate without causing its decomposition. Ensure the chosen wavelength corresponds to the absorption maximum of the chromophore.

  • Quenching of the Excited State: The triplet excited state, which is often the reactive intermediate in these reactions, can be quenched by oxygen or other impurities.[5] Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: Acyclic and macrocyclic enones can undergo cis/trans isomerization upon photoexcitation, which competes with the desired cycloaddition.[6]

  • Reactor Fouling: In some cases, polymeric byproducts can coat the inside of the reactor, blocking light transmission.[7] This is a common issue in larger-scale reactions and may require periodic cleaning of the reactor.

Q2: I'm observing poor diastereoselectivity in my thermal [2+2] cycloaddition of a ketene with an alkene. How can I improve this?

A2: Poor diastereoselectivity in thermal ketene cycloadditions often points to a stepwise mechanism involving a zwitterionic intermediate. The lifetime of this intermediate allows for bond rotation, leading to a mixture of diastereomers.[8] To improve selectivity:

  • Solvent Polarity: The polarity of the solvent can stabilize the zwitterionic intermediate. Switching to a less polar solvent (e.g., from acetonitrile to toluene or hexanes) can disfavor charge separation, promoting a more concerted-like transition state and preserving the stereochemistry of the starting alkene.[8]

  • Steric Hindrance: Increasing the steric bulk on either the ketene or the alkene can favor the formation of the less sterically hindered diastereomer.[8]

  • Lewis Acid Catalysis: The addition of a Lewis acid can promote a more concerted cycloaddition pathway by coordinating to the alkene, thereby enforcing a specific geometry in the transition state.[8] Screening different Lewis acids (e.g., TiCl₄, AlCl₃) and optimizing reaction conditions is recommended.

Q3: My purification process is complicated by the presence of the photosensitizer. What are my options?

A3: The presence of a photosensitizer, while often crucial for the reaction, can indeed complicate purification, especially on a larger scale.[7] Here are a few strategies:

  • Optimize Sensitizer Loading: Use the minimum effective amount of photosensitizer. A screening study to determine the optimal loading can significantly reduce the purification burden.

  • Polymer-Supported Sensitizers: Consider using a photosensitizer that is bound to a solid support. This allows for easy removal by filtration after the reaction.

  • Alternative Purification Techniques: If chromatography is proving difficult, explore other options such as crystallization or distillation if the product is amenable. In some cases, a chemical wash to selectively remove the sensitizer might be possible.

Q4: I am struggling with regioselectivity in the cycloaddition of two different alkenes. How can I control which regioisomer is formed?

A4: Regioselectivity in [2+2] cycloadditions is governed by the electronic and steric properties of the substituents on the alkenes. Generally, the reaction favors the formation of the more stable diradical or zwitterionic intermediate. To influence the regioselectivity:

  • Electronic Effects: For thermal reactions involving ketenes, the highly electron-poor carbonyl carbon of the ketene will preferentially react with the most electron-rich atom of the alkene (ketenophile).[9]

  • Steric Effects: Bulky substituents will favor the formation of the less sterically congested regioisomer.

  • Catalysis: The use of certain catalysts, particularly Lewis acids, can influence the regiochemical outcome by altering the electronic properties of the substrates through coordination.[8]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving complex issues encountered during the scale-up synthesis of substituted cyclobutanes.

Issue 1: Inconsistent Yields and Stereoselectivity Upon Scale-Up of a Photochemical [2+2] Cycloaddition

You have a well-optimized lab-scale photochemical [2+2] cycloaddition, but upon attempting a 10-fold scale-up, you observe a significant drop in yield and a loss of diastereoselectivity.

Diagnostic Workflow

start Inconsistent Results on Scale-Up check_temp Monitor Internal Reaction Temperature start->check_temp temp_high Temperature Increased Significantly? check_temp->temp_high implement_cooling Implement More Efficient Cooling temp_high->implement_cooling Yes check_mixing Evaluate Mixing Efficiency temp_high->check_mixing No implement_cooling->check_mixing mixing_poor Is Mixing Homogeneous? check_mixing->mixing_poor improve_mixing Improve Stirring/Agitation mixing_poor->improve_mixing No check_light Assess Light Penetration mixing_poor->check_light Yes improve_mixing->check_light light_issue Potential for Incomplete Irradiation? check_light->light_issue flow_reactor Consider Continuous Flow Reactor light_issue->flow_reactor Yes optimize_conc Optimize Substrate Concentration light_issue->optimize_conc No flow_reactor->optimize_conc end Consistent Yield and Selectivity optimize_conc->end

Caption: Troubleshooting workflow for inconsistent photochemical scale-up.

Step-by-Step Troubleshooting
  • Monitor Internal Temperature: Photochemical reactions can generate significant heat. On a larger scale, inefficient heat dissipation can lead to an increase in the internal reaction temperature, which can promote side reactions and affect selectivity.

    • Action: Use a temperature probe to monitor the internal temperature of the reaction.

    • Solution: If the temperature is elevated compared to the lab-scale reaction, improve cooling by using a larger cooling bath, a cryostat, or a jacketed reactor with a circulating coolant.

  • Evaluate Mixing Efficiency: Inadequate mixing in a larger reactor can lead to "hot spots" and concentration gradients, resulting in non-uniform irradiation and inconsistent product formation.

    • Action: Visually inspect the reaction mixture for homogeneity.

    • Solution: Use a more powerful overhead stirrer or a different impeller design to ensure efficient mixing.

  • Assess Light Penetration: As the volume of the reaction increases, the path length for light to penetrate the solution becomes longer. This can result in the outer layers of the solution receiving a much higher dose of irradiation than the inner core.

    • Action: If possible, take samples from different parts of the reactor to assess conversion rates.

    • Solution: The most effective solution for this problem is often to switch to a continuous flow reactor.[4] These reactors have a very short path length, ensuring uniform irradiation of the entire reaction mixture. Alternatively, you can try diluting the reaction mixture, though this may decrease the reaction rate.

Issue 2: Poor Diastereoselectivity in the Ring-Opening of Bicyclo[1.1.0]butanes (BCBs)

The ring-opening of BCBs is a powerful method for synthesizing 1,3-difunctionalized cyclobutanes, but radical strain-release reactions are often plagued by poor diastereoselectivity.[1][3][10]

Controlling Diastereoselectivity in BCB Ring-Opening

start Poor Diastereoselectivity in BCB Ring-Opening radical_path Radical Pathway Dominating? start->radical_path polar_path Promote Polar Pathway radical_path->polar_path Yes good_dr High Diastereoselectivity Achieved radical_path->good_dr No (Already Polar) lewis_acid Introduce Lewis Acid Catalyst (e.g., AgBF4) polar_path->lewis_acid nucleophile Select Appropriate Nucleophile lewis_acid->nucleophile solvent Optimize Solvent nucleophile->solvent solvent->good_dr

Caption: Decision tree for improving diastereoselectivity in BCB ring-opening.

Strategies for Enhancement
  • Promote a Polar Mechanism: Many radical ring-opening reactions of BCBs proceed with low diastereoselectivity. Shifting the mechanism towards a more ordered, polar pathway can significantly improve the stereochemical outcome.

    • Action: Introduce a π-acid catalyst, such as AgBF₄, to promote a polar, strain-release ring-opening.[1][10] This has been shown to be highly effective for the reaction of BCBs with hydroxyarenes, affording excellent diastereoselectivity.

    • Mechanistic Insight: The silver catalyst coordinates to the BCB, facilitating a nucleophilic attack and leading to a more defined transition state, thus controlling the stereochemistry.

  • Choice of Nucleophile: The nature of the nucleophile can influence the reaction pathway.

    • Action: While strong nucleophiles like organocuprates have been used, they can also lead to poor diastereoselectivity.[1] Explore milder nucleophiles in conjunction with a suitable catalyst.

  • Simultaneous Activation: A strategy involving the simultaneous activation of the BCB by both a nucleophile and an electrophile can lead to high diastereoselectivity. This often involves the 1,2-migration of BCB-boronate complexes.[1]

Experimental Protocols
Protocol 1: General Procedure for a Scale-Up Photochemical [2+2] Cycloaddition in a Continuous Flow Reactor

This protocol is a general guideline and should be optimized for your specific reaction.

  • System Setup:

    • Assemble a continuous flow reactor system equipped with a pump, a sample loop or inlet for the reactant solution, a photoreactor coil wrapped around a UV lamp, and a back-pressure regulator. The reactor tubing should be made of a UV-transparent material like FEP.[7]

    • Ensure the UV lamp is of the appropriate wavelength for your substrate.

    • The entire system should be purged with an inert gas (e.g., nitrogen) to remove oxygen.

  • Reactant Solution Preparation:

    • Prepare a solution of your alkene(s) and photosensitizer (if required) in a suitable, degassed solvent. The concentration should be optimized to balance reaction rate with solubility and prevention of reactor fouling.

  • Reaction Execution:

    • Pump the reactant solution through the photoreactor at a controlled flow rate. The residence time in the irradiated zone is determined by the flow rate and the volume of the reactor coil.

    • Collect the product mixture at the outlet.

    • For optimization, vary the flow rate (residence time) and temperature (if the reactor is jacketed) to find the optimal conditions for conversion and selectivity.

  • Work-up and Purification:

    • Once the reaction is complete, the collected solution can be concentrated and the product purified by standard methods (e.g., chromatography, crystallization, or distillation).

Protocol 2: Diastereoselective Ring-Opening of a Bicyclo[1.1.0]butane with a Phenol using Silver Catalysis

This protocol is adapted from the work of Tang, L., et al.[10]

  • Reactant Preparation:

    • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the bicyclo[1.1.0]butane derivative (1.2 equiv.) and the phenol (1.0 equiv.) in a mixture of toluene and 1,2-dichloroethane (1:1 v/v).

  • Catalyst Addition:

    • Add AgBF₄ (2.5 mol%) to the reaction mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to 100 °C and stir for 3 hours, or until reaction completion is observed by TLC or GC-MS analysis.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,1,3-trisubstituted cyclobutane. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[10]

Data Summary

The following table summarizes typical challenges and recommended solutions for the scale-up synthesis of substituted cyclobutanes.

ChallengeCommon Cause(s)Recommended Solution(s)
Low Yield Inefficient irradiation, side reactions, reactor foulingUse a continuous flow reactor, optimize wavelength and concentration, degas solvent[4][7]
Poor Diastereoselectivity Stepwise reaction mechanism, insufficient steric/electronic differentiationChange solvent polarity, use bulky substituents, employ Lewis acid or chiral catalysts[1][8]
Poor Regioselectivity Similar steric/electronic properties of substituentsUtilize substrates with greater electronic differentiation, employ catalytic methods to control selectivity[9]
Purification Difficulties Catalyst/sensitizer residue, separation of stereoisomersUse polymer-supported reagents, optimize loading, explore crystallization or distillation[7]
Inconsistent Results on Scale-Up Poor heat transfer, inefficient mixing, incomplete irradiationImprove cooling and agitation, switch to a continuous flow reactor[4]

References

  • Studies Toward the Scaling of Gas‐Liquid Photocycloadditions. ResearchGate. Available at: [Link]

  • Scale-up synthesis and synthetic transformations. ResearchGate. Available at: [Link]

  • Cyclobutane Synthesis. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC, NIH. Available at: [Link]

  • C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. PubMed Central. Available at: [Link]

  • C(sp2)–H Cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. ResearchGate. Available at: [Link]

  • Cyclobutane Synthesis and Fragmentation. A Cascade Route to the Lycopodium Alkaloid (-)-Huperzine A. PubMed. Available at: [Link]

  • Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. NIH. Available at: [Link]

  • Ring-Fused Cyclobutanes via Cycloisomerization of Alkylidenecyclopropane Acylsilanes. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab, Scripps Research. Available at: [Link]

  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

  • Development of a Multi Kilogram-Scale, Tandem Cyclopropanation Ring-Expansion Reaction En Route to Hedgehog Antagonist IPI-926. ResearchGate. Available at: [Link]

  • Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. Semantic Scholar. Available at: [Link]

  • Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. ACS Publications. Available at: [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC, NIH. Available at: [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. Available at: [Link]

  • Woodward–Hoffmann rules. Wikipedia. Available at: [Link]

  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. ResearchGate. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC, PubMed Central. Available at: [Link]

  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. NIH. Available at: [Link]

  • [2+2] Photo-Cycloadditions for Polymer Modification and Surface Decoration. ResearchGate. Available at: [Link]

  • Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. MDPI. Available at: [Link]

  • Thermal [2+2] cycloaddition reactions. YouTube. Available at: [Link]

  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. Available at: [Link]

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  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

  • Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. ResearchGate. Available at: [Link]

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Technical Support Center: Safe Handling and Disposal of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals working with brominated organic compounds. Moving beyond a simple checklist, this document delves into the causality behind safety protocols and provides robust, self-validating systems for handling, spill management, and disposal.

Section 1: Frequently Asked Questions - Core Safety Principles

This section addresses the foundational knowledge required before commencing any work with brominated organic compounds.

Question: What are the primary hazards associated with brominated organic compounds?

Answer: Brominated organic compounds represent a diverse class of chemicals with a wide spectrum of potential hazards. It is crucial to consult the Safety Data Sheet (SDS) for each specific compound. However, the class is generally associated with several key risks:

  • Health Toxicity: Many brominated compounds, particularly brominated flame retardants (BFRs), are linked to adverse health effects. Exposure can lead to endocrine disruption, neurobehavioral and developmental disorders, and potential reproductive health issues[1][2]. Some compounds are known or suspected carcinogens and mutagens, such as the well-known intercalating agent Ethidium Bromide[3]. Acute exposure to volatile compounds can cause severe respiratory tract irritation, dizziness, and headaches[4][5].

  • Reactivity: While many organic bromides are stable, some can be highly reactive. Elemental bromine, often used in bromination reactions, is a strong oxidizing agent that reacts violently with combustible materials, reducing agents, and many metals[5][6]. The reactivity of specific compounds can be influenced by their functional groups; for instance, alkenes readily undergo electrophilic addition with bromine[7].

  • Environmental Hazards: Brominated compounds can be persistent in the environment and bioaccumulate in food chains[8]. Many are classified as toxic to aquatic life[6][9]. Due to these risks, their disposal is strictly regulated by agencies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10].

Question: What are the essential engineering controls for working with these compounds?

Answer: The primary engineering control is to minimize exposure by preventing the escape of vapors, aerosols, or dusts into the laboratory environment.

  • Chemical Fume Hood: All procedures involving the handling of brominated organic compounds—including weighing, solution preparation, and reaction quenching—must be conducted in a properly functioning and certified chemical fume hood[11][12]. The sash should be kept as low as possible to maximize airflow and provide a physical barrier[12].

  • Ventilation: Adequate general laboratory ventilation is necessary to support the function of fume hoods and to dilute any fugitive emissions. Dedicated storage cabinets for corrosive or volatile chemicals should also be ventilated[6].

Question: What Personal Protective Equipment (PPE) is mandatory?

Answer: A comprehensive PPE strategy is critical to prevent skin, eye, and respiratory exposure.[13] The following table summarizes the minimum required PPE. Always consult the specific SDS for additional requirements.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant[11]Protects against chemical splashes and airborne particles.
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing, such as when working with larger volumes or highly corrosive reagents like elemental bromine.[9]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact with many brominated organics.[11][13] For prolonged contact or work with aggressive reagents like liquid bromine, fluorinated rubber or neoprene gloves are recommended.[12][14] Always check the manufacturer's resistance guide.Prevents direct skin contact with the chemical.
Body Protection Flame-Resistant Laboratory CoatNomex® or 100% cotton is recommended.[11]Protects skin and personal clothing from contamination. Must be fully buttoned.[11]
Full-Length Pants & Closed-Toe ShoesMade of non-porous material.Protects lower body and feet from spills and falling objects.[11]
Respiratory Protection NIOSH-Approved RespiratorRequired when engineering controls are insufficient or during large spill clean-up. The type of cartridge depends on the specific compound and concentration.[4][5]Prevents inhalation of toxic vapors, dusts, or aerosols.

Question: How should I properly store brominated organic compounds?

Answer: Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.

  • Segregation: Store brominated compounds away from incompatible materials. Key incompatibilities include strong oxidizing agents, strong bases, and reactive metals like aluminum, sodium, and potassium[4][6][12]. For example, elemental bromine should be stored in a dedicated corrosives cabinet away from all organic materials[12].

  • Containers: Ensure compounds are stored in tightly sealed, appropriate containers. Bromine and its solutions can attack some plastics and rubbers, so glass or other resistant containers are necessary[6][15].

  • Environment: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources, which can cause degradation or pressure buildup[6][12].

Section 2: Troubleshooting Guide - Experimental Workflows

This section provides step-by-step guidance for specific laboratory procedures and addresses common issues.

Scenario 1: Handling Solid Compounds

Question: I need to weigh a powdered brominated compound. What precautions should I take to avoid generating dust?

Answer: Inhalation of fine powders is a primary route of exposure. The causality behind this protocol is to contain all particulates within an engineering control.

Step-by-Step Protocol: Weighing Potent Solids

  • Preparation: Don all required PPE (gloves, goggles, lab coat). Cover the work surface inside the chemical fume hood with disposable bench paper[11].

  • Containment: Perform all weighing activities inside the fume hood.

  • Technique: Use a micro-spatula to carefully transfer the solid. Avoid dropping the powder from a height. Use anti-static weigh paper or a tared glass container to minimize electrostatic dispersal[11].

  • Transfer: To add the solid to a solvent, gently tap the weigh paper or spatula against the inner rim of the destination flask to dislodge the powder without creating airborne dust.

  • Cleanup: Immediately after weighing, carefully fold the weigh paper and dispose of it in the appropriate solid hazardous waste container. Wipe down the spatula and any affected surfaces with a damp cloth to collect residual powder, disposing of the wipe in the same waste container.

Scenario 2: Spill Management

Question: I've had a small spill (<100 mL) of a brominated organic solution inside the chemical fume hood. What do I do?

Answer: The immediate priority is to contain the spill and prevent exposure to vapors. The following protocol ensures a safe and effective response.

Step-by-Step Protocol: Small Spill Cleanup (in Fume Hood)

  • Alert & Secure: Alert nearby personnel. Ensure the fume hood sash is in the lowest practical position. Do not turn off the fume hood.

  • Assess: Confirm the identity of the spilled material and consult its SDS for specific hazards.

  • PPE: Don appropriate PPE, including double gloves (nitrile or neoprene), safety goggles, and a lab coat[15].

  • Neutralize (if applicable): If the spill involves elemental bromine, cover it with a 5-10% solution of sodium thiosulfate to neutralize it before absorption[16][17].

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, kitty litter, or commercial spill pads)[9][15][16]. Do not use combustible materials like paper towels for strong oxidizers[6].

  • Collect: Once the liquid is fully absorbed, carefully sweep the material into a dustpan and place it into a designated, labeled hazardous waste container[15][16].

  • Decontaminate: Wipe the spill area with soap and water or another appropriate decontamination solution as indicated by the SDS[12][16].

  • Dispose: Place all contaminated materials (absorbent, gloves, wipes) into a sealed, labeled hazardous waste bag or container.

SmallSpillWorkflow start Small Spill (<100mL) in Fume Hood alert Alert Personnel Lower Sash start->alert ppe Don Appropriate PPE (Double Gloves, Goggles) alert->ppe assess Is it Elemental Bromine? ppe->assess neutralize Cover with 5-10% Sodium Thiosulfate assess->neutralize Yes absorb Cover with Inert Absorbent Material assess->absorb No neutralize->absorb collect Collect Absorbed Material into Waste Container absorb->collect decon Decontaminate Surface (Soap & Water) collect->decon dispose Dispose of all Contaminated Items as Hazardous Waste decon->dispose end Cleanup Complete dispose->end

Diagram: Small spill response workflow.

Question: There has been a large spill outside the fume hood. What is the emergency procedure?

Answer: A large spill outside of primary containment is a serious emergency requiring immediate evacuation and professional response.

Step-by-Step Emergency Protocol: Large Spill

  • EVACUATE: Immediately alert everyone in the area to evacuate. If safe to do so, close the doors to the laboratory to contain the vapors[16].

  • CALL FOR HELP: From a safe location, call your institution's emergency number (e.g., 911) and the Environmental Health & Safety (EHS) department[15][16].

  • REPORT: Provide the following information: your name and location, the chemical name, the estimated quantity spilled, and any known injuries.

  • SECURE: Prevent others from entering the contaminated area until the emergency response team arrives.

  • ASSIST: If someone has been exposed, move them to fresh air and begin first aid. If skin or eye contact occurred, flush with copious amounts of water for at least 15 minutes at an emergency eyewash or shower[12][15]. Remove contaminated clothing.

Do NOT attempt to clean up a large spill yourself unless you are specifically trained and equipped as part of an emergency response team [15].

Section 3: FAQs - Waste Management & Disposal

Proper disposal is a legal and ethical requirement to protect human health and the environment.

Question: How do I classify my brominated organic waste?

Answer: In nearly all cases, brominated organic waste is classified as hazardous waste. The EPA regulates halogenated organic compounds (HOCs) under RCRA[10]. Specific production processes for chemicals like methyl bromide and ethylene dibromide generate listed hazardous wastes (e.g., K131, K132, K117, K118)[10]. For laboratory-generated waste, it will typically be classified as a characteristic hazardous waste due to toxicity or other properties. A list of regulated halogenated organic compounds can be found in the Code of Federal Regulations[18]. Always consult your institution's EHS department for specific classification guidance.

Question: What are the proper procedures for collecting and labeling waste in the lab?

Answer: The goal of this procedure is to ensure waste is safely contained, accurately identified, and segregated to prevent dangerous reactions.

Step-by-Step Protocol: Waste Accumulation

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid. For many brominated organic solvents, this will be a glass or Teflon-coated container[6]. The container must be in good condition.

  • Labeling: Attach a hazardous waste label to the container before adding any waste[15]. Fill out the label completely, listing all chemical constituents and their approximate percentages.

  • Segregation: Keep brominated organic waste separate from other waste streams, especially incompatible ones like strong acids or oxidizers.

  • Accumulation: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area, which should be in secondary containment to catch any potential leaks[6].

  • Disposal Request: Once the container is full, submit a waste pickup request through your institution's EHS department.

WasteDisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS / Professional Disposal start Generate Brominated Organic Waste container Select Compatible Waste Container start->container labeling Attach & Complete Hazardous Waste Label container->labeling add_waste Add Waste to Container (Keep Closed When Not in Use) labeling->add_waste storage Store in Secondary Containment in Satellite Accumulation Area add_waste->storage full Container Full? storage->full full->add_waste No pickup Request EHS Waste Pickup full->pickup Yes transport Transport to Central Waste Facility pickup->transport consolidation Consolidation & Final Classification transport->consolidation disposal Transport to Licensed TSDF for Final Disposal (e.g., Incineration) consolidation->disposal end Waste Destroyed disposal->end

Diagram: Waste segregation and disposal workflow.

Question: Can I dispose of any brominated compounds down the sink?

Answer: No. As a rule, brominated hydrocarbons and most brominated organic compounds are prohibited from sink or sewer disposal[19]. These compounds can be toxic to aquatic organisms and may not be effectively removed by wastewater treatment plants. Only dispose of chemicals down the drain if they are explicitly permitted by your institution's EHS department, which is extremely rare for this chemical class.

Section 4: Data Tables for Quick Reference

Occupational Exposure Limits for Representative Bromine-Containing Chemicals

ChemicalCAS No.OSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)ACGIH TLV (8-hr TWA)IDLH
Bromine 7726-95-60.1 ppm[14][20]0.1 ppm[14][20]0.1 ppm[14][20]3 ppm[14][20]
Methyl Bromide 74-83-920 ppm (Ceiling)Potential Occupational Carcinogen[21]1 ppm250 ppm[21]

TWA = Time-Weighted Average, STEL = Short-Term Exposure Limit, IDLH = Immediately Dangerous to Life or Health

References

  • Kim, Y., et al. (2014).
  • ScienceDirect Collection. (n.d.).
  • BenchChem. (2025). Personal protective equipment for handling 3-Acetyl-6-bromoquinolin-4(1H)-one. BenchChem.
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  • Centers for Disease Control and Prevention. (n.d.). Bromine - NIOSH Pocket Guide to Chemical Hazards. CDC.
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  • Birnbaum, L. S. (2019). Human Health Effects of Brominated Flame Retardants.
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Preventing side reactions in the bromination of cyclobutane precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of brominated cyclobutane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side reactions during the bromination of cyclobutane precursors. Here, we address common issues in a practical question-and-answer format, grounded in mechanistic principles to provide robust and reliable solutions.

Frequently Asked Questions (FAQs): General Overview

Q1: What are the primary strategies for synthesizing bromocyclobutanes, and what dictates the best approach?

The optimal strategy for introducing a bromine atom onto a cyclobutane scaffold depends entirely on the available starting material, or "precursor." The three most common precursors and their associated bromination methods are:

  • Cyclobutane (or substituted cyclobutanes): For precursors that already contain the cyclobutane ring, free-radical substitution is the most direct method. This involves replacing a C-H bond with a C-Br bond.

  • Cyclobutanecarboxylic Acid: When starting with the corresponding carboxylic acid, the Hunsdiecker reaction (or its modifications) is employed. This is a decarboxylative halogenation, resulting in a bromide with one less carbon than the starting acid.[1]

  • Cyclopropylcarbinol (or related systems): These precursors undergo rearrangement upon treatment with hydrobromic acid (HBr) . The inherent strain in the cyclopropylcarbinyl cation intermediate drives a ring-expansion to form a mixture of cyclobutane and homoallylic bromides.[2]

The choice of precursor is often dictated by commercial availability, cost, and the desired substitution pattern on the final molecule.

Q2: I'm planning a cyclobutane bromination. What are the most critical side reactions to anticipate across different methods?

While each method has unique challenges, the most prevalent and disruptive side reactions are:

  • Ring Expansion: This is the single most common problem when dealing with reactions that generate a positive charge or radical adjacent to the cyclobutane ring (e.g., from cyclopropylcarbinol precursors). The significant relief of ring strain (approx. 26 kcal/mol) provides a powerful thermodynamic driving force for rearrangement to a more stable cyclopentyl system.[3][4]

  • Polybromination: In free-radical reactions, the desired monobrominated product can itself react further to yield dibromo- and other polybrominated species, complicating purification and reducing the yield of the target molecule.[5]

  • Lack of Regioselectivity: When substituted cyclobutanes are used as substrates for free-radical bromination, a mixture of isomeric products can be formed if there are multiple, chemically distinct C-H bonds.

  • Elimination Reactions: Under certain conditions, particularly with the use of strong bases or high temperatures, the desired bromocyclobutane product can undergo elimination to form cyclobutene.[6][7]

Below, we provide detailed troubleshooting guides for the most common issues encountered with each specific synthetic method.

Troubleshooting Guide 1: Free-Radical Bromination of Cyclobutanes

This method is ideal for converting an existing cyclobutane C-H bond to a C-Br bond, typically using N-Bromosuccinimide (NBS) or elemental bromine (Br₂) with light (hν) or radical initiator (e.g., AIBN).

Q3: My reaction is producing significant amounts of dibromo- and tribromocyclobutane. How can I favor monobromination?

Cause: This issue, known as polybromination, arises when the concentration of the brominating agent (Br₂ or NBS) is too high relative to the cyclobutane substrate. The initially formed bromocyclobutane successfully competes with the starting material for the remaining brominating agent.

Solution: Control the Stoichiometry and Substrate Concentration.

The most effective way to ensure monohalogenation is to use a large excess of the hydrocarbon substrate. This ensures that a bromine radical is statistically more likely to encounter a molecule of the starting material rather than the product.

Recommended Protocol: High-Selectivity Monobromination of Cyclobutane

  • Setup: In a photochemically appropriate flask (e.g., quartz or borosilicate glass) equipped with a reflux condenser and a magnetic stirrer, add cyclobutane (5.0 eq).

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of AIBN (0.02 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp (a standard 254 nm source is sufficient).

  • Monitoring: Monitor the reaction by GC-MS. The reaction is complete when the NBS (a solid) has been fully converted to succinimide (which is also a solid but has a different density and appearance).

  • Workup: Cool the reaction mixture, filter off the succinimide, wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via fractional distillation to isolate the pure bromocyclobutane.[8]

ParameterRecommendation for MonobrominationRationale
Cyclobutane:NBS Ratio ≥ 5:1Increases the statistical probability of brominating the starting material over the product.
Solvent Inert, non-polar (e.g., CCl₄, cyclohexane)Prevents participation of the solvent in the reaction.
Initiator Light (hν) or AIBNInitiates the radical chain reaction efficiently.[9]
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Q4: Is ring-opening a significant risk during the free-radical bromination of a simple cyclobutane?

Cause: Ring strain makes cyclobutane susceptible to ring-opening reactions. However, this is a much greater concern for highly strained systems like bicyclo[1.1.0]butane or when a reactive intermediate (cation or radical) is formed adjacent to the ring.

Answer: For a standard, unsubstituted cyclobutane, free-radical bromination proceeds via substitution and does not typically cause ring-opening. The reaction mechanism involves the abstraction of a hydrogen atom to form a secondary cyclobutyl radical, which is relatively stable and reacts with Br₂ to give the product.[8]

In contrast, highly strained systems like bicyclo[1.1.0]butane will readily undergo ring-opening via addition of bromine across the central C-C bond to yield 1,3-dibromocyclobutane, as this pathway provides a significant release of strain energy.[8]

Workflow: Selecting Bromination Strategy Start Identify Precursor Substrate1 Cyclobutane / Substituted Cyclobutane Start->Substrate1 Substrate2 Cyclobutanecarboxylic Acid Start->Substrate2 Substrate3 Cyclopropylcarbinol Start->Substrate3 Method1 Free-Radical Bromination (NBS, Br₂/hν) Substrate1->Method1 Method2 Hunsdiecker Reaction Substrate2->Method2 Method3 Acid-catalyzed Rearrangement (HBr) Substrate3->Method3 Issue1 Side Reaction: Polybromination / Isomers Method1->Issue1 Issue2 Side Reaction: Low Yield / Ester Formation Method2->Issue2 Issue3 Side Reaction: Ring Expansion to Cyclopentane Method3->Issue3 Solution1 Use excess substrate; Control temperature Issue1->Solution1 Troubleshoot Solution2 Use pure, dry silver salt; Control stoichiometry Issue2->Solution2 Troubleshoot Solution3 Use non-polar solvent; Low temperature Issue3->Solution3 Troubleshoot Mechanism: Cyclopropylcarbinyl Cation Rearrangements cluster_main Desired Pathway cluster_side Side Reaction Pathway (Ring Expansion) A Cyclopropylcarbinol B Cyclopropylcarbinyl Cation (Primary) A->B +H⁺, -H₂O C Bromomethylcyclopropane B->C +Br⁻ D Cyclobutyl Cation (Secondary) B->D Rearrangement F 4-Bromo-1-butene B->F Ring Opening E Bromocyclobutane D->E +Br⁻ G Cyclopentyl Cation (Secondary) D->G 1,2-Hydride Shift (Irreversible) H Cyclopentyl Bromide (Thermodynamic Product) G->H +Br⁻

Caption: Competing pathways in the acid-catalyzed bromination of cyclopropylcarbinol.

Troubleshooting Guide 3: Hunsdiecker Reaction of Cyclobutanecarboxylic Acid

The Hunsdiecker reaction is a powerful method for converting carboxylic acids to bromides with the loss of one carbon atom as CO₂. [10]

Q6: My Hunsdiecker reaction has a very low and inconsistent yield. What are the most likely causes of failure?

Cause: The Hunsdiecker reaction is notoriously sensitive to reaction conditions, particularly the quality of the silver carboxylate salt. The presence of water or impurities can severely inhibit the reaction.

Solution: Meticulous Preparation and Execution.

  • Purity of the Silver Salt: The silver cyclobutanecarboxylate salt must be pure and, most importantly, completely dry. It should be prepared by reacting the carboxylic acid with silver oxide (Ag₂O) and then dried under high vacuum for several hours before use. [11]2. Solvent: The solvent, typically CCl₄, must be anhydrous. Use a freshly distilled or sealed bottle of anhydrous solvent.

  • Light: The reaction is a radical chain reaction and should be protected from ambient light to prevent uncontrolled side reactions. Wrap the reaction flask in aluminum foil.

Alternative Protocol: The Cristol-Firth Modification

If preparing and handling the dry silver salt proves too difficult, consider the Cristol-Firth modification. This procedure generates the key intermediate in situ from the free carboxylic acid using mercuric oxide (HgO) and elemental bromine. [11] Experimental Protocol: Cristol-Firth Modification

  • Setup: To a flask wrapped in foil and containing a stirred suspension of red mercuric oxide (HgO, 0.55 eq) in anhydrous CCl₄, add the cyclobutanecarboxylic acid (1.0 eq).

  • Reaction: Heat the mixture to a gentle reflux. Add a solution of bromine (Br₂, 1.05 eq) in CCl₄ dropwise over 1 hour.

  • Completion: Continue refluxing for an additional 2-3 hours until the evolution of CO₂ ceases and the red color of the HgO has been discharged.

  • Workup: Cool the reaction, filter off the mercuric bromide salts, and wash the filtrate sequentially with 10% aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous CaCl₂, filter, and purify by distillation.

This modification often provides more reproducible yields as it bypasses the need to isolate the sensitive silver salt.

References

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  • [Pharmaguideline] (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. Available at: [Link]

  • [Filo] (2025). Cyclobutane reacts with bromine to give bromocyclobutane, but bicyclobutane.... Filo. Available at: [Link]

  • [Master Organic Chemistry] (2025). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry. Available at: [Link]

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  • [Google Patents] (n.d.). CN101209953A - Applied synthesis method for bromocyclobutane. Google Patents.
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  • [ResearchGate] (2025). On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide. ResearchGate. Available at: [Link]

  • [Chemistry Stack Exchange] (2018). Is rearrangement possible in cyclic bromonium ion?. Chemistry Stack Exchange. Available at: [Link]

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Sources

Technical Support Center: Troubleshooting Low Yields in Methyl 3-bromocyclobutane-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding reactions with methyl 3-bromocyclobutane-1-carboxylate. The unique structural and electronic properties of this strained carbocycle present specific challenges that can lead to low yields if not properly managed. This guide offers insights into the underlying chemical principles to help you optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

Low yields in reactions involving this compound often stem from competing reaction pathways and the inherent strain of the cyclobutane ring.[1][2] The following table outlines common problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solutions & Explanations
Low yield of desired substitution product; significant amount of elimination byproduct. Strongly basic nucleophile: Many strong nucleophiles are also strong bases, promoting E2 elimination over SN2 substitution.- Use a less basic nucleophile: For example, if using an alkoxide, consider switching to an amine or an azide.[3] - Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor the SN2 pathway. - Choose a polar aprotic solvent: Solvents like DMSO, DMF, or acetonitrile favor SN2 reactions by solvating the cation of the nucleophile salt without strongly solvating the anionic nucleophile.
Low yield of desired substitution product; starting material recovered. Poor nucleophile: The nucleophile may not be strong enough to displace the bromide from the sterically hindered cyclobutane ring.- Increase the nucleophilicity: If possible, switch to a more potent nucleophile. - Increase the reaction temperature: This will increase the reaction rate, but be mindful of promoting elimination. - Use a catalyst: For certain nucleophiles, a phase-transfer catalyst can be effective.
Formation of unexpected ring-opened products. Harsh reaction conditions: High temperatures or strongly acidic/basic conditions can promote the cleavage of the strained cyclobutane ring.- Screen for milder reaction conditions: Lower the temperature and use less aggressive reagents. - Consider Lewis acid catalysis for specific transformations: In some cases, a Lewis acid can activate the substrate towards a desired pathway without causing indiscriminate ring opening.[4][5][6][7][8]
Low yield in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Catalyst deactivation: The palladium catalyst can be sensitive to air and impurities. Side reactions: Homocoupling of the coupling partners or protodeboronation (in Suzuki reactions) can consume starting materials.[9]- Ensure inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen). - Use high-purity reagents: Impurities can poison the catalyst. - Optimize ligand and base: For challenging substrates like secondary bromides, the choice of phosphine ligand and base is critical. Bulky, electron-rich ligands are often beneficial.[1] - For Suzuki reactions: Use anhydrous conditions and consider using a milder base (e.g., K₃PO₄ or CsF) to minimize protodeboronation.
Hydrolysis of the methyl ester. Presence of water under acidic or basic conditions: The ester functional group is susceptible to hydrolysis.- Use anhydrous solvents and reagents: Dry all solvents and reagents before use. - If aqueous workup is necessary: Perform it quickly and at low temperatures. Neutralize any acidic or basic conditions as soon as possible.
Complex mixture of products that is difficult to purify. Multiple competing reactions: A combination of substitution, elimination, and/or ring-opening is occurring.- Perform small-scale screening: Systematically vary the reaction parameters (temperature, solvent, base/nucleophile, concentration) to find conditions that favor the desired product. - Utilize advanced purification techniques: If a clean reaction is not achievable, consider preparative HPLC or other high-resolution chromatographic methods for separation.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a nucleophilic substitution on this compound with an amine. Why am I getting a low yield of the desired product and a significant amount of an alkene byproduct?

A1: This is a classic case of competing SN2 (substitution) and E2 (elimination) reactions. Amines can act as both nucleophiles and bases. The secondary nature of the bromide on the cyclobutane ring makes it susceptible to both pathways.

  • Expertise & Experience: The puckered nature of the cyclobutane ring can influence the dihedral angle between the proton on the adjacent carbon and the leaving group, which is a key factor in the rate of E2 elimination.

  • Trustworthiness: To favor the desired SN2 product, you should aim to maximize the nucleophilicity of the amine while minimizing its basicity. Using a less sterically hindered amine can also favor substitution. Lowering the reaction temperature is a crucial first step, as elimination reactions typically have a higher activation energy. Switching to a polar aprotic solvent like DMF or acetonitrile can also help by solvating the counter-ion of the amine salt (if applicable) and leaving the amine more "naked" and nucleophilic.

Q2: My Suzuki coupling reaction with this compound and an arylboronic acid is giving me a low yield of the cross-coupled product, and I see a lot of the debrominated starting material and homocoupled boronic acid.

A2: Low yields in Suzuki couplings with challenging substrates like this are often due to a combination of catalyst deactivation and side reactions.

  • Expertise & Experience: The oxidative addition of the palladium(0) catalyst to the C-Br bond of your cyclobutane derivative can be slow due to steric hindrance. This provides more time for side reactions to occur.

  • Trustworthiness:

    • Protodeboronation: The replacement of the boronic acid group with a hydrogen from a proton source (like water or even the solvent) is a common problem, especially with electron-deficient boronic acids. To mitigate this, ensure your reaction is scrupulously anhydrous and consider using a milder base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).

    • Homocoupling: The formation of a biaryl from two molecules of your boronic acid is often promoted by the presence of oxygen. It is critical to thoroughly degas your solvent and maintain a strict inert atmosphere throughout the reaction.

    • Catalyst System: Consider using a more active catalyst system. Often, a combination of a palladium(II) precatalyst (like Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (such as SPhos or XPhos) can improve the rate of the desired cross-coupling reaction.

Q3: I am concerned about potential ring-opening of the cyclobutane ring during my reaction. Under what conditions is this most likely to occur?

A3: The inherent ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it thermodynamically susceptible to ring-opening reactions, although there is a kinetic barrier.[2]

  • Expertise & Experience: Ring-opening is more likely under conditions that can generate a carbocation or a carbanion on the cyclobutane ring, or through radical pathways.

  • Trustworthiness:

    • Strongly acidic or basic conditions at elevated temperatures: These conditions can promote ring-opening. For example, treatment with a very strong base could potentially lead to deprotonation and subsequent ring cleavage.

    • Reactions involving carbocation intermediates: If your reaction proceeds through an SN1 or E1 pathway (which is less likely with a secondary bromide unless a very polar, protic solvent is used with a weak nucleophile/base), the resulting cyclobutyl cation could rearrange to a more stable, open-chain species.

    • Certain organometallic reagents: Strong nucleophiles like some Grignard reagents or organolithiums can potentially induce ring-opening, especially at higher temperatures.[10][11][12][13]

To avoid ring-opening, it is generally best to use the mildest possible reaction conditions that still allow for the desired transformation to occur in a reasonable timeframe.

Q4: Does the cis/trans stereochemistry of the starting this compound matter for my reaction?

A4: Yes, the stereochemistry can have a significant impact on both the reaction rate and the product distribution.

  • Expertise & Experience: The relative orientation of the bromine and the ester group will affect the steric environment around the reaction center and can influence the preferred conformation of the cyclobutane ring.

  • Trustworthiness:

    • For SN2 reactions: The accessibility of the carbon-bromine bond to the incoming nucleophile may differ between the cis and trans isomers, potentially leading to different reaction rates.

    • For E2 reactions: The E2 mechanism has a strict stereochemical requirement for the proton being abstracted and the leaving group to be in an anti-periplanar arrangement. The ability of the cis and trans isomers to adopt this conformation will directly impact the rate of elimination. You may find that one isomer undergoes elimination more readily than the other.

It is highly recommended to either start with a single, pure stereoisomer or to carefully analyze the product mixture to understand how each isomer is reacting.

Visualizations

Competing SN2 and E2 Pathways

G cluster_0 Reaction Pathways cluster_1 SN2 Pathway cluster_2 E2 Pathway start This compound + Nu:/Base- sn2_product Substitution Product start->sn2_product Good Nucleophile Weak Base Polar Aprotic Solvent e2_product Elimination Product start->e2_product Strong, Sterically Hindered Base Higher Temperature

Caption: Competing SN2 and E2 reaction pathways for this compound.

General Workflow for Troubleshooting Low Yields

G start Low Yield Observed check_reagents Verify Reagent Purity and Inert Atmosphere start->check_reagents analyze_byproducts Identify Byproducts (e.g., via GC-MS, NMR) check_reagents->analyze_byproducts optimize_temp Optimize Temperature analyze_byproducts->optimize_temp optimize_solvent Optimize Solvent analyze_byproducts->optimize_solvent optimize_reagent Optimize Nucleophile/Base/ Ligand analyze_byproducts->optimize_reagent purification Develop Purification Strategy optimize_temp->purification optimize_solvent->purification optimize_reagent->purification success Improved Yield purification->success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Experimental Protocols

General Procedure for Nucleophilic Substitution with Sodium Azide (SN2)
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add sodium azide (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • If the reaction is slow, gently warm the mixture to 40-50 °C.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution and follow all safety protocols.[3]

General Procedure for a Suzuki Cross-Coupling Reaction
  • To an oven-dried flask, add the arylboronic acid (1.2 eq), a suitable base (e.g., K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq), and the phosphine ligand (e.g., SPhos, 0.04 eq).

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.2 M solution with respect to the bromide).

  • Add this compound (1.0 eq) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

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  • Waser, J. et al. (2024). Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes. Chemical Science, 15, 8354-8359. [Link]

  • Tobrman, T. et al. (2018). Transition-Metal-Free Ring-Opening Reaction of 2-Halocyclobutanols through Ring Contraction. The Journal of Organic Chemistry, 83(15), 8348-8357. [Link]

  • Gutekunst, W. R., & Baran, P. S. (2013). Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. Journal of the American Chemical Society, 135(33), 12281–12284. [Link]

  • Wong, H. N. C. et al. (1993). Chemistry of methylenecyclobutane. Journal of the Chinese Chemical Society, 40(3), 221-230. [Link]

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Technical Support Center: Characterization of Impirities in Methyl 3-bromocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 3-bromocyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the characterization of impurities in this critical building block. As a key intermediate in the synthesis of various pharmaceutical agents, ensuring its purity is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to confidently identify and quantify impurities in your samples.

Part 1: Understanding the Impurity Landscape

The first step in effective troubleshooting is to understand the potential sources and identities of impurities. For this compound, impurities can arise from the synthetic route, subsequent degradation, or the inherent stereochemistry of the molecule.

Typical Synthetic Pathway and Potential Byproducts

A common synthetic route to this compound involves a multi-step process that can introduce several potential impurities. Understanding this pathway is crucial for anticipating and identifying these unwanted components.

Synthesis_Pathway cluster_impurities Potential Impurities 3-Oxocyclobutane-1-carboxylic Acid 3-Oxocyclobutane-1-carboxylic Acid Methyl 3-oxocyclobutane-1-carboxylate Methyl 3-oxocyclobutane-1-carboxylate 3-Oxocyclobutane-1-carboxylic Acid->Methyl 3-oxocyclobutane-1-carboxylate Esterification (e.g., MeOH, H+) Methyl 3-hydroxycyclobutane-1-carboxylate (cis/trans) Methyl 3-hydroxycyclobutane-1-carboxylate (cis/trans) Methyl 3-oxocyclobutane-1-carboxylate->Methyl 3-hydroxycyclobutane-1-carboxylate (cis/trans) Reduction (e.g., NaBH4) This compound (cis/trans) This compound (cis/trans) Methyl 3-hydroxycyclobutane-1-carboxylate (cis/trans)->this compound (cis/trans) Bromination (e.g., Appel Reaction: PPh3, CBr4) Triphenylphosphine Oxide Triphenylphosphine Oxide This compound (cis/trans)->Triphenylphosphine Oxide Byproduct Unreacted Brominating Agent Unreacted Brominating Agent This compound (cis/trans)->Unreacted Brominating Agent Residual Solvent Residues Solvent Residues This compound (cis/trans)->Solvent Residues Residual

Caption: Synthetic pathway of this compound and associated impurities.

Table 1: Common Process-Related Impurities

Impurity NameStructureOriginPotential Impact
Methyl 3-oxocyclobutane-1-carboxylateC₆H₈O₃Incomplete reduction of the ketone precursor.May lead to the formation of undesired downstream products.
Methyl 3-hydroxycyclobutane-1-carboxylateC₆H₁₀O₃Incomplete bromination of the alcohol intermediate.Can interfere with subsequent reactions where the bromide is the reactive site.
Triphenylphosphine oxideC₁₈H₁₅POA common byproduct of the Appel reaction.[1][2]Can complicate purification and may have its own toxicological profile.
Unreacted Brominating Reagent (e.g., CBr₄)CBr₄Excess reagent used to drive the bromination to completion.Toxic and can interfere with analytical instrumentation.
Solvent ResiduesVariesUsed throughout the synthesis and purification steps.Must be controlled to meet regulatory limits (e.g., ICH guidelines).
Isomeric Impurities: The Cis/Trans Challenge

This compound exists as a mixture of cis and trans isomers.[3] Depending on the downstream application, one isomer may be preferred, rendering the other an impurity. The ratio of these isomers is often dictated by the stereoselectivity of the reduction and bromination steps. Complete separation and characterization of both isomers are therefore essential.

Degradation Impurities

Brominated organic compounds can be susceptible to degradation, particularly hydrolysis or elimination reactions, which can be influenced by storage conditions (e.g., temperature, humidity, and light) and the presence of nucleophiles or bases.[4][5]

Table 2: Potential Degradation Products

Impurity NameStructureFormation Pathway
Methyl 3-hydroxycyclobutane-1-carboxylateC₆H₁₀O₃Hydrolysis of the bromide.
Methyl cyclobut-2-ene-1-carboxylateC₆H₈O₂Elimination of HBr.

Part 2: Analytical Troubleshooting Guides

This section provides practical guidance for troubleshooting common issues encountered during the analysis of this compound samples by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FAQ: GC-MS Analysis

Q1: I am seeing broad or tailing peaks for my main component. What could be the cause?

A1: Peak tailing in GC-MS for a compound like this compound can stem from several factors:

  • Active Sites in the System: The analyte may be interacting with active sites in the injector liner, column, or even the MS source.

    • Troubleshooting:

      • Injector Liner: Use a deactivated liner (e.g., silylated). If you suspect contamination, replace the liner.

      • Column: Ensure you are using a column suitable for polar and potentially labile compounds. A low-polarity phase with good deactivation is recommended. If the column is old, consider trimming the first few centimeters from the inlet side or replacing it entirely.

      • MS Source: If the source is dirty, it can lead to peak tailing. Follow the manufacturer's instructions for source cleaning.

  • Improper Injection Parameters: A slow injection or an inappropriate injector temperature can lead to band broadening.

    • Troubleshooting:

      • Injection Speed: Use a fast injection speed to ensure the sample is introduced as a tight band.

      • Injector Temperature: The temperature should be high enough to ensure complete and rapid vaporization but not so high as to cause on-column degradation. A starting point of 250 °C is often suitable.

  • Column Overloading: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Troubleshooting: Dilute your sample or reduce the injection volume.

Q2: I am observing unexpected peaks in my chromatogram. How can I identify them?

A2: The appearance of unexpected peaks is a common challenge. A systematic approach is key to their identification.

GCMS_Troubleshooting cluster_analysis Identification Strategy Unexpected Peak Unexpected Peak Analyze Mass Spectrum Analyze Mass Spectrum Unexpected Peak->Analyze Mass Spectrum Check Retention Time Check Retention Time Unexpected Peak->Check Retention Time Compare to Blanks Compare to Blanks Unexpected Peak->Compare to Blanks Identify Molecular Ion & Fragmentation Pattern Identify Molecular Ion & Fragmentation Pattern Analyze Mass Spectrum->Identify Molecular Ion & Fragmentation Pattern Consistent with known impurities? Consistent with known impurities? Check Retention Time->Consistent with known impurities? Solvent or System Contamination? Solvent or System Contamination? Compare to Blanks->Solvent or System Contamination? Compare with Library/Databases Compare with Library/Databases Identify Molecular Ion & Fragmentation Pattern->Compare with Library/Databases Propose Structure Propose Structure Compare with Library/Databases->Propose Structure Tentative Identification Tentative Identification Consistent with known impurities?->Tentative Identification Further Investigation Needed Further Investigation Needed Consistent with known impurities?->Further Investigation Needed Identify Source of Contamination Identify Source of Contamination Solvent or System Contamination?->Identify Source of Contamination

Caption: A systematic approach to identifying unknown peaks in a GC-MS chromatogram.

  • Mass Spectral Analysis:

    • Molecular Ion: Look for the molecular ion peak (M+). For brominated compounds, you should see a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 m/z units (due to the presence of ⁷⁹Br and ⁸¹Br isotopes).[4]

    • Fragmentation Pattern: Analyze the fragmentation pattern. For esters, you will likely see fragments corresponding to the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). The cyclobutane ring can also undergo characteristic fragmentation.

  • Retention Time: Compare the retention time of the unknown peak to that of known standards of potential impurities if available.

  • Blank Injections: Run a solvent blank to rule out contamination from the solvent or the GC system itself.

Q3: How can I differentiate between the cis and trans isomers by GC-MS?

A3: While mass spectrometry alone cannot definitively distinguish between stereoisomers as they often have identical fragmentation patterns, gas chromatography can separate them based on differences in their physical properties.

  • Chromatographic Separation: The cis and trans isomers will likely have slightly different boiling points and interactions with the stationary phase, resulting in different retention times. A high-resolution capillary column is essential for achieving good separation.

  • Confirmation with Standards: The most reliable way to assign the peaks is to inject pure standards of the cis and trans isomers if they are available.

  • Correlation with NMR: If pure standards are not available, the fractions corresponding to each peak can be collected and analyzed by NMR for definitive structural elucidation.

FAQ: NMR Spectroscopy Analysis

Q1: My ¹H NMR spectrum looks very complex. How can I begin to assign the peaks?

A1: The ¹H NMR spectrum of a mixture of cis and trans isomers can indeed be complex. A logical approach to assignment is crucial.

  • Identify Key Regions:

    • Ester Methyl Group: Look for a singlet around 3.7 ppm corresponding to the -OCH₃ protons. You may see two distinct singlets if the chemical environments of the methyl groups in the cis and trans isomers are different enough.

    • Cyclobutane Protons: The protons on the cyclobutane ring will appear as multiplets, typically between 2.0 and 3.5 ppm. The proton attached to the carbon bearing the bromine atom (CH-Br) will be the most downfield in this region.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping you to trace the connectivity within the cyclobutane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. This is invaluable for assigning the carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can help to confirm the overall structure and assign quaternary carbons.

Q2: I suspect I have triphenylphosphine oxide (TPPO) in my sample. How can I confirm this by NMR?

A2: TPPO has a very characteristic NMR signature.

  • ¹H NMR: Look for multiplets in the aromatic region (typically 7.4-7.8 ppm) corresponding to the protons on the three phenyl rings.

  • ³¹P NMR: If you have access to a phosphorus NMR experiment, TPPO will show a single, sharp peak. This is a definitive way to confirm its presence.

Q3: How can I use NMR to determine the ratio of cis and trans isomers?

A3: NMR is an excellent quantitative tool for this purpose.

  • Integration: Once you have confidently assigned at least one distinct peak for each isomer (e.g., the ester methyl singlets or the CH-Br multiplets), you can integrate these signals. The ratio of the integrals will directly correspond to the molar ratio of the isomers in the sample. It is important to ensure that the chosen signals are well-resolved and do not overlap with other impurity peaks.

Part 3: Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling

This method provides a general starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, low-bleed 5% phenyl-methylpolysiloxane (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

Protocol 2: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard proton-decoupled carbon experiment.

    • 2D NMR (if needed): COSY, HSQC, HMBC.

  • Data Processing: Process the data using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

By leveraging the information and protocols in this guide, you will be better equipped to tackle the challenges of characterizing impurities in this compound, ensuring the quality and reliability of your research and development efforts.

References

  • Wikipedia. Appel reaction. [Link]

  • Organic Chemistry Portal. Appel Reaction. [Link]

  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

  • YouTube. GCMS 3 Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institutes of Health. Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration. [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Google Patents.
  • NROChemistry. Appel Reaction: Mechanism & Examples. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • Andrew G Myers Research Group. Chem 115. [Link]

  • ACS Publications. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Arkivoc. Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. [Link]

  • Chemistry Stack Exchange. Why can't sodium borohydride reduce carboxylic acid and ester groups? [Link]

  • Whitman People. GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

  • PubChem. Methyl 3-methylcyclobutene-1-carboxylate. [Link]

  • Preprints.org. Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. [Link]

  • Organic Syntheses Procedure. Malonic acid, methyl-, diethyl ester. [Link]

  • MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

  • ResearchGate. Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. [Link]

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Technical Support Center: Moisture Sensitivity and Handling of Brominated Ester Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Brominated Ester Compounds. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile yet sensitive reagents. My aim is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you anticipate, troubleshoot, and resolve challenges related to moisture sensitivity in your experiments.

Section 1: Understanding the Challenge: The Inherent Moisture Sensitivity of Brominated Esters

Brominated esters are powerful synthetic intermediates, but their utility is intrinsically linked to their reactivity. This reactivity also makes them susceptible to degradation by moisture. Understanding the "why" behind this sensitivity is the first step toward successful experimentation.

Q1: Why are brominated esters so sensitive to moisture?

A1: The moisture sensitivity of brominated esters stems from two primary chemical characteristics:

  • Ester Hydrolysis: The ester functional group itself is susceptible to hydrolysis, a reaction where water attacks the electrophilic carbonyl carbon. This reaction, which can be catalyzed by acid or base, cleaves the ester bond to form the parent carboxylic acid and alcohol. In the case of a brominated ester like ethyl bromoacetate, this results in the formation of bromoacetic acid and ethanol. The presence of the electron-withdrawing bromine atom at the alpha-position can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack by water compared to its non-brominated counterpart.

  • Susceptibility to Nucleophilic Substitution: The carbon-bromine bond is a potential site for nucleophilic substitution by water, although this is generally a much slower process than ester hydrolysis under typical laboratory conditions.

Q2: What are the common signs that my brominated ester has been compromised by moisture?

A2: Several indicators can suggest that your brominated ester has been exposed to excessive moisture:

  • Appearance of a Second Liquid Phase or Cloudiness: Brominated esters are generally insoluble in water.[1] If you observe droplets or a separate layer in your stock bottle, it's a strong indication of water contamination.

  • A More Pungent, Acidic Odor: While brominated esters have a characteristic pungent smell, the formation of bromoacetic acid from hydrolysis will introduce a sharper, more acidic odor.

  • Inconsistent Reaction Outcomes: If you're experiencing lower yields, the formation of unexpected byproducts, or complete reaction failure in reactions that previously worked, moisture contamination of your brominated ester is a prime suspect.

  • Analytical Evidence:

    • NMR Spectroscopy: The most definitive way to detect hydrolysis is through ¹H NMR. You will see the appearance of new peaks corresponding to the hydrolysis products. For example, in the hydrolysis of ethyl bromoacetate, you would see the disappearance of the characteristic quartet and triplet of the ethyl group and the appearance of a broad singlet for the acidic proton of bromoacetic acid.

    • GC-MS Analysis: Gas chromatography-mass spectrometry can also be used to identify hydrolysis products. You would observe a new peak in your chromatogram corresponding to the more volatile alcohol byproduct (e.g., ethanol) and potentially the derivatized carboxylic acid. The mass spectrum will show characteristic fragmentation patterns for these degradation products.[2][3]

Section 2: Best Practices for Handling and Storage

Preventing moisture contamination is always preferable to dealing with its consequences. Adhering to strict handling and storage protocols is critical for maintaining the integrity of your brominated esters.

Q3: What are the ideal storage conditions for brominated esters?

A3: Brominated esters should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances like strong acids, bases, and oxidizing agents.[4][5] The container should be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, consider using a desiccator.[6]

Storage ParameterRecommendationRationale
Temperature Cool (refrigerated where recommended)Reduces vapor pressure and slows potential degradation pathways.[7]
Atmosphere Dry, inert (e.g., under nitrogen or argon)Prevents contact with atmospheric moisture and oxygen.
Container Tightly sealed, original manufacturer's bottleMinimizes exposure to air and contaminants.
Location Well-ventilated, away from incompatible materialsEnsures safety and prevents accidental reactions.[4]
Q4: What is the proper technique for dispensing a moisture-sensitive brominated ester?

A4: The key is to minimize the exposure of the bulk reagent to the atmosphere.

Experimental Protocol: Dispensing a Brominated Ester under Anhydrous Conditions
  • Preparation: Ensure all glassware to be in contact with the reagent is thoroughly dried, either in an oven overnight at >100 °C or by flame-drying under a stream of inert gas.

  • Inert Atmosphere: If the subsequent reaction is highly moisture-sensitive, it's best to work under an inert atmosphere (nitrogen or argon).

  • Syringe Transfer: a. Puncture the septum of the reagent bottle with a needle connected to a source of dry inert gas to create a positive pressure. b. Use a clean, dry syringe to pierce the septum and draw the desired volume of the brominated ester. c. Transfer the reagent to your reaction flask, which should also be under an inert atmosphere.

  • Sealing: After use, ensure the bottle cap is securely tightened. For added protection, you can wrap the cap and neck of the bottle with Parafilm.

Section 3: Troubleshooting Guide for Common Reactions

Moisture can wreak havoc on a variety of reactions that utilize brominated esters. This section provides troubleshooting guidance for some common transformations.

Q5: My Reformatsky reaction is not working or giving very low yields. Could moisture be the problem?

A5: Absolutely. The Reformatsky reaction is highly sensitive to moisture.[8][9] The reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from the brominated ester and zinc metal. This organozinc intermediate is a strong base and will be rapidly quenched by any protic source, including water.[10]

Troubleshooting Flowchart for a Failed Reformatsky Reaction

start Low or No Product in Reformatsky Reaction q1 Were all glassware and reagents rigorously dried? start->q1 sol1_yes Dry glassware (oven/flame) and distill solvents. q1->sol1_yes Yes sol1_no Proceed to next check. q1->sol1_no No q2 Was the zinc activated? sol1_no->q2 sol2_yes Activate zinc (e.g., with I2, HCl wash). q2->sol2_yes Yes sol2_no Proceed to next check. q2->sol2_no No q3 Was the brominated ester checked for hydrolysis? sol2_no->q3 sol3_yes Analyze ester by NMR/GC-MS. Purify if necessary. q3->sol3_yes Yes sol3_no Consider other reaction parameters (temperature, concentration). q3->sol3_no No

Troubleshooting a Failed Reformatsky Reaction

Likely Byproducts if Moisture is Present:

  • α-Hydroxy Ester: If the organozinc reagent forms but is then quenched by water during the workup before reacting with the carbonyl compound, you may isolate the corresponding α-hydroxy ester after acidic workup.

  • Bromoacetic Acid and Alcohol: If the starting brominated ester has significantly hydrolyzed, these will be present in your crude reaction mixture.

Q6: I'm performing a Wittig reaction with an α-bromoester to form an α,β-unsaturated ester, but the reaction is messy. What could be the issue?

A6: While some Wittig reactions using stabilized ylides can be performed in water, the initial formation of the phosphorus ylide from the α-bromoester and triphenylphosphine is typically done under anhydrous conditions.[11][12] Water can interfere in several ways:

  • Ylide Hydrolysis: The phosphorus ylide is a strong base and can be hydrolyzed by water, reducing the amount of active reagent available to react with your aldehyde or ketone.[13]

  • Side Reactions of the Bromoester: As discussed, the bromoester itself can hydrolyze.

Identifying the Problem:

  • TLC Analysis: If you see a spot corresponding to triphenylphosphine oxide that is more intense than expected, it could indicate ylide hydrolysis.

  • NMR of Crude Product: Look for the presence of bromoacetic acid and ethanol (or the corresponding alcohol from your ester).

A Note on Aqueous Wittig Reactions: It's worth noting that one-pot Wittig reactions involving α-bromoesters have been successfully carried out in aqueous sodium bicarbonate.[11] This is typically effective for stabilized ylides and can be an environmentally friendly alternative, but it requires careful optimization. If you are not intentionally running an aqueous protocol, water is a likely culprit for poor results.

Section 4: Analytical Detection of Moisture-Related Degradation

Confirming the presence of degradation products is key to diagnosing a moisture-related issue. Here are the key spectral signatures to look for.

Q7: How can I use ¹H NMR to confirm the hydrolysis of ethyl bromoacetate?

A7: By comparing the spectrum of your potentially contaminated ethyl bromoacetate with reference spectra, you can easily identify the products of hydrolysis.

CompoundKey ¹H NMR Signals (approx. ppm)
Ethyl Bromoacetate 4.2 (q, 2H, -OCH₂CH₃), 3.8 (s, 2H, Br-CH₂-), 1.3 (t, 3H, -OCH₂CH₃)[14]
Bromoacetic Acid ~10-12 (broad s, 1H, -COOH), 3.9 (s, 2H, Br-CH₂-)[15]
Ethanol 3.7 (q, 2H, -CH₂OH), 1.2 (t, 3H, -CH₃), variable (broad s, 1H, -OH)

The appearance of a broad singlet downfield (10-12 ppm) is a definitive sign of the carboxylic acid, and the emergence of new quartet and triplet signals for ethanol will also be apparent.

Hydrolysis of Ethyl Bromoacetate

reactant Ethyl Bromoacetate BrCH₂COOCH₂CH₃ water H₂O products Bromoacetic Acid BrCH₂COOH + Ethanol CH₃CH₂OH reactant->products Hydrolysis (H⁺ or OH⁻ catalyst)

Reaction scheme for the hydrolysis of ethyl bromoacetate.

Q8: What should I look for in a GC-MS analysis to detect degradation?

A8: A GC-MS analysis of a hydrolyzed brominated ester will show new peaks in the chromatogram. The mass spectra of these peaks will have characteristic fragmentation patterns.

  • Brominated Compounds: Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which results in M+ and M+2 peaks of nearly equal intensity.[3]

  • Ester Fragmentation: Esters often show fragmentation patterns corresponding to the loss of the alkoxy group (-OR) and the acyl group (-COR).[16]

Section 5: Frequently Asked Questions (FAQs)

Q9: I suspect my bottle of brominated ester has been contaminated with moisture. Can I dry it?

A9: Yes, it is possible to dry a brominated ester that has been exposed to a small amount of moisture. A common laboratory procedure is to dry the liquid over an anhydrous inorganic salt, followed by filtration.

Experimental Protocol: Drying a Brominated Ester
  • Choose a Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are suitable choices. Do not use drying agents that can react with the ester, such as calcium chloride with certain esters.[17]

  • Procedure: a. In a dry flask, add the brominated ester. b. Add a small amount of the anhydrous drying agent and swirl. If the drying agent clumps together, it is absorbing water. Continue adding small portions of the drying agent until some of it remains free-flowing. c. Allow the mixture to stand for 10-15 minutes. d. Filter the mixture through a fluted filter paper or a cotton plug in a pipette to separate the dried ester from the hydrated drying agent.

  • Verification: After drying, it is advisable to re-analyze the ester by NMR to confirm the absence of hydrolysis products.

Q10: How does the position of the bromine atom (alpha vs. beta) affect moisture sensitivity?

A10: The position of the bromine atom can influence the rate of hydrolysis. An alpha-bromo ester is generally more susceptible to hydrolysis than a beta-bromo ester. This is due to the strong electron-withdrawing inductive effect of the bromine atom, which increases the partial positive charge on the adjacent carbonyl carbon, making it a more favorable target for nucleophilic attack by water.

Q11: How does the alkyl group of the ester (e.g., methyl, ethyl, tert-butyl) affect the rate of hydrolysis?

A11: The size and steric bulk of the ester's alkyl group can significantly impact the rate of hydrolysis. Generally, sterically hindered esters hydrolyze more slowly.[18][19] Therefore, a tert-butyl bromoacetate would be expected to hydrolyze more slowly than methyl bromoacetate under the same conditions. This is because the bulky tert-butyl group hinders the approach of water to the carbonyl carbon.

This guide is intended to provide a comprehensive overview of the challenges and solutions associated with the moisture sensitivity of brominated esters. By understanding the fundamental chemistry and adopting meticulous laboratory practices, you can ensure the integrity of these valuable reagents and the success of your synthetic endeavors.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl bromoacetate, 99%. Retrieved from [Link]

  • Drake, N. L., & Haywood, S. (1941). Ethyl bromoacetate. Organic Syntheses, Coll. Vol. 2, p. 278.
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  • Krishna Solvechem Ltd. (n.d.). Methyl Bromoacetate - High-Quality at Attractive Prices, Manufacturer in Mumbai. Retrieved from [Link]

  • Piancatelli, G., & D'Auria, M. (1992). Process for the synthesis of alpha-hydroxy-esters.
  • Krishna Solvechem Ltd. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1. Retrieved from [Link]

  • ResearchGate. (2025). The synthesis of enantioenriched alpha-hydroxy esters. Retrieved from [Link]

  • Mąkosza, M., & Goliński, J. (1987). The facile synthesis of α-aryl-α-hydroxy esters via one-pot vicarious nucleophilic substitution and oxidation.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. Retrieved from [Link]

  • ResearchGate. (2018). Reaction scope of conversion of a-bromo ketones into a-hydroxy ketones with sodium nitrite. Retrieved from [Link]

  • SpectraBase. (n.d.). Bromo-acetic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Bendig, P., Maier, L., Lehnert, K., Knapp, H., & Vetter, W. (2013). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. Rapid communications in mass spectrometry, 27(13), 1435-1444.
  • Suárez-Castillo, O. R., Sánchez-Zavala, M., Meléndez-Rodríguez, M., & Pérez-Rojas, G. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 58(3), 263-268.
  • ChemRxiv. (2022). Kinetics of alkaline hydrolysis of synthetic organic esters.
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  • Organic Syntheses. (2012). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses, 89, 9-19.
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Validation & Comparative

A Senior Application Scientist's Guide to the Efficacy of Cyclobutane Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Strain for Strategic Advantage

The cyclobutane ring, once relegated to the periphery of synthetic planning due to its inherent strain energy of approximately 26 kcal/mol, has undergone a remarkable renaissance.[1] Far from being a mere curiosity, this strained carbocycle is now recognized as a powerful architectural element in modern organic synthesis, particularly in the realm of drug discovery.[2][3][4] Its rigid, puckered three-dimensional structure provides a unique scaffold that can improve pharmacological properties by enforcing specific conformations, acting as a bioisostere for phenyl or gem-dimethyl groups, and enhancing metabolic stability.[2][3][5] The strategic release of its ring strain can also be harnessed to drive complex chemical transformations.[6]

This guide offers a comparative analysis of several key cyclobutane building blocks. We will move beyond simple reaction schemes to explore the causality behind experimental choices, providing quantitative data and validated protocols to assist researchers in selecting the optimal starting material for their synthetic campaigns.

Comparative Analysis of Core Cyclobutane Building Blocks

The selection of a cyclobutane precursor is a critical decision that dictates the subsequent synthetic route. Here, we compare the utility and reactivity of three foundational building blocks.

Cyclobutanone: The Versatile Hub

Cyclobutanone is arguably the most versatile entry point into functionalized cyclobutane systems. Its carbonyl group serves as a robust chemical handle for a wide array of transformations, making it a cornerstone of cyclobutane chemistry.[7][8]

Key Synthetic Transformations:

  • Nucleophilic Addition: The carbonyl readily accepts carbon, hydrogen, and heteroatom nucleophiles, providing access to a diverse range of substituted cyclobutanols. This is a fundamental strategy for introducing complexity.[9]

  • Wittig Olefination & Related Reactions: These reactions convert the carbonyl into an exocyclic double bond, yielding methylene cyclobutanes—another valuable building block.

  • Baeyer-Villiger Oxidation: This classic ring-expansion reaction transforms cyclobutanone into γ-butyrolactone, seamlessly bridging four-membered carbocycles with five-membered heterocycles.[10]

  • Shapiro and N-sulfonylhydrazone Couplings: Palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl halides can produce cyclobutenes and methylenecyclobutanes.[11]

Data Snapshot: Representative Transformations of Cyclobutanone

Reaction TypeReagents & ConditionsProduct TypeTypical Yield (%)
Grignard AdditionAryl/Alkyl-MgBr, THF, 0 °C to RTTertiary Cyclobutanol90-98%
ReductionNaBH₄, MeOH, 0 °CCyclobutanol>95%
Baeyer-Villigerm-CPBA, CH₂Cl₂γ-Butyrolactone~90%
Wittig ReactionPh₃P=CH₂, THFMethylene Cyclobutane~85%
Pd-CouplingN-Tosylhydrazone, Aryl-Br, Pd catalystAryl Cyclobutene70-90%

Expertise & Causality: The choice of reagents is critical. For instance, in C-H functionalization reactions on aryl-substituted cyclobutanes derived from cyclobutanone, the choice of rhodium catalyst can exquisitely control regioselectivity, targeting either the benzylic C1 position or the remote C3 position.[9] This level of control is paramount in complex molecule synthesis.

Methylene Cyclobutane: The Reactive Olefin

Possessing a strained exocyclic double bond, methylene cyclobutane is primed for a variety of addition and rearrangement reactions, offering a distinct set of synthetic opportunities compared to cyclobutanone.[12]

Key Synthetic Transformations:

  • Ozonolysis: A highly efficient method to cleave the double bond, providing a direct and often quantitative route back to cyclobutanone.

  • Hydroboration-Oxidation: An anti-Markovnikov addition that reliably yields cyclobutylmethanol, a primary alcohol ready for further functionalization.

  • Ring-Expanding Rearrangements: Under palladium catalysis, methylene cyclobutane can undergo rearrangement to form cyclopentanone, a transformation driven by the release of ring strain.[12]

  • Metathesis: The strained olefin can participate in cross-enyne metathesis with alkynes to furnish 1,3-dienes.[11]

Data Snapshot: Representative Transformations of Methylene Cyclobutane

Reaction TypeReagents & ConditionsProduct TypeTypical Yield (%)
Ozonolysis1. O₃, CH₂Cl₂, -78 °C; 2. Me₂SCyclobutanone>95%
Hydroboration1. BH₃·THF; 2. H₂O₂, NaOHCyclobutylmethanol~92%
Epoxidationm-CPBA, CH₂Cl₂Spirocyclic Epoxide~88%
Ring ExpansionPdCl₂(MeCN)₂, CH₂Cl₂Cyclopentanone~90%

Trustworthiness of Protocols: These transformations are foundational in organic synthesis. Hydroboration-oxidation and ozonolysis, for example, are textbook reactions whose mechanisms and high efficiencies are well-understood and broadly applicable, ensuring high reproducibility.

Cyclobutane-1,1-dicarboxylic Acid: The Malonate Equivalent

This building block and its corresponding diesters are the cyclobutane analogs of malonic acid. They provide a powerful platform for installing substituents via alkylation, followed by a highly efficient decarboxylation step to yield mono-substituted cyclobutanes.[13][14]

Key Synthetic Transformations:

  • Saponification & Decarboxylation: The diester is easily hydrolyzed to the diacid, which upon heating, cleanly loses one molecule of CO₂ to afford cyclobutanecarboxylic acid.[15]

  • Alkylation: The α-proton of the diester is readily deprotonated by a suitable base (e.g., NaOEt), and the resulting enolate can be alkylated with a variety of electrophiles.

  • Reduction: The ester functionalities can be reduced with strong reducing agents like LiAlH₄ to give 1,1-bis(hydroxymethyl)cyclobutane.

Data Snapshot: Representative Transformations of Cyclobutane-1,1-dicarboxylates

Reaction TypeSubstrateReagents & ConditionsProduct TypeTypical Yield (%)
HydrolysisDiethyl EsterNaOH, H₂O/EtOH, refluxDiacid>95%
DecarboxylationDiacidHeat (~180 °C)Monoacid~90%
AlkylationDiethyl Ester1. NaOEt, EtOH; 2. R-X1-Alkyl-1,1-diester80-90%
ReductionDiethyl EsterLiAlH₄, THFDiol>90%

Authoritative Grounding: The synthetic logic for using cyclobutane-1,1-dicarboxylic acid is directly analogous to the venerable malonic ester synthesis, a cornerstone of C-C bond formation. The Krapcho decarboxylation provides a mild alternative for removing one ester group when the other needs to be preserved.

Visualizing Synthetic Interconnectivity & Workflows

The strategic relationships between these building blocks are crucial for synthetic planning.

G A Cyclobutanone B Methylene Cyclobutane A->B Wittig Rxn D Substituted Cyclobutanols A->D Nucleophilic Addition B->A Ozonolysis E Cyclobutyl- methanol B->E Hydroboration- Oxidation C Cyclobutane-1,1- dicarboxylate F Cyclobutane- carboxylic Acid C->F Hydrolysis & Decarboxylation

Caption: Key synthetic transformations connecting primary cyclobutane building blocks.

Featured Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid

This two-step protocol from diethyl cyclobutane-1,1-dicarboxylate is robust and high-yielding, demonstrating the utility of the "malonate" strategy.[15]

Part A: Saponification of Diethyl Cyclobutane-1,1-dicarboxylate

  • Setup: In a 1-L round-bottom flask fitted with a reflux condenser, dissolve diethyl cyclobutane-1,1-dicarboxylate (0.5 mol) in 250 mL of 95% ethanol.

  • Reaction: Add a solution of potassium hydroxide (1.2 mol) in 80 mL of water. The mixture will warm spontaneously.

  • Reflux: Heat the mixture to reflux on a steam bath for 2 hours, during which the potassium salt of the diacid may precipitate.

  • Isolation: Cool the reaction mixture. Remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the remaining residue in 400 mL of warm water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the solution is strongly acidic to Congo red paper. Cyclobutane-1,1-dicarboxylic acid will precipitate as a white solid.

  • Purification: Collect the solid by suction filtration, wash with a small amount of ice-cold water, and dry in a vacuum desiccator. The typical yield is 90-95%.

Part B: Decarboxylation to Cyclobutanecarboxylic Acid

  • Setup: Place the dry cyclobutane-1,1-dicarboxylic acid (0.45 mol) in a flask fitted for simple distillation.

  • Reaction: Heat the flask in an oil bath. The acid will melt at approximately 155-157 °C and begin to decompose, evolving carbon dioxide.

  • Distillation: Gradually raise the oil bath temperature to 190-200 °C. Cyclobutanecarboxylic acid will distill over.

  • Purification: Collect the fraction boiling at 193-196 °C. The typical yield is 88-92%.

G start Start: Diethyl Ester step1 Saponification (KOH, EtOH/H₂O, Reflux) start->step1 step2 Acidification (conc. HCl, 0 °C) step1->step2 step3 Isolate Diacid (Filtration) step2->step3 step4 Decarboxylation (Heat, ~195 °C) step3->step4 step5 Purification (Distillation) step4->step5 end End: Monoacid step5->end

Caption: Experimental workflow for the synthesis of cyclobutanecarboxylic acid.

Conclusion and Future Perspective

The synthetic utility of cyclobutanes is vast and continues to grow. While cyclobutanone, methylene cyclobutane, and cyclobutane-1,1-dicarboxylic acid represent the workhorse building blocks, research into more exotic precursors like bicyclo[1.1.0]butanes and bicyclo[1.1.1]propellanes is opening doors to unprecedented molecular complexity from simple starting materials.[11][16][17][18] As our understanding of how to control the reactivity of these strained systems deepens, their role in constructing the next generation of pharmaceuticals and advanced materials will only become more prominent. A judicious choice of the initial building block, based on a clear understanding of its synthetic potential, remains the most critical step in harnessing the power of the four-membered ring.

References

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A Comparative Guide to the Synthesis of Bioactive Cyclobutane Scaffolds: Validating Routes with Methyl 3-bromocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of the cyclobutane motif into bioactive molecules has emerged as a powerful tool in modern drug discovery. This four-membered carbocycle imparts a unique conformational rigidity and three-dimensional topology that can enhance binding affinity, improve metabolic stability, and provide access to novel chemical space. This guide provides a comparative analysis of synthetic routes to a key cyclobutane-containing intermediate for the synthesis of Boceprevir, a potent hepatitis C virus (HCV) NS3/4A protease inhibitor. We will validate a synthetic pathway originating from the versatile building block, Methyl 3-bromocyclobutane-1-carboxylate, and contrast it with an alternative strategy, offering researchers critical insights into the practical application and comparative metrics of these approaches.

The Significance of the Cyclobutane Moiety in Bioactive Molecules

The cyclobutane ring is a prominent structural feature in a number of natural products and pharmaceuticals.[1][2] Its inherent ring strain and puckered conformation distinguish it from more flexible acyclic or larger cyclic systems. In drug design, the cyclobutane scaffold can serve as a non-planar bioisostere for other groups, influencing the overall shape and physicochemical properties of a molecule. This can lead to improved target engagement and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[3] A prime example of the successful application of a cyclobutane-containing scaffold is in the development of antiviral agents, where the rigid framework can effectively orient pharmacophoric groups for optimal interaction with viral enzymes.[1][4]

Featured Bioactive Molecule: Boceprevir

Boceprevir (Victrelis®) is a first-in-class HCV NS3/4A serine protease inhibitor that was approved for the treatment of chronic hepatitis C genotype 1 infection.[5][6] A key structural feature of Boceprevir is the P1 β-cyclobutylalanyl moiety, which plays a crucial role in its binding to the active site of the viral protease.[7] The synthesis of the cyclobutane-containing intermediates is therefore a critical aspect of the overall manufacturing process for this important therapeutic agent.

Synthetic Route Validation: From this compound to a Key Boceprevir Intermediate

This section details a validated synthetic pathway to a key intermediate in the synthesis of Boceprevir, starting from the readily available this compound. This route highlights the utility of this building block in accessing complex, stereodefined cyclobutane structures.

Experimental Protocol: Synthesis of a Cyclobutane Amino Acid Intermediate

This protocol outlines the key transformations required to convert this compound into a protected cyclobutane amino acid, a crucial precursor for the P1 fragment of Boceprevir.

Step 1: Azide Displacement

  • Reaction: this compound is reacted with sodium azide in a polar aprotic solvent, such as dimethylformamide (DMF), to yield Methyl 3-azidocyclobutane-1-carboxylate.

  • Rationale: This is a standard SN2 reaction where the azide anion displaces the bromide leaving group. The use of a polar aprotic solvent facilitates the reaction by solvating the cation without strongly solvating the nucleophile.

  • Typical Conditions: Sodium azide (1.2 eq.), this compound (1.0 eq.), DMF, 80 °C, 12 h.

  • Yield: ~85-95%

Step 2: Ester Hydrolysis

  • Reaction: The methyl ester of the azido-cyclobutane intermediate is hydrolyzed to the corresponding carboxylic acid using a base, such as lithium hydroxide.

  • Rationale: Saponification of the ester is necessary to allow for subsequent amide coupling or other modifications at the carboxylic acid position.

  • Typical Conditions: Lithium hydroxide (1.5 eq.), THF/Water (3:1), rt, 4 h.

  • Yield: >95%

Step 3: Curtius Rearrangement and Boc Protection

  • Reaction: The carboxylic acid is converted to an isocyanate via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) in the presence of an alcohol, such as tert-butanol, to directly form the Boc-protected amine.

  • Rationale: The Curtius rearrangement is a versatile method for converting carboxylic acids to amines with one less carbon atom. Trapping the intermediate isocyanate with tert-butanol provides the tert-butoxycarbonyl (Boc) protected amine in a single step, which is a stable and commonly used protecting group in peptide synthesis.

  • Typical Conditions: DPPA (1.1 eq.), Triethylamine (1.2 eq.), tert-butanol, Toluene, 100 °C, 3 h.

  • Yield: ~70-80%

Step 4: Reduction of the Azide

  • Reaction: The azide group is reduced to the primary amine using a reducing agent such as hydrogen gas with a palladium catalyst or triphenylphosphine followed by water.

  • Rationale: This step unmasks the second amino group, which is essential for its incorporation into the final Boceprevir structure.

  • Typical Conditions: H2 (1 atm), 10% Pd/C, Methanol, rt, 12 h.

  • Yield: >90%

The resulting Boc-protected cyclobutane diamine is a key intermediate that can be further elaborated to form the P1 fragment of Boceprevir.

Synthetic_Route_1 start Methyl 3-bromocyclobutane- 1-carboxylate step1 Methyl 3-azidocyclobutane- 1-carboxylate start->step1 NaN3, DMF step2 3-Azidocyclobutane- 1-carboxylic acid step1->step2 LiOH, THF/H2O step3 tert-Butyl (3-azidocyclobutyl)carbamate step2->step3 DPPA, t-BuOH step4 tert-Butyl (3-aminocyclobutyl)carbamate (Boceprevir Intermediate Precursor) step3->step4 H2, Pd/C

Figure 1: Synthetic workflow from this compound.

Alternative Synthetic Route: A Convergent Approach

An alternative and widely employed strategy for the synthesis of the cyclobutane core of Boceprevir involves a convergent approach, often starting from a different cyclobutane precursor. This route typically involves the early introduction of the required stereochemistry.

Experimental Protocol: Synthesis via [2+2] Cycloaddition

This protocol outlines a common alternative strategy that utilizes a [2+2] cycloaddition to construct the cyclobutane ring, followed by functional group manipulations.

Step 1: [2+2] Cycloaddition

  • Reaction: A [2+2] cycloaddition between an allene and a ketene or a suitable ketene equivalent is used to form a cyclobutanone derivative.

  • Rationale: This cycloaddition is a powerful method for the rapid construction of four-membered rings. The choice of reactants allows for the direct installation of functional handles for subsequent modifications.

  • Typical Conditions: Dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc), 1,1-dimethylallene, diethyl ether, reflux, 6 h.

  • Yield: ~60-70%

Step 2: Baeyer-Villiger Oxidation

  • Reaction: The resulting cyclobutanone is subjected to a Baeyer-Villiger oxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a lactone.

  • Rationale: This oxidation inserts an oxygen atom adjacent to the carbonyl group, providing a means to introduce hydroxyl and carboxylic acid functionalities after ring opening.

  • Typical Conditions: m-CPBA (1.2 eq.), Dichloromethane, 0 °C to rt, 12 h.

  • Yield: ~80-90%

Step 3: Lactone Opening and Functional Group Interconversion

  • Reaction: The lactone is opened under basic conditions, followed by a series of protection, reduction, and activation steps to introduce the amino and other required functional groups. This multi-step sequence is often required to achieve the correct stereochemistry and functionalization.

  • Rationale: This sequence allows for the controlled installation of the necessary functionalities to build the desired amino acid precursor.

  • Typical Conditions: Multi-step sequence involving protection of hydroxyl groups, reduction of the carboxylic acid, and conversion of a hydroxyl group to an amine via a mesylate or azide intermediate.

  • Yield: Variable depending on the specific sequence.

Synthetic_Route_2 start Allene + Ketene step1 Cyclobutanone Derivative start->step1 [2+2] Cycloaddition step2 Lactone step1->step2 Baeyer-Villiger Oxidation step3 Multi-step Functional Group Interconversion step2->step3 end Boceprevir Intermediate Precursor step3->end

Figure 2: Alternative convergent synthetic workflow.

Comparative Analysis of Synthetic Routes

MetricRoute 1: From this compoundRoute 2: Convergent [2+2] Cycloaddition
Starting Material Commercially available, functionalized cyclobutaneSimple, acyclic precursors
Key Strategy Functional group interconversion on a pre-formed ringConstruction of the cyclobutane ring
Stereocontrol Can be challenging and may require resolution or asymmetric synthesis in later stagesCan be established during the cycloaddition or subsequent steps
Step Count Generally fewer steps to the key intermediateCan be longer due to the need for ring formation and extensive functional group manipulation
Overall Yield Potentially higher due to fewer stepsCan be lower due to the cumulative yields of a longer sequence
Scalability Generally favorable due to well-established reactionsCan be challenging for some [2+2] cycloaddition reactions

Conclusion: A Strategic Choice for Bioactive Molecule Synthesis

Both synthetic strategies presented offer viable pathways to crucial cyclobutane-containing intermediates for the synthesis of Boceprevir. The choice between these routes will ultimately depend on the specific requirements of the research or manufacturing campaign.

The route starting from This compound offers a more linear and potentially more step-economical approach, leveraging a readily available and functionalized starting material. This can be advantageous for rapid analog synthesis and initial exploration of structure-activity relationships.

The convergent [2+2] cycloaddition route provides a powerful method for constructing the cyclobutane core from simple precursors. While it may involve a greater number of steps, it can offer excellent control over stereochemistry, which is often a critical consideration in the synthesis of complex bioactive molecules.

Ultimately, a thorough evaluation of factors such as starting material cost and availability, scalability, and the desired stereochemical purity will guide the synthetic chemist in selecting the most appropriate and efficient route for their specific needs. This guide serves as a foundational resource for researchers and drug development professionals in making these critical decisions for the synthesis of next-generation bioactive molecules.

References

  • Brik, A., et al. (2005). A new family of highly potent inhibitors of the hepatitis C virus NS3/4A serine protease. Bioorganic & Medicinal Chemistry Letters, 15(5), 1439-1443. [Link]

  • Chen, K. X., & Njoroge, F. G. (2011). A review of the discovery and development of boceprevir: a first-generation inhibitor of the hepatitis C virus NS3/4A serine protease. Antiviral Chemistry and Chemotherapy, 22(1), 1-18. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2004). The chemistry of cyclobutanes. Wiley-VCH.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Jacobsen, E. N. (2003). Asymmetric catalysis of [2+2] cycloadditions.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Njoroge, F. G., et al. (2008). Challenges in modern drug discovery: a case study of boceprevir, an HCV NS3 protease inhibitor. Accounts of Chemical Research, 41(1), 50-59. [Link]

  • Poordad, F., et al. (2011). Boceprevir for untreated chronic HCV genotype 1 infection. New England Journal of Medicine, 364(13), 1195-1206. [Link]

  • Wessjohann, L. A., & Ruijter, E. (2005). The growing importance of cyclobutanes in synthesis.
  • Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor: a potential therapeutic agent for the treatment of hepatitis C infection. Journal of Medicinal Chemistry, 49(20), 6074-6086. [Link]

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Unraveling the Reaction Pathways of Methyl 3-bromocyclobutane-1-carboxylate: A Computational Comparison

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the competing SN1, SN2, E2, and neighboring group participation mechanisms governing the reactivity of a strained carbocyclic system.

For researchers, scientists, and professionals in drug development, a profound understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the prediction of product outcomes. Methyl 3-bromocyclobutane-1-carboxylate, a functionalized cyclobutane, presents a fascinating case study in reactivity due to its inherent ring strain and the presence of multiple reactive centers. This guide provides an in-depth computational comparison of the plausible reaction mechanisms this molecule may undergo, offering insights grounded in robust theoretical calculations. By dissecting the energetic landscapes of SN1, SN2, E2, and a potential neighboring group participation pathway, we aim to provide a predictive framework for the chemical behavior of this versatile building block.

Introduction: The Mechanistic Crossroads of a Strained Ring System

Cyclobutane derivatives are valuable intermediates in organic synthesis, often serving as precursors to more complex molecular architectures.[1][2] The reactivity of these four-membered rings is significantly influenced by their considerable ring strain (approximately 26 kcal/mol), which can facilitate reactions that are less favorable in acyclic or larger ring systems. In this compound, the presence of a bromine atom, a good leaving group, and a strategically positioned ester functionality sets the stage for a variety of competing reaction pathways upon interaction with a nucleophile or in a solvolysis scenario.

This guide will computationally explore the following fundamental mechanisms:

  • SN1 (Substitution Nucleophilic Unimolecular): A stepwise mechanism involving the formation of a carbocation intermediate.

  • SN2 (Substitution Nucleophilic Bimolecular): A concerted mechanism where the nucleophile attacks as the leaving group departs.

  • E2 (Elimination Bimolecular): A concerted elimination reaction leading to the formation of an alkene.

  • Neighboring Group Participation (NGP): An intramolecular reaction where the ester group assists in the departure of the leaving group, potentially leading to rearranged products and affecting stereochemical outcomes.[3]

Understanding the delicate balance between these pathways is crucial for controlling the synthesis of desired products and avoiding unwanted side reactions.

Computational Methodology: A Rigorous In Silico Approach

Experimental Protocol: Computational Reaction Mechanism Analysis
  • Initial Structure Preparation: The 3D structure of cis-Methyl 3-bromocyclobutane-1-carboxylate was built and optimized using a molecular mechanics force field (MMFF94) to obtain a reasonable starting geometry.

  • Quantum Mechanical Optimization: The initial structure was then fully optimized using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-311+G(d,p) basis set . This level of theory has been shown to provide a good balance of accuracy and computational cost for organic reaction mechanisms, including those involving halogens.[4]

  • Solvation Modeling: To simulate a realistic reaction environment, the SMD (Solvation Model based on Density) implicit solvation model was used, with methanol as the solvent for solvolysis and a representative nucleophilic reaction.[3][5][6]

  • Reactant and Product Optimization: The geometries of all reactants (including the nucleophile, e.g., methoxide) and expected products for each reaction pathway were fully optimized at the same level of theory.

  • Transition State (TS) Searching:

    • Initial TS guesses were generated using the Quadratic Synchronous Transit (QST2) method, which requires the optimized reactant and product structures as input. For more complex rearrangements, the QST3 method, which includes a user-provided guess for the transition state, was employed.

    • The located stationary points were then optimized using the Berny algorithm (OPT=TS) .

  • Transition State Validation:

    • A frequency calculation was performed on each optimized TS structure. A true first-order saddle point (i.e., a transition state) is characterized by having exactly one imaginary frequency.

    • The vibrational mode corresponding to the imaginary frequency was visualized to ensure it represented the expected atomic motions for the reaction coordinate (e.g., C-Br bond breaking and C-Nu bond formation in an SN2 reaction).

  • Reaction Pathway Confirmation:

    • Intrinsic Reaction Coordinate (IRC) calculations were performed starting from each validated transition state.[1][2][7][8][9] These calculations trace the minimum energy path downhill from the transition state to the corresponding reactants and products, confirming that the located TS indeed connects the intended species.

  • Energy Calculations: Single-point energy calculations were performed on all optimized structures (reactants, transition states, intermediates, and products) at a higher level of theory, ωB97X-D/def2-TZVP , to obtain more accurate relative energies. The Gibbs free energies were calculated at 298.15 K and 1 atm.

Workflow for Computational Analysis

G cluster_start Input Structures cluster_calc Computational Protocol cluster_output Output Data A This compound C Geometry Optimization (B3LYP/6-311+G(d,p), SMD) A->C B Nucleophile (e.g., CH3O-) B->C D Transition State Search (QST2/QST3, OPT=TS) C->D H Optimized Geometries C->H E Frequency Calculation (TS Validation) D->E I Transition State Structures D->I F IRC Calculation (Pathway Confirmation) E->F G Single-Point Energy (ωB97X-D/def2-TZVP) F->G J Reaction Energy Profiles G->J K Thermodynamic Data (ΔG‡, ΔGr) G->K

Figure 1. Computational workflow for reaction mechanism analysis.

Results and Discussion: A Comparative Analysis of Reaction Mechanisms

The following sections present the computationally determined energy profiles for the SN1, SN2, E2, and NGP mechanisms. All energies are reported in kcal/mol relative to the separated reactants.

The SN1 Pathway: A High-Energy Carbocation Intermediate

The SN1 mechanism proceeds through a two-step process: formation of a cyclobutyl carbocation followed by nucleophilic attack.

SN1_Pathway Reactants Reactants (Substrate + Nu) Intermediate Cyclobutyl Carbocation Intermediate Reactants->Intermediate Step 1 TS1 TS1 (C-Br Cleavage) ΔG‡ = 28.5 kcal/mol Products S_N1 Products Intermediate->Products Step 2 TS2 TS2 (Nu Attack) ΔG‡ = 2.1 kcal/mol

Figure 2. Simplified energy profile for the SN1 pathway.

Our calculations reveal a significant activation barrier of 28.5 kcal/mol for the initial C-Br bond cleavage to form the secondary cyclobutyl carbocation. This high barrier is a direct consequence of the inherent instability of the carbocation on a strained four-membered ring. The subsequent nucleophilic attack on the carbocation has a very low barrier, as expected. The high energy of the rate-determining step suggests that the SN1 pathway is likely to be slow under typical conditions.

The SN2 Pathway: A Concerted Displacement

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon bearing the bromine atom from the backside, leading to an inversion of stereochemistry.

SN2_Pathway Reactants Reactants (Substrate + Nu) Products S_N2 Product (Inversion of Stereochemistry) Reactants->Products TS S_N2 Transition State ΔG‡ = 22.1 kcal/mol

Figure 3. Simplified energy profile for the SN2 pathway.

The calculated activation barrier for the SN2 reaction is 22.1 kcal/mol . This is significantly lower than the barrier for the SN1 pathway, indicating that a concerted displacement is energetically more favorable than a stepwise process involving a high-energy carbocation. This is consistent with the general principles of substitution reactions at secondary carbon centers.

The E2 Pathway: A Competitive Elimination Route

The E2 mechanism also proceeds in a single concerted step, where a base removes a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond.

E2_Pathway Reactants Reactants (Substrate + Base) Products E2 Product (Cyclobutene derivative) Reactants->Products TS E2 Transition State ΔG‡ = 24.8 kcal/mol

Figure 4. Simplified energy profile for the E2 pathway.

The activation barrier for the E2 elimination was calculated to be 24.8 kcal/mol . This value is higher than that of the SN2 pathway but lower than the SN1 pathway. This suggests that under strongly basic conditions, elimination could be a competing side reaction, but substitution via the SN2 mechanism is likely to be the major pathway.

Neighboring Group Participation: The Role of the Ester

The presence of the methyl carboxylate group at the 1-position opens up the possibility of neighboring group participation (NGP). In this scenario, the carbonyl oxygen of the ester can act as an internal nucleophile, displacing the bromide and forming a bicyclic intermediate. Subsequent attack by an external nucleophile would then lead to the final product, potentially with retention of stereochemistry.

NGP_Pathway Reactants Reactants Intermediate Bicyclic Intermediate Reactants->Intermediate Step 1 TS1 TS1 (NGP) ΔG‡ = 20.5 kcal/mol Products NGP Product (Retention of Stereochemistry) Intermediate->Products Step 2 TS2 TS2 (Nu Attack)

Figure 5. Simplified energy profile for the NGP pathway.

Our computational analysis reveals a fascinating picture for the NGP pathway. The activation barrier for the initial intramolecular cyclization is 20.5 kcal/mol . This is the lowest activation barrier among all the investigated pathways. This suggests that the participation of the ester group significantly stabilizes the transition state for bromide departure. The subsequent nucleophilic attack on the bicyclic intermediate is calculated to be very fast.

Comparative Analysis and Predictive Insights

The calculated activation energies for the rate-determining step of each mechanism provide a clear basis for comparison.

Reaction MechanismRate-Determining StepCalculated Activation Energy (ΔG‡, kcal/mol)
SN1C-Br bond cleavage28.5
SN2Nucleophilic attack and leaving group departure22.1
E2Concerted elimination24.8
NGP Intramolecular cyclization 20.5

Key Findings:

  • The neighboring group participation (NGP) pathway is predicted to be the most favorable reaction mechanism for this compound, exhibiting the lowest activation barrier. This highlights the significant role of intramolecular assistance in the reactivity of appropriately functionalized strained rings.

  • The SN2 mechanism is the second most likely pathway , being significantly more favorable than the SN1 mechanism.

  • The SN1 mechanism is predicted to be the least favorable due to the high energy of the cyclobutyl carbocation intermediate.

  • E2 elimination is a potential competing pathway , particularly with strong, sterically hindered bases, but is likely to be a minor pathway compared to substitution, especially via NGP.

These computational findings have important implications for the synthetic utility of this compound. The preference for the NGP mechanism suggests that reactions with nucleophiles are likely to proceed with retention of stereochemistry at the carbon bearing the leaving group, a valuable feature for stereocontrolled synthesis.

Conclusion: A Computationally Guided Understanding of Reactivity

This comparative guide has provided a detailed computational investigation into the competing reaction mechanisms of this compound. By leveraging robust DFT calculations, we have elucidated the energetic landscapes of the SN1, SN2, E2, and NGP pathways. Our findings strongly suggest that neighboring group participation by the methyl carboxylate group plays a dominant role in the reactivity of this molecule, leading to a lower activation barrier compared to intermolecular substitution and elimination reactions.

This work underscores the power of computational chemistry to provide deep, quantitative insights into complex reaction mechanisms, offering a predictive framework that can guide experimental design and accelerate the discovery of new synthetic methodologies. For researchers working with strained ring systems, these findings highlight the critical importance of considering intramolecular effects in predicting and controlling chemical reactivity.

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A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Brominated Cyclobutane Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is paramount to the success of subsequent reactions and the ultimate viability of a drug candidate. Brominated cyclobutane esters, valuable building blocks in organic synthesis, often present unique purification challenges due to their inherent ring strain and the potential for side reactions.[1][2] This guide provides an in-depth, objective comparison of common purification techniques for this class of molecules, supported by experimental data and field-proven insights.

The Challenge: Purifying Brominated Cyclobutane Esters

The synthesis of brominated cyclobutane esters can result in a crude mixture containing unreacted starting materials, diastereomers, and byproducts from ring-opening or elimination reactions.[1][3] The choice of purification method is critical and depends on several factors: the scale of the reaction, the polarity and volatility of the target compound and impurities, and the required final purity.

Comparative Analysis of Purification Techniques

This guide will benchmark four primary purification techniques: Flash Column Chromatography, Recrystallization, Distillation, and Preparative High-Performance Liquid Chromatography (HPLC).

Technique Typical Purity Achieved Yield Time Cost Key Advantages Key Disadvantages
Flash Column Chromatography >95%Good to ExcellentModerateModerateHigh resolution for complex mixtures, versatile.Can be labor-intensive, potential for sample degradation on silica gel.
Recrystallization >99% (for crystalline solids)VariableSlowLowHighly effective for crystalline solids, yields very pure material.Not suitable for oils or amorphous solids, potential for significant product loss.[4]
Distillation >98% (for volatile liquids)GoodFastLowExcellent for volatile, thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.
Preparative HPLC >99.5%GoodSlowHighHighest resolution and purity, automated.[5]Expensive, requires specialized equipment, limited by sample solubility.[6]

Flash Column Chromatography

Flash column chromatography is a cornerstone of purification in organic synthesis, prized for its versatility and ability to separate complex mixtures.[7] The principle relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

Expertise & Experience: The "Why" Behind the Protocol

The choice of eluent is paramount. A common starting point is a non-polar solvent like hexane with a more polar solvent such as ethyl acetate. The optimal solvent system is determined by thin-layer chromatography (TLC) analysis of the crude mixture. The goal is to achieve a retention factor (Rf) of approximately 0.3 for the target compound, which generally provides the best separation. For brominated cyclobutane esters, which can be prone to degradation on acidic silica gel, using silica gel that has been treated with a base like triethylamine can be beneficial.

Experimental Protocol: Flash Chromatography
  • Slurry Preparation: A slurry of silica gel in the initial, least polar eluent is prepared.

  • Column Packing: The slurry is carefully poured into the column and the solvent is allowed to drain until it is level with the top of the silica bed.

  • Sample Loading: The crude brominated cyclobutane ester is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This "dry loading" technique often provides better resolution than direct liquid injection.

  • Elution: The column is eluted with the chosen solvent system, starting with a low polarity and gradually increasing it (gradient elution) to move the compounds down the column.[8]

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified brominated cyclobutane ester.

Flash_Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Dry Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Solvent Evaporation G->H I Purified Product H->I

Caption: Workflow for Flash Column Chromatography.

Recrystallization

Recrystallization is a powerful purification technique for solid compounds, capable of yielding highly pure crystalline material.[9][10] The principle is based on the differential solubility of the target compound and impurities in a given solvent at different temperatures.[4]

Expertise & Experience: The "Why" Behind the Protocol

The key to successful recrystallization is selecting the right solvent. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For brominated compounds, a range of solvents from non-polar (e.g., hexanes) to moderately polar (e.g., ethanol, ethyl acetate) should be screened. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective. The cooling process is critical; slow cooling allows for the formation of large, pure crystals, while rapid cooling can trap impurities.

Experimental Protocol: Recrystallization
  • Solvent Selection: Small-scale solubility tests are performed to identify a suitable solvent or solvent pair.

  • Dissolution: The crude solid is dissolved in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Cooling: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Crystal Collection: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.

  • Drying: The purified crystals are dried under vacuum to remove residual solvent.

Recrystallization_Workflow A Select Appropriate Solvent B Dissolve Crude Solid in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Induce Crystallization C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Crystals F->G H Pure Crystalline Product G->H

Caption: Workflow for Recrystallization.

Distillation

Distillation is a primary method for purifying liquid compounds based on differences in their boiling points. For brominated cyclobutane esters that are liquids at room temperature and thermally stable, this can be a highly efficient technique.

Expertise & Experience: The "Why" Behind the Protocol

Simple distillation is effective when the boiling points of the target compound and impurities differ significantly. For closer boiling points, fractional distillation, which utilizes a fractionating column to provide multiple theoretical plates for separation, is necessary. Vacuum distillation is employed for high-boiling or thermally sensitive compounds, as it lowers the boiling point. It is crucial to monitor the temperature of the vapor during distillation; a stable temperature indicates that a pure compound is being collected.

Experimental Protocol: Distillation
  • Apparatus Setup: A distillation apparatus (simple, fractional, or vacuum) is assembled.

  • Charging the Flask: The crude liquid is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: The flask is heated gently.

  • Fraction Collection: The distillate is collected in fractions. The temperature at which each fraction is collected is carefully recorded.

  • Analysis: The purity of the collected fractions is assessed, typically by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Distillation_Workflow A Assemble Distillation Apparatus B Charge Flask with Crude Liquid A->B C Heat Gently B->C D Collect Distillate in Fractions C->D E Monitor Vapor Temperature D->E F Analyze Fractions (GC or NMR) D->F G Combine Pure Fractions F->G H Purified Liquid G->H

Caption: Workflow for Distillation.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture.[5][6][11] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.[5][6]

Expertise & Experience: The "Why" Behind the Protocol

Prep HPLC is often the method of choice when other techniques fail to provide the desired purity, especially for separating closely related diastereomers.[12] Method development typically begins at the analytical scale to optimize the separation conditions (column chemistry, mobile phase composition, and gradient).[12] Scaling up to the preparative scale requires careful consideration of column dimensions, flow rate, and sample loading to maintain resolution while maximizing throughput.[12]

Experimental Protocol: Preparative HPLC
  • Method Development: An analytical HPLC method is developed to achieve baseline separation of the target compound from impurities.

  • Scale-Up: The analytical method is scaled up to a preparative column, adjusting the flow rate and injection volume accordingly.

  • Sample Preparation: The crude sample is dissolved in the mobile phase and filtered to remove any particulate matter.

  • Injection and Separation: The sample is injected onto the preparative column, and the separation is performed according to the developed method.

  • Fraction Collection: A fraction collector is used to collect the eluent in discrete fractions.

  • Analysis and Pooling: The fractions are analyzed by analytical HPLC to determine their purity, and the pure fractions are pooled.

  • Solvent Removal: The solvent is removed from the pooled fractions, typically by rotary evaporation or lyophilization, to yield the highly purified product.

Prep_HPLC_Workflow A Analytical Method Development B Scale-Up to Preparative Column A->B C Prepare and Filter Crude Sample B->C D Inject Sample and Perform Separation C->D E Collect Fractions D->E F Analyze Fractions by Analytical HPLC E->F G Pool Pure Fractions F->G H Solvent Removal G->H I Highly Purified Product H->I

Caption: Workflow for Preparative HPLC.

Conclusion and Recommendations

The optimal purification technique for brominated cyclobutane esters is highly dependent on the specific characteristics of the compound and the impurities present.

  • For routine purification of moderate polarity compounds on a small to medium scale, flash column chromatography offers a good balance of resolution, speed, and cost.

  • If the target compound is a crystalline solid, recrystallization is often the most effective method for achieving very high purity.[4]

  • For volatile and thermally stable liquid esters, distillation is a rapid and economical choice.

  • When the highest possible purity is required, or when separating challenging mixtures such as diastereomers, preparative HPLC is the gold standard, despite its higher cost and complexity.[5]

By carefully considering the principles and protocols outlined in this guide, researchers can make informed decisions to efficiently and effectively purify their target brominated cyclobutane esters, ensuring the quality and integrity of their subsequent scientific endeavors.

References

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A Comparative Guide to Leaving Group Ability in 3-Halocyclobutane-1-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in organic synthesis, the cyclobutane motif is a valuable scaffold, offering a unique three-dimensional geometry. The functionalization of this ring system often relies on nucleophilic substitution reactions, where the efficiency is critically dependent on the nature of the leaving group. This guide provides an in-depth comparative analysis of the leaving group ability of halogens (F, Cl, Br, I) situated at the 3-position of cyclobutane-1-carboxylate esters. We will delve into the underlying principles governing their reactivity and provide a robust experimental framework for their quantitative comparison.

Introduction: The Critical Role of the Leaving Group

In the landscape of nucleophilic substitution reactions (S_N1 and S_N2), the leaving group is a pivotal player. Its ability to depart from the carbon backbone, a property known as nucleofugality, directly influences the reaction rate. An effective leaving group must be able to stabilize the negative charge it acquires upon departure. Key factors that dictate this ability include:

  • Basicity: A fundamental principle is that weaker bases are better leaving groups.[1][2][3] This is because weak bases are more stable with an excess of electrons and are less inclined to re-initiate a reverse reaction. The halide ions follow the basicity trend F⁻ > Cl⁻ > Br⁻ > I⁻, predicting that iodide will be the superior leaving group.[1][2]

  • Polarizability: This refers to the ease with which the electron cloud of an atom or ion can be distorted by an external electric field.[4][5] Larger ions with more diffuse electron clouds are more polarizable.[4][5][6][7] Increased polarizability helps to stabilize the transition state of a substitution reaction. The trend for halide polarizability is I⁻ > Br⁻ > Cl⁻ > F⁻.[4][5]

  • Carbon-Halogen (C-X) Bond Strength: Before a leaving group can depart, the bond connecting it to the carbon atom must be broken.[8][9] A weaker C-X bond will lead to a lower activation energy and a faster reaction. The C-X bond strength follows the trend C-F > C-Cl > C-Br > C-I, with the carbon-iodine bond being the weakest.[10][11][12]

For the 3-halocyclobutane-1-carboxylate system, these factors are further modulated by the inherent ring strain and conformational properties of the cyclobutane ring.[13][14]

Synthesis of Substrates: Ethyl 3-Halocyclobutane-1-carboxylates

To conduct a comparative study, a consistent and reliable synthesis of the starting materials is paramount. A common route begins with a commercially available precursor, such as ethyl 3-oxocyclobutane-1-carboxylate.

Synthetic Scheme:

  • Reduction: The ketone is first reduced to the corresponding alcohol, ethyl 3-hydroxycyclobutane-1-carboxylate, using a standard reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

  • Halogenation: The resulting alcohol is then converted to the various halides.

    • Fluorination: Achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).

    • Chlorination: Can be accomplished with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    • Bromination: Typically performed using phosphorus tribromide (PBr₃).

    • Iodination: Often proceeds via an Appel reaction using triphenylphosphine (PPh₃) and iodine (I₂), or by a Finkelstein reaction on the corresponding tosylate or mesylate.[15]

It is crucial to purify each of these substrates thoroughly to eliminate any unreacted starting materials or byproducts that could interfere with kinetic measurements.

Experimental Design: A Kinetic Study via Solvolysis

To quantitatively compare the leaving group abilities, a solvolysis experiment is an effective and well-established method.[16][17] In this setup, the solvent acts as the nucleophile, and the reaction progress can be monitored over time. By keeping the initial concentration of the substrate and the temperature constant, the relative rates of reaction will directly reflect the leaving group's ability.

The solvolysis of ethyl 3-halocyclobutane-1-carboxylate in a mixed solvent system (e.g., 50:50 ethanol/water) will proceed via a nucleophilic substitution pathway, producing a hydrohalic acid (HX) as a byproduct. The rate of this acid production is equivalent to the rate of the substitution reaction.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis sub1 Prepare Stock Solutions (0.1 M of each 3-halocyclobutane -1-carboxylate in acetone) sub2 Prepare Solvent Mixture (e.g., 50:50 Ethanol/Water) with pH indicator sub1->sub2 sub3 Equilibrate solutions to constant temperature (e.g., 25.0 °C) sub2->sub3 react1 Initiate Reaction: Add substrate solution to solvent mixture sub3->react1 react2 Monitor Reaction: Record time taken for a specific color change (pH drop due to HX formation) react1->react2 react3 Quench or let run to completion react2->react3 ana1 Repeat for each Halogen (F, Cl, Br, I) react3->ana1 ana2 Calculate initial rates of reaction ana1->ana2 ana3 Determine relative rate constants (k_rel) ana2->ana3

Caption: Workflow for the comparative kinetic analysis of 3-halocyclobutane-1-carboxylates.

Detailed Protocol:

  • Solution Preparation:

    • Prepare 0.1 M stock solutions of each ethyl 3-halocyclobutane-1-carboxylate in a non-nucleophilic solvent like acetone.

    • Prepare the solvolysis solvent mixture (e.g., 50% v/v ethanol in water). Add a small amount of a pH indicator, such as bromothymol blue, to this mixture.

    • Prepare a standardized solution of sodium hydroxide (e.g., 0.01 M) for titration.

  • Kinetic Measurement:

    • Place a known volume (e.g., 50.0 mL) of the ethanol/water/indicator mixture into a thermostated reaction vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Add a small, precise volume of the standardized NaOH solution to make the solution slightly basic (the indicator should be blue).

    • Initiate the reaction by injecting a small, known volume (e.g., 1.0 mL) of one of the halide stock solutions into the stirred solvent mixture and start a timer simultaneously.

    • The solvolysis reaction will generate HX, which will neutralize the added NaOH. Record the exact time it takes for the indicator to change color (from blue to yellow), signifying that all the initial NaOH has been consumed.

    • This procedure should be repeated for each of the four 3-halocyclobutane-1-carboxylates. For robust data, each experiment should be performed in triplicate.

  • Data Processing:

    • The time recorded corresponds to the time required to produce a specific amount of HX, which is equal to the initial amount of NaOH added.

    • The initial rate of reaction can be approximated as: Rate ≈ [NaOH] / time.

    • Calculate the relative rates by normalizing the rates to that of the least reactive substrate (likely the fluoro- derivative).

Data Presentation and Expected Results

The experimental data should be compiled into a clear, comparative table. Based on established chemical principles, the expected trend in reactivity is I > Br > Cl > F.

Leaving Group (X)Avg. Reaction Time (s)Approx. Initial Rate (M/s)Relative Rate (k_rel)C-X Bond Enth. (kJ/mol)
-F~18,0005.5 x 10⁻⁹1~450
-Cl~9001.1 x 10⁻⁷20~340
-Br~1506.7 x 10⁻⁷121~285
-I~452.2 x 10⁻⁶400~210
Note: The reaction times and rates are hypothetical but are scaled to reflect the expected trend based on C-X bond enthalpies and general leaving group abilities.

Relationship between Leaving Group Properties and Reactivity

G cluster_properties cluster_reactivity BondStrength C-X Bond Strength Rate Relative Reaction Rate BondStrength->Rate -ve correlation Polarizability Polarizability Polarizability->Rate +ve correlation Basicity Basicity of X⁻ Basicity->Rate -ve correlation

Caption: Factors influencing the relative reaction rate in nucleophilic substitutions.

Discussion and Mechanistic Interpretation

The expected results strongly indicate that the reactivity of 3-halocyclobutane-1-carboxylates in nucleophilic substitution is governed by a combination of factors, with the carbon-halogen bond strength appearing to be the dominant contributor.[18]

  • Iodide as the Premier Leaving Group: The C-I bond is the longest and weakest of the carbon-halogen bonds, requiring the least amount of energy to break.[8][10][12] This, combined with the high polarizability of the large iodide ion, which helps stabilize the forming negative charge in the transition state, makes the 3-iodo derivative the most reactive.[4][5][19]

  • The Inertness of Fluoride: Conversely, the C-F bond is exceptionally strong, making fluoride a very poor leaving group in S_N2 reactions despite its high electronegativity.[9][11][20] The energy required to cleave this bond presents a significant activation barrier, leading to a much slower reaction rate compared to the other halogens.

  • Chloride and Bromide: As expected, the chloro- and bromo- derivatives exhibit intermediate reactivity. The C-Br bond is weaker than the C-Cl bond, and bromide is more polarizable than chloride, accounting for the faster reaction rate of the bromo- compound.[6][10]

  • Influence of the Cyclobutane Ring: While the general trend I > Br > Cl >> F holds true for most alkyl halides, the cyclobutane ring introduces specific steric and electronic effects. The transition state of an S_N2 reaction prefers a trigonal bipyramidal geometry with bond angles of 120°. The constrained bond angles of the cyclobutane ring (around 90°) mean that moving towards this transition state geometry can be energetically demanding.[21] However, since this strain factor is common to all four substrates, the relative rates are still dominated by the intrinsic properties of the halogen leaving group.

Conclusion

This comparative guide demonstrates a clear and predictable trend in the leaving group ability of halogens in the 3-halocyclobutane-1-carboxylate system: I > Br > Cl > F . This order is primarily dictated by the carbon-halogen bond strength and the polarizability of the halide anion. For researchers and drug development professionals, this understanding is crucial for designing efficient synthetic routes. When a facile nucleophilic substitution is desired on a cyclobutane scaffold, selecting an iodo- or bromo- derivative is the most effective strategy, while the corresponding fluoro- derivative can be considered essentially inert under similar conditions. The provided experimental protocol offers a reliable method for quantifying these differences in reactivity, enabling informed decisions in the synthesis of complex molecules.

References

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A Comparative Guide to the Cross-Reactivity of Methyl 3-Bromocyclobutane-1-carboxylate with Various Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-bromocyclobutane-1-carboxylate is a pivotal building block in modern medicinal chemistry and drug discovery. Its rigid, three-dimensional cyclobutane scaffold offers a unique structural motif that can significantly influence the pharmacological properties of a molecule. The synthetic utility of this compound is largely dictated by the reactivity of the carbon-bromine bond at the C-3 position, which allows for the introduction of diverse functional groups via nucleophilic substitution. This guide provides a comparative analysis of the reactivity of this compound with a range of common nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based reagents. We will delve into the mechanistic underpinnings of these reactions, provide representative experimental protocols, and present a comparative data summary to inform synthetic strategy and reaction design.

Introduction: The Strategic Value of the Cyclobutane Moiety

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now a highly sought-after structural unit in drug design. Its constrained, non-planar geometry provides a fixed orientation for substituents, enabling precise interaction with biological targets. Furthermore, cyclobutane derivatives often exhibit improved metabolic stability and cell permeability compared to their more flexible acyclic or larger-ring counterparts. This compound serves as a versatile precursor for a wide array of 1,3-disubstituted cyclobutane derivatives, making the study of its reactivity paramount for its effective utilization.

General Mechanistic Considerations: Navigating Reactivity on a Strained Ring

The primary reaction pathway for the functionalization of this compound is the bimolecular nucleophilic substitution (SN2) reaction. Several key factors govern the outcome of this process:

  • Backside Attack: The incoming nucleophile attacks the carbon atom bearing the bromine leaving group from the side opposite the C-Br bond. This concerted mechanism leads to an inversion of stereochemistry at the reaction center.

  • Ring Strain: While the cyclobutane ring is strained, it is generally stable to the conditions of most SN2 reactions. The reaction proceeds at the exocyclic C-Br bond without ring-opening.

  • Leaving Group: Bromide is an excellent leaving group, facilitating the substitution reaction under relatively mild conditions. The analogous chloro-derivative is also reactive, though it may require slightly more forcing conditions, while iodo-derivatives are even more reactive.

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing nucleophilicity.

  • Competing Pathways: The primary competing reaction is elimination (E2), especially with sterically hindered or strongly basic nucleophiles. This would lead to the formation of methyl cyclobut-2-ene-1-carboxylate.

SN2_Mechanism cluster_reactants cluster_ts cluster_products R Methyl 3-bromocyclobutane-1-carboxylate TS [Nu---C---Br]⁻ᵟ R->TS Nu Nu:⁻ Nu->TS Backside Attack P Substituted Product (Inverted Stereochemistry) TS->P Bond Formation & Bond Breaking LG Br⁻ TS->LG Workflow_N_Nucleophile sub Methyl 3-chlorocyclobutane-1-carboxylate 1H-Pyrazole, K₂CO₃ solv Add DMF sub->solv react Heat to 80 °C Stir for 16 hours solv->react cool Cool to RT Filter react->cool workup Concentrate Filtrate Purify via Chromatography cool->workup prod Methyl 3-(1H-pyrazol-1-yl) cyclobutane-1-carboxylate workup->prod

Figure 2: Experimental workflow for N-alkylation.

Procedure:

  • To a solution of 1H-pyrazole (34.3 mmol) in N,N-dimethylformamide (34.0 mL), add methyl 3-chlorocyclobutane-1-carboxylate (11.4 mmol) and potassium carbonate (45.8 mmol) at ambient temperature.

  • Heat the resulting mixture to 80 °C and stir for 16 hours.

  • Scientist's Note: The use of an excess of the base (K₂CO₃) ensures complete deprotonation of the pyrazole and neutralizes any acid formed. DMF is an excellent solvent for this SN2 reaction as it is polar aprotic and has a high boiling point, suitable for heating.

  • After cooling to ambient temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the title compound.

Protocol 2: Synthesis of Methyl 3-Phenoxycyclobutane-1-carboxylate (O-Nucleophile via Mitsunobu)

[1] Procedure:

  • To a solution of methyl 3-hydroxycyclobutane-1-carboxylate (30.7 mmol), triphenylphosphine (24.6 mmol), and phenol (24.6 mmol) in anhydrous tetrahydrofuran (50.0 mL), add diisopropyl azodicarboxylate (24.6 mmol) dropwise at 0 °C.

  • Scientist's Note: The reaction is cooled to 0 °C initially to control the exothermic reaction upon addition of DIAD. Anhydrous THF is critical as any water will react with the Mitsunobu reagents. This reaction proceeds with inversion of configuration, similar to an SN2 reaction.

  • Stir the reaction mixture for 16 hours at 55 °C under a nitrogen atmosphere.

  • Concentrate the resulting mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the title compound.

Conclusion and Future Outlook

This compound demonstrates robust reactivity towards a wide range of nucleophiles, primarily through an SN2 mechanism. N-, S-, and C-nucleophiles generally provide good to excellent yields of the corresponding substituted products under standard conditions. While direct substitution with O-nucleophiles is feasible, alternative methods like the Mitsunobu reaction from the corresponding alcohol provide an efficient and mild route. The choice of base, solvent, and temperature are critical parameters that must be optimized for each specific nucleophile to maximize yield and minimize the formation of elimination byproducts. The predictable reactivity profile of this versatile building block ensures its continued and expanding role in the synthesis of novel, sterically-defined small molecules for drug discovery and materials science.

References

  • Title: Dual atm and dna-pk inhibitors for use in anti-tumor therapy. Source: Google Patents (WO2019201283A1).
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  • Title: Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Source: ACS Publications - Organic Process Research & Development. URL: [Link]

  • Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Source: PMC - NIH. URL: [Link]

  • Title: Dual atm and dna-pk inhibitors for use in anti-tumor therapy. Source: Google Patents.

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A Guide to Stereochemical Outcomes in Cyclobutane Synthesis: A Comparative Analysis of Key Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclobutane motif, a four-membered carbocycle, has emerged as a privileged structure in modern drug discovery.[1] Its inherent ring strain and non-planar geometry provide a unique three-dimensional scaffold that can significantly enhance key pharmaceutical properties such as metabolic stability, aqueous solubility, and binding affinity to target proteins.[2] However, the construction of this strained ring system, particularly with precise control over the spatial arrangement of its substituents, remains a formidable challenge for synthetic chemists.[3][4] The ability to predict and control the stereochemical outcome of reactions that form or modify the cyclobutane core is therefore of paramount importance for accessing novel chemical space and developing next-generation therapeutics.

This guide provides an in-depth comparison of the stereochemical outcomes observed in two fundamentally different and powerful strategies for cyclobutane synthesis: photochemical [2+2] cycloadditions and the thermal electrocyclic ring-opening of cyclobutene precursors. By examining the underlying mechanistic principles and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and execute stereocontrolled syntheses of complex cyclobutane-containing molecules.

Part 1: Stereocontrol in [2+2] Photocycloadditions: A Suprafacial Approach

The [2+2] cycloaddition of two alkene components is arguably the most direct method for constructing a cyclobutane ring. According to the Woodward-Hoffmann rules, this reaction is thermally forbidden as a concerted, suprafacial process.[5] However, upon photochemical excitation, the reaction becomes symmetry-allowed and proceeds readily, offering a powerful tool for synthesis.[6][7]

Mechanistic Underpinnings: The Role of the Excited State

Under UV irradiation, an electron in one of the alkene partners is promoted from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). This excited-state molecule can then interact in a suprafacial manner with the LUMO of a ground-state alkene partner, leading to the formation of two new sigma bonds and the cyclobutane ring.[6] A critical consequence of this concerted, suprafacial mechanism is the retention of the stereochemistry of the starting alkenes in the resulting cyclobutane product.

G cluster_0 Ground State (Thermal - Forbidden) cluster_1 Excited State (Photochemical - Allowed) HOMO1 Alkene 1 HOMO (ψ1) LUMO2 Alkene 2 LUMO (ψ2*) HOMO1->LUMO2 Antarafacial required (Geometrically strained) eHOMO1 Alkene 1 Excited HOMO (ψ2) LUMO2_p Alkene 2 LUMO (ψ2) eHOMO1->LUMO2_p Suprafacial allowed (Retention of stereochemistry) UV UV Light (hν) UV->eHOMO1 Excitation

Caption: Orbital symmetry in [2+2] cycloadditions.

Case Study 1: Diastereoselective Synthesis via Sequential Photocatalysis

A powerful illustration of stereochemical retention is the triplet-sensitized [2+2] photocycloaddition between 3-chloromaleimides and various alkenes.[8] This strategy allows for the rapid assembly of structurally complex and sterically congested bicyclic cyclobutane scaffolds with high diastereoselectivity. The stereochemical relationship of the substituents on the starting alkene is directly translated to the final product.

EntryAlkenePhotosensitizerSolventYield (%)Diastereomeric Ratio (dr)
1StyreneThioxanthoneCH2Cl295>20:1
21-HexeneThioxanthoneCH2Cl288>20:1
3CyclopenteneThioxanthoneCH2Cl292>20:1

Data adapted from Organic Letters, 2022, 24, 1, 30–35.[8]

Experimental Protocol: General Procedure for [2+2] Photocycloaddition[3]
  • Preparation: In a quartz photoreactor tube, a solution of the 3-chloromaleimide (1.0 equiv), the corresponding alkene (1.2-2.0 equiv), and a photosensitizer (e.g., thioxanthone, 10 mol %) is prepared in an appropriate solvent (e.g., CH2Cl2).

  • Degassing: The solution is thoroughly degassed by sparging with an inert gas, such as argon, for 15-20 minutes to remove oxygen, which can quench the excited state.

  • Irradiation: The reaction mixture is irradiated with a suitable light source (e.g., 365 nm LEDs) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Workup: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel to yield the desired cyclobutane adduct.

Part 2: Stereocontrol in Cyclobutene Ring-Opening: A Torquoselective Pathway

An alternative and equally powerful strategy for accessing stereodefined acyclic systems from cyclic precursors involves the thermal electrocyclic ring-opening of cyclobutenes. Governed by the Woodward-Hoffmann rules, this 4π-electron process proceeds in a conrotatory fashion, meaning the substituents at the breaking C-C sigma bond rotate in the same direction (both clockwise or both counter-clockwise).[9]

Mechanistic Underpinnings: The Principle of Torquoselectivity

When the cyclobutene ring is unsymmetrically substituted at the C3 position, the two possible conrotatory pathways are no longer equivalent. The preferential rotation of one substituent over another is a phenomenon known as torquoselectivity .[10] This selectivity is not primarily governed by sterics, but rather by stereoelectronic effects. The general, empirically derived rule is:

  • Electron-donating groups (EDGs) such as -OR, -NR₂, and alkyl groups preferentially rotate outward .

  • Electron-withdrawing groups (EWGs) such as -CHO, -CN, and -B(OR)₂ preferentially rotate inward .[9][11]

This preference arises from stabilizing orbital interactions between the substituent and the breaking sigma bond in the transition state.[9][12]

G cluster_0 Cyclobutene Precursor cluster_1 Transition States cluster_2 Butadiene Products CB R-Cyclobutene TS_out TS (Outward Rotation) Lower Energy for EDGs CB->TS_out Outward Conrotation TS_in TS (Inward Rotation) Lower Energy for EWGs CB->TS_in Inward Conrotation Prod_E (E)-Butadiene TS_out->Prod_E Favored for EDGs Prod_Z (Z)-Butadiene TS_in->Prod_Z Favored for EWGs

Caption: Torquoselectivity in cyclobutene ring-opening.

Case Study 2: Predicting Stereochemistry with Substituent Effects

The predictive power of torquoselectivity is a cornerstone of modern physical organic chemistry. By simply examining the electronic nature of the C3 substituent, one can reliably predict the stereochemistry of the resulting butadiene product. This principle allows for the design of complex, stereodefined acyclic structures from readily available cyclobutene precursors.

C3-Substituent (R)TypePredicted RotationObserved ProductΔΔG‡ (kcal/mol) (Outward - Inward)
-CH₃EDGOutward(E)-diene-6.0
-OCH₃EDGOutward(E)-diene-8.0
-CHOEWGInward(Z)-diene+5.5
-B(OH)₂EWGInward(Z)-diene+7.2

Data represents calculated energy differences from computational studies, consistent with experimental observations.[11][12]

Experimental Protocol: General Procedure for Thermal Ring-Opening
  • Preparation: The substituted cyclobutene precursor is dissolved in a suitable high-boiling, inert solvent (e.g., toluene, o-xylene) in a sealed reaction vessel.

  • Heating: The solution is heated to the required temperature (typically ranging from 80°C to 150°C) to induce the electrocyclic ring-opening. The reaction is monitored by TLC or NMR spectroscopy.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature.

  • Purification: The solvent is removed under reduced pressure, and the resulting butadiene product is purified by column chromatography or distillation.

Comparative Summary and Outlook

The stereochemical control in the synthesis and reaction of cyclobutanes is dictated by the specific reaction mechanism employed. This guide has contrasted two powerful, mechanistically distinct approaches:

Feature[2+2] PhotocycloadditionThermal Cyclobutene Ring-Opening
Reaction Type CycloadditionElectrocyclic Reaction
Driving Force UV LightHeat
Key Principle Orbital Symmetry (Suprafacial)Torquoselectivity (Conrotatory)
Stereochemical Outcome Retention of alkene geometryControlled by C3 substituent electronics
Primary Application Construction of cyclobutane ringsSynthesis of stereodefined dienes

A thorough understanding of these fundamental principles is crucial for the modern medicinal chemist. Whether constructing the cyclobutane core via photocycloaddition or utilizing it as a latent form of a stereodefined diene via thermal ring-opening, these precursors offer versatile and predictable pathways to novel molecular architectures. Beyond these examples, a host of other methods, including transition-metal-catalyzed cycloadditions, ring contractions of larger heterocycles, and enantioselective catalytic approaches, continue to expand the synthetic chemist's toolbox for accessing this valuable structural motif.[1][2][13][14] The continued development of stereocontrolled methods will undoubtedly accelerate the discovery of new and improved therapeutics.

References

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  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PubMed Central (PMC) - NIH.[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-bromocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of methyl 3-bromocyclobutane-1-carboxylate (CAS No. 4935-00-6), a halogenated organic compound. Our focus is to move beyond simple instruction and instill a deep understanding of the causality behind these essential procedures.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a combustible liquid and an irritant.[1] While comprehensive toxicological data is not fully available, its structure as a brominated organic ester necessitates a cautious approach.[1] The primary risks associated with this compound and its disposal are:

  • Chemical Reactivity: As an alkyl halide, it may react with strong bases and oxidizing agents. Improper mixing of waste streams could lead to unforeseen exothermic reactions.

  • Environmental Toxicity: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[2] Pouring this chemical down the drain is strictly prohibited.[2][3]

  • Incineration Byproducts: The presence of bromine is a critical factor in its disposal. Combustion of halogenated compounds can produce toxic and corrosive byproducts, such as hydrogen bromide (HBr) gas and potentially dioxins, if not performed in a specialized, high-temperature incinerator equipped with scrubbers.[4] This is the fundamental reason for segregating it into a dedicated waste stream.[2][5]

Hazard Class Description Primary Precaution
Combustible Liquid Can ignite at elevated temperatures.Store away from heat, sparks, and open flames.[6]
Skin/Eye Irritant May cause irritation upon contact.[1]Wear appropriate Personal Protective Equipment (PPE).[1]
Respiratory Irritant Vapors may irritate the respiratory tract.[1]Handle exclusively within a certified chemical fume hood.[2]
Halogenated Organic Requires specific disposal protocol.Segregate into a dedicated "Halogenated Waste" container.[2][5][7]

The Core Principle: Waste Segregation

The single most important step in the proper disposal of this compound is segregation. It must be collected in a waste container specifically designated for Halogenated Organic Waste .[2][5]

Causality: Mixing halogenated solvents with non-halogenated solvents contaminates the entire waste stream.[3] This dramatically increases disposal costs, as the entire volume must then be treated as halogenated waste, which requires a more complex and expensive incineration process.[7] Proper segregation is both environmentally responsible and fiscally prudent.

Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the complete process from the point of generation to the final handoff for disposal. Adherence to these steps is critical for ensuring safety and regulatory compliance.

cluster_0 In-Lab Handling & Collection cluster_1 Storage & Handoff A Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Work in a Certified Chemical Fume Hood A->B C Step 3: Dispense Waste into a Designated & Labeled 'Halogenated Waste' Container B->C D Step 4: Securely Cap Container and Store in Satellite Accumulation Area (SAA) C->D E Step 5: Ensure SAA is in a Cool, Well-Ventilated Area D->E F Step 6: Arrange Pickup by Licensed Waste Disposal Service E->F

Caption: Standard workflow for handling and disposing of this compound.

Protocol Details:
  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including:

    • Nitrile gloves.

    • Safety goggles with side shields or a face shield.

    • A flame-resistant lab coat.[2]

  • Work Area: All transfers of this compound, including dispensing it into a waste container, must be conducted inside a properly functioning and certified chemical fume hood to prevent the inhalation of vapors.[2]

  • Waste Collection & Containment:

    • Select the Correct Container: Use a clean, non-reactive, and sealable container designated for "Halogenated Organic Waste."[8][9] Polyethylene or glass containers are typically appropriate. Avoid metal cans, as some halogenated solvents can degrade to form acids that corrode metal.[9]

    • Labeling: The container must be clearly labeled. As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[7] The label must include:

      • The words "Hazardous Waste."[10]

      • The full chemical name: "Waste this compound." List all other components if it is a mixture.[3][5]

      • The approximate concentration or volume.

      • The date accumulation started.

    • Keep Closed: The waste container must remain sealed at all times except when actively adding waste.[3][7]

  • Temporary Storage (Satellite Accumulation Area - SAA):

    • Store the sealed waste container in a designated SAA within the laboratory.

    • The SAA should be in a cool, dry, and well-ventilated location, away from sources of ignition, heat, and incompatible materials like strong bases or oxidizers.[6][9]

    • Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[9]

  • Final Disposal:

    • Do not attempt to neutralize or dispose of this chemical yourself. On-site chemical treatment of halogenated waste is complex and can be dangerous without specialized knowledge and equipment.

    • The designated method of disposal is to contact a licensed professional waste disposal company.[1] The most common and effective method for destroying halogenated organic compounds is through high-temperature incineration in a facility equipped with afterburners and scrubbers.[1][5]

Spill and Emergency Procedures

Accidents can happen. A clear, pre-defined response plan is essential for mitigating risk.

Spill Spill Occurs Assess Assess Spill (Size & Location) Spill->Assess Decision Is it a 'Small Spill' (<100 mL) and Contained? Assess->Decision SmallSpill Small Spill Response Decision->SmallSpill Yes LargeSpill Large Spill Response Decision->LargeSpill No Cleanup 1. Alert others in the lab. 2. Don appropriate PPE. 3. Contain with absorbent pads. 4. Collect waste in a sealed bag. 5. Decontaminate area. SmallSpill->Cleanup Evacuate 1. Evacuate the immediate area. 2. Alert supervisor and call emergency services. 3. Close doors to contain vapors. LargeSpill->Evacuate

Caption: Decision tree for responding to a this compound spill.

Small Spill Cleanup Protocol (<100 mL):

If the spill is small, contained, and you feel comfortable cleaning it up:

  • Alert Personnel: Immediately notify everyone in the laboratory.[11]

  • Isolate: Prevent the spread of the liquid by creating a dike around it with absorbent pads or another inert absorbent material.[12][13] Work from the outside of the spill inward.[11][13]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads).

  • Collect: Using spark-proof tools, carefully scoop the absorbed material into a heavy-duty plastic bag or a sealable container.[1][12]

  • Package & Label: Seal the bag/container, wipe the exterior, and label it as "Hazardous Waste: Spill Debris containing this compound."

  • Decontaminate: Wipe the spill area with soap and water. Collect the cleaning materials and also dispose of them as hazardous waste.[12]

  • Wash Hands: After removing PPE, wash your hands thoroughly with soap and water.

Large Spill Response (>100 mL):
  • EVACUATE: Immediately evacuate the area. Activate the fire alarm if necessary to ensure all personnel leave.[3]

  • NOTIFY: From a safe location, call your institution's emergency services and inform your supervisor.

  • SECURE: Close the laboratory doors to contain the vapors.

  • ASSIST: Await the arrival of the professional response team and provide them with the Safety Data Sheet (SDS) and any relevant information.

Conclusion: A Culture of Safety

The proper disposal of this compound is a non-negotiable aspect of responsible science. By understanding the chemical properties and the rationale behind each step—from segregation to final disposal—researchers can ensure the safety of themselves, their colleagues, and the environment. This protocol should be integrated into your laboratory's Chemical Hygiene Plan, in accordance with OSHA's Laboratory Standard.[14][15]

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available from: [Link]

  • Proper Disposal of Hazardous Waste in Medical Diagnostic Labs: Regulations, Guidelines, and Protocols. Needle.Tube. Available from: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available from: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available from: [Link]

  • Halogenated Solvents. University of Washington Environmental Health & Safety. Available from: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version (2011), Chapter 11. The National Academies Press. Available from: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. Available from: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. Available from: [Link]

  • Firefighter. Wikipedia. Available from: [Link]

  • Spills and Emergencies. University of Pittsburgh Radiation Safety. Available from: [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Available from: [Link]

  • Other Disposal Guidance. U.S. Environmental Protection Agency. Available from: [Link]

  • Method and system for removing alkyl halides from gases. Google Patents.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. Available from: [Link]

  • Neutralization Guide. University of Georgia Environmental Safety Division. Available from: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available from: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. U.S. Environmental Protection Agency. Available from: [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. Available from: [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. Available from: [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. Available from: [Link]

  • How to Clean Up a Small Spill. University of California, Riverside Environmental Health & Safety. YouTube. Available from: [Link]

  • Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). GovInfo. Available from: [Link]

  • Alternatives to Halogenated Solvents Used in Surface Cleaning. Toxics Use Reduction Institute. Available from: [Link]

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Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-bromocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like Methyl 3-bromocyclobutane-1-carboxylate is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a detailed operational framework for handling this specific reagent, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our goal is to build a self-validating system of safety in your laboratory, ensuring that every procedure is grounded in a thorough assessment of risk.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the inherent risks of a chemical is the critical first step in defining the appropriate protective measures. This compound (CAS No. 4935-00-6) is a versatile building block, but its properties demand respect. A crucial point to recognize is that its chemical, physical, and toxicological properties have not been exhaustively investigated[1]. This knowledge gap mandates a conservative approach, treating the substance with a higher degree of caution than a well-characterized reagent.

The known hazards are summarized below:

PropertyDataSource
CAS Number 4935-00-6[2]
Molecular Formula C₆H₉BrO₂[1][3]
Appearance Colorless to light yellow clear liquid[2]
Physical Hazard Combustible liquid (H227)[2]
Flash Point 71 °C
Health Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation[1]

The primary risks during laboratory handling are dermal/ocular exposure from splashes, inhalation exposure to vapors, and fire if handled near ignition sources. The following protocols are designed to mitigate these specific risks.

The Core Protocol: Selecting Your Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all process; it is a dynamic risk assessment based on the specific procedure being performed. The following workflow illustrates the decision-making process for ensuring adequate protection.

PPE_Selection_Workflow cluster_0 Phase 1: Pre-Operational Assessment cluster_2 Phase 3: Specific Equipment RiskAssessment 1. Conduct Risk Assessment (Quantity, Task, Duration) EngControls 2. Confirm Primary Engineering Controls (e.g., Certified Chemical Fume Hood) RiskAssessment->EngControls Dermal Dermal Protection (Skin & Body) EngControls->Dermal Ocular Ocular Protection (Eyes & Face) EngControls->Ocular Respiratory Respiratory Protection (Inhalation) EngControls->Respiratory LabCoat Flame-Resistant Lab Coat Dermal->LabCoat Gloves Chemical-Resistant Gloves (Nitrile or Neoprene) Dermal->Gloves Goggles Chemical Splash Goggles (Mandatory) Ocular->Goggles FaceShield Face Shield (for splash risk) Ocular->FaceShield FumeHood Chemical Fume Hood (Primary Control) Respiratory->FumeHood Respirator Air-Purifying Respirator (for spill or ventilation failure) Respiratory->Respirator

Caption: PPE selection workflow for handling this compound.

Dermal Protection (Skin & Body)

The primary risk is skin irritation from direct contact.

  • Laboratory Coat: A flame-resistant lab coat worn fully buttoned is mandatory.

  • Gloves: Standard disposable nitrile gloves are often insufficient for prolonged or immersive contact with halogenated organic compounds.

    • Recommendation: Use nitrile or neoprene gloves. Always inspect gloves for pinholes or tears before use[4].

    • Causality: These materials offer better resistance to a broader range of chemicals compared to latex. For tasks with significant splash potential or extended duration, consider double-gloving or using thicker-gauge gloves. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

    • Protocol: Remove the first pair of gloves immediately upon suspected contact and dispose of them in the designated hazardous waste container.

Ocular Protection (Eyes & Face)

This compound causes serious eye irritation. Ocular protection is non-negotiable.

  • Recommendation: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times[5][6]. Standard safety glasses do not provide adequate protection against splashes.

  • Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing, such as transfers of quantities greater than 50 mL or when working with a reaction under pressure[7].

Respiratory Protection

Inhalation may cause respiratory irritation[1]. The primary method for mitigating this risk is not a respirator, but proper engineering controls.

  • Primary Control: All handling of this compound must be performed inside a certified chemical fume hood[8]. This is the most effective way to prevent vapor inhalation.

  • Secondary Control (Respirator): A respirator is not required for routine handling within a functional fume hood. However, one must be available for emergency situations like a large spill or ventilation failure.

    • Recommendation: For emergencies, use a NIOSH-approved air-purifying respirator with combination cartridges effective against organic vapors, acid gases, and particulates (e.g., type OV/AG/P99 in the US or ABEK-P2 in the EU)[1]. All personnel who may need to use a respirator must be properly fit-tested and trained.

Operational Plan: Safe Handling and Workflow

This step-by-step protocol for transferring the reagent from a storage container to a reaction vessel minimizes exposure risk.

  • Pre-Operational Checks:

    • Confirm the chemical fume hood has a valid certification and the airflow monitor indicates it is functioning correctly.

    • Don all required PPE as determined in Section 2: FR lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.

    • Ensure a spill kit and the appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) are immediately accessible[1].

    • Clear the fume hood of all unnecessary equipment and materials.

  • Chemical Transfer:

    • Ground and bond the receiving equipment if transferring large volumes to prevent static discharge[5][6].

    • Place the reagent bottle and the receiving vessel in a secondary containment tray within the fume hood.

    • Slowly uncap the reagent bottle, keeping the sash of the fume hood at the lowest practical height.

    • Carefully pour the required amount. Use a funnel for narrow-mouthed vessels to prevent splashing.

    • Securely cap the reagent bottle and the receiving vessel immediately after the transfer.

  • Post-Operational Procedure:

    • Wipe down any minor drips on the exterior of the containers or the work surface with a compatible absorbent pad. Dispose of the pad in the designated solid hazardous waste container.

    • Remove gloves using a technique that avoids skin contact with the exterior of the glove and dispose of them.

    • Wash hands thoroughly with soap and water[5].

Contingency and Disposal Plan

Spill Response

For small spills (<100 mL) inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Use an absorbent material (e.g., vermiculite or a chemical spill pad) to contain the liquid. Do not use combustible materials like paper towels.

  • Once absorbed, gently sweep the material into a designated, labeled container for hazardous waste disposal.

  • Wipe the area with a decontaminating solution (e.g., soap and water), followed by a final rinse.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Decontamination

Work surfaces and non-disposable equipment should be decontaminated after use. A thorough wash with soap and water or an appropriate laboratory detergent is typically sufficient[9]. Ensure all cleaning materials are disposed of as hazardous waste.

Waste Disposal

All waste streams containing this compound are considered hazardous waste.

  • Liquid Waste: Collect in a clearly labeled, sealed, and compatible waste container.

  • Solid Waste: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be collected in a separate, clearly labeled solid hazardous waste container.

  • Disposal: Do not pour this chemical down the drain[1]. All waste must be disposed of through a licensed professional waste disposal service or your institution's EHS department, potentially via chemical incineration[1][2].

References

  • MSDS of this compound. Capot Chemical Co., Ltd.
  • Personal Protective Equipment. US Environmental Protection Agency (EPA). Available at: [Link]

  • Lab Safety Manual: Working with Hazardous Materials. Hampshire College. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Maryland. Available at: [Link]

  • General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager. Available at: [Link]

  • Halocarbon Refrigerants. YouTube. Available at: [Link]

  • guidelines for safe laboratory practices. Yale University Environmental Health & Safety. Available at: [Link]

  • Best Practices for a Successful Lab Decontamination. Triumvirate Environmental. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.